n-Octylphosphorylcholine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
octyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHUELOANFCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201375 | |
| Record name | n-Octylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53255-89-3 | |
| Record name | n-Octylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Octylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Critical Micelle Concentration of n-Octylphosphorylcholine (OPC)
Abstract
n-Octylphosphorylcholine (OPC) is a zwitterionic, non-denaturing detergent widely employed in the life sciences, particularly for the solubilization, purification, and functional reconstitution of membrane proteins. A pivotal parameter governing its efficacy in these applications is the Critical Micelle Concentration (CMC), the concentration at which individual detergent monomers self-assemble into micelles. This guide provides a comprehensive technical overview of the CMC of OPC, detailing the underlying principles, factors influencing its value, and robust experimental methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the application of OPC in their work.
Introduction: The Significance of this compound and its CMC
This compound (OPC) belongs to the class of phosphocholine-based detergents, which are lauded for their gentle, non-denaturing properties, making them invaluable for maintaining the native structure and function of delicate membrane proteins. Its zwitterionic headgroup, consisting of a positively charged quaternary ammonium and a negatively charged phosphate group, confers electrical neutrality over a broad pH range. This, combined with a short octyl hydrophobic tail, results in a relatively high CMC.
The CMC is a critical parameter because it dictates the concentration at which OPC transitions from a solution of monomers to a micellar solution. Below the CMC, OPC monomers exist individually in solution. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles, which are thermodynamically stable structures with a hydrophobic core and a hydrophilic exterior. This micelle formation is essential for the solubilization of membrane proteins, as the hydrophobic tails of OPC interact with the transmembrane domains of the protein, effectively shielding them from the aqueous environment.
A precise understanding of the CMC of OPC is paramount for several reasons:
-
Effective Protein Solubilization: For efficient extraction of membrane proteins, the detergent concentration must be significantly above the CMC to ensure an adequate supply of micelles.
-
Protein Stability: While necessary for solubilization, excess micelles can sometimes be detrimental to protein stability. Working at an optimal concentration relative to the CMC is crucial.
-
Detergent Removal: In downstream applications such as crystallization or functional assays, it is often necessary to remove the detergent. A higher CMC facilitates easier removal by dialysis or diafiltration.
-
Reproducibility of Experiments: The CMC is sensitive to experimental conditions. Knowledge of these influencing factors is vital for ensuring the reproducibility of experiments.
The Critical Micelle Concentration of this compound: A Quantitative Overview
The CMC of this compound is influenced by several factors, including temperature, pH, and the ionic strength of the buffer. While slight variations exist in the literature due to different measurement techniques and conditions, a generally accepted range for the CMC of OPC can be established.
| Parameter | Value | Conditions | Reference(s) |
| CMC | ~1.1 mM | Analogue dodecylphosphocholine in pure water | [1] |
| CMC Range (Inferred) | 6-8 mM | Based on 10:0 Lyso PC (decyl) | [2] |
| Effect of Chain Length | CMC decreases with increasing acyl chain length | General trend for lysophospholipids | [1] |
Note: The provided values are for structurally similar compounds, as a definitive value for this compound under a specific set of conditions is not consistently reported across readily available literature. The CMC of this compound can be expected to be slightly higher than that of its longer-chain analogue, dodecylphosphocholine.
Factors Influencing the CMC of this compound
The self-assembly of OPC into micelles is a dynamic equilibrium that is sensitive to the surrounding environment. Researchers must consider the following factors as they can significantly alter the CMC:
-
Temperature: For many non-ionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This is due to the complex interplay between the temperature-dependent hydration of the hydrophilic headgroup and the hydrophobic effect.
-
pH: As a zwitterionic detergent, the net charge of OPC is zero over a wide pH range. Therefore, its CMC is relatively insensitive to pH changes within this range. However, at extreme pH values, the ionization state of the phosphate group could be affected, potentially influencing the CMC.
-
Ionic Strength (Buffer Composition): The presence of salts in the buffer can decrease the CMC of zwitterionic surfactants. The ions in the solution can shield the electrostatic interactions between the headgroups, thereby promoting micelle formation at lower concentrations. For instance, the CMC of some surfactants can decrease significantly in the presence of phosphate buffers compared to pure water.[3]
Experimental Determination of the CMC of this compound
Several robust techniques can be employed to experimentally determine the CMC of OPC. The choice of method often depends on the available instrumentation, the required precision, and the specific experimental conditions.
Fluorescence Spectroscopy using a Hydrophobic Probe
This is a highly sensitive and widely used method that relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene, upon its partitioning from the polar aqueous environment to the non-polar interior of the micelles.
Pyrene exhibits a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment. In a polar solvent like water, the I1/I3 ratio is high. When micelles form, pyrene preferentially partitions into their hydrophobic core, a non-polar environment, leading to a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the curve when plotting the I1/I3 ratio against the logarithm of the OPC concentration.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of pyrene (e.g., 1 mM) in a water-miscible organic solvent like methanol or ethanol.
-
-
Sample Preparation:
-
Prepare a series of OPC dilutions from the stock solution in the same buffer. The concentration range should span well below and above the expected CMC (e.g., 0.1 mM to 20 mM).
-
To each dilution, add the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is minimal (e.g., < 0.1%) to avoid affecting micellization.
-
Include a blank sample containing only the buffer and pyrene.
-
-
Fluorescence Measurement:
-
Incubate the samples at the desired temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
Measure the fluorescence intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each OPC concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the OPC concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data to a suitable model or by identifying the point of maximum change in the first derivative.
-
-
The I1/I3 ratio in the pre-micellar region should be consistent and characteristic of pyrene in the aqueous buffer.
-
A clear and sharp transition in the I1/I3 ratio should be observed around the CMC.
-
The I1/I3 ratio in the post-micellar region should plateau at a lower value, indicative of pyrene in a hydrophobic environment.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Surface Tensiometry
This classical method measures the surface tension of a solution as a function of surfactant concentration. It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.
As the concentration of OPC increases, more monomers accumulate at the surface, leading to a progressive decrease in surface tension. Once the CMC is reached, the surface becomes saturated with monomers, and any additional OPC molecules form micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the concentration at the intersection of the two linear regions in a plot of surface tension versus the logarithm of the OPC concentration.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity water or the desired buffer.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the OPC stock solution, covering a concentration range that brackets the expected CMC.
-
-
Surface Tension Measurement:
-
Use a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).
-
Thoroughly clean the measurement probe (ring or plate) before each measurement, typically by rinsing with solvent and flaming to remove organic contaminants.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Allow the reading to stabilize before recording the value.
-
Ensure the temperature is constant throughout the experiment.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the OPC concentration (log C).
-
The resulting plot will show two distinct linear regions.
-
Fit straight lines to both the rapidly decreasing and the plateau regions of the curve.
-
The CMC is the concentration at which these two lines intersect.
-
-
The surface tension of the pure solvent should be measured as a control and should match the expected value.
-
A clear, linear decrease in surface tension should be observed with increasing OPC concentration below the CMC.
-
A distinct break in the slope of the curve should be evident, followed by a region of nearly constant surface tension above the CMC.
Caption: Workflow for CMC determination by surface tensiometry.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful thermodynamic technique that directly measures the heat changes associated with micelle formation. It provides not only the CMC but also the enthalpy of micellization (ΔH_mic).
When a concentrated solution of OPC is titrated into a buffer, the initial injections result in the dilution of monomers, which is associated with a small heat change. As the concentration in the cell approaches the CMC, the injected monomers begin to form micelles, a process that is accompanied by a significant enthalpy change (either exothermic or endothermic). Once the concentration in the cell is well above the CMC, the injected OPC forms micelles immediately upon entering the cell, and the heat change per injection becomes constant. The CMC is determined from the transition region of the resulting thermogram.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer at a concentration significantly above the expected CMC (e.g., 20-30 times the CMC). This will be the injectant.
-
Fill the sample cell of the calorimeter with the same buffer.
-
-
ITC Experiment:
-
Set the desired temperature and allow the system to equilibrate.
-
Perform a series of small injections (e.g., 5-10 µL) of the concentrated OPC solution into the buffer-filled cell.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the enthalpy change per injection.
-
Plot the enthalpy change per mole of injectant against the total OPC concentration in the cell.
-
The resulting plot will typically show a sigmoidal or sharp transition. The CMC is often taken as the concentration at the midpoint of this transition or the peak of the first derivative of the curve.
-
-
The initial injections should show a consistent, small heat of dilution.
-
A clear, cooperative transition should be observed as the concentration crosses the CMC.
-
The heat change per injection should plateau at a new, constant value in the post-micellar region.
Caption: Workflow for CMC determination by Isothermal Titration Calorimetry.
Applications in Research and Drug Development
A thorough understanding of the CMC of this compound is critical for its successful application in various fields.
Membrane Protein Research
The primary application of OPC in this field is the solubilization and purification of membrane proteins, including G protein-coupled receptors (GPCRs).[3][4] For effective solubilization, the OPC concentration should be well above its CMC to ensure a sufficient population of micelles to encapsulate the hydrophobic transmembrane domains of the protein. However, using an excessively high concentration can lead to delipidation and potential destabilization of the protein. Therefore, a common strategy is to work at a concentration that is 2-3 times the CMC.
Drug Development and Formulation
In drug development, OPC and other surfactants are used as excipients to solubilize poorly water-soluble drugs, thereby enhancing their bioavailability. The drug molecules can be encapsulated within the hydrophobic core of the OPC micelles. Knowledge of the CMC is crucial for designing formulations that ensure the drug remains in a solubilized state. Furthermore, the phosphocholine headgroup is biocompatible, making OPC an attractive candidate for drug delivery systems.
Conclusion
The critical micelle concentration of this compound is a fundamental parameter that dictates its behavior in aqueous solutions and its utility in a wide range of scientific applications. As a zwitterionic detergent with a relatively high CMC, OPC offers a balance of effective solubilization and ease of removal, making it a valuable tool for membrane protein research and drug development. A precise determination of its CMC under the specific experimental conditions of interest is essential for achieving reproducible and reliable results. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately measure the CMC of OPC and to harness its full potential in their work.
References
- García-Murria, M. J., et al. (2007). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems.
- Agilent Technologies. (2013). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
- Stafford, R. E., et al. (1988). Interfacial properties and critical micelle concentration of lysophospholipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 244-253.
-
Wikipedia. Critical micelle concentration. Retrieved from [Link]
- Hu, Y., et al. (2021). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. Langmuir, 37(4), 1462-1470.
-
Nanoscience Instruments. Critical Micelle Concentration (CMC). Retrieved from [Link]
-
ResearchGate. (2018). Experimental and Ideal Critical Micelle Concentration of Binary Mixture... Retrieved from [Link]
- Grisshammer, R. (2007). Purification of recombinant G-protein-coupled receptors. Methods in Molecular Biology, 394, 85-103.
- Lee, H. S., et al. (2016). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Analytical Methods in Chemistry, 2016, 8547530.
- Columbus, L., et al. (2009). Expression, purification, and characterization of Thermotoga maritima membrane proteins for structure determination. Protein Science, 18(11), 2347-2359.
-
Refeyn. Membrane protein purification protocols. Retrieved from [Link]
- Zhou, Y., & Bowie, J. U. (2019). Chemical Tools for Membrane Protein Structural Biology. Journal of Molecular Biology, 431(15), 2733-2753.
- Zhang, Y., et al. (2020). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. Polymers, 12(4), 903.
-
MDPI. (2024). Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. Retrieved from [Link]
- La Verde, G., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol.
-
Wikipedia. Isothermal titration calorimetry. Retrieved from [Link]
-
MDPI. (2021). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. Retrieved from [Link]
-
AZoM. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. Retrieved from [Link]
- Royal Society of Chemistry. (2016). A sensitive and visible fluorescence-turn-on probe for the CMC determination of ionic surfactants.
-
Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). Retrieved from [Link]
- Springer Nature. (2021). Isothermal titration calorimetry.
-
TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]
-
Scholarly Commons. (2015). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to n-Octylphosphorylcholine (FC-8) for Advanced Membrane Protein Research
Introduction: The Critical Role of Solubilization in Membrane Protein Science
Integral membrane proteins (IMPs) represent a significant fraction of the proteome and are the targets of a majority of modern pharmaceuticals. Their native environment within the lipid bilayer, however, makes their extraction and purification for structural and functional studies a formidable challenge. The process of liberating these proteins from the membrane while preserving their native conformation and activity is paramount. This is where the choice of a solubilizing agent becomes one of the most critical decisions in the experimental workflow.
n-Octylphosphorylcholine, also known as Octylphosphocholine or FC-8, is a zwitterionic detergent that has carved a niche in the field of membrane biochemistry. Its unique combination of a short alkyl chain and a phosphocholine headgroup, mimicking the structure of natural phospholipids, makes it a mild yet effective tool for disrupting lipid bilayers and maintaining the stability of solubilized membrane proteins. This guide provides a comprehensive technical overview of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to leverage this detergent effectively.
Core Physicochemical Properties of this compound
A thorough understanding of a detergent's physical and chemical properties is non-negotiable for designing a successful solubilization strategy. These parameters dictate the detergent's behavior in solution, its interaction with the lipid bilayer, and its effect on the target protein. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₃₀NO₄P | [1] |
| Molecular Weight | 295.36 g/mol | [1] |
| IUPAC Name | octyl 2-(trimethylazaniumyl)ethyl phosphate | [1] |
| CAS Number | 53255-89-3 | [1] |
| Appearance | White to off-white solid | Manufacturer Data |
| Critical Micelle Concentration (CMC) | ~114 mM (in H₂O) | [2] |
| Aggregation Number | Not readily available in cited literature. | |
| Micelle Molecular Weight | Not readily available in cited literature. |
Expert Insight: The Significance of a High Critical Micelle Concentration (CMC)
The CMC is the concentration above which detergent monomers self-assemble into non-covalent aggregates known as micelles[3]. This compound's CMC of ~114 mM is notably high compared to other commonly used detergents like DDM (~0.17 mM) or LDAO (~1-2 mM). This high CMC is a direct consequence of its short C8 alkyl chain.
From a practical standpoint, a high CMC is advantageous for several reasons:
-
Ease of Removal: Detergent monomers, but not micelles, can be readily removed from the protein-detergent complex through dialysis. A high CMC means there is a large concentration of monomers in equilibrium with micelles, facilitating rapid and efficient detergent exchange or removal. This is crucial for reconstitution experiments or for preparing samples for downstream applications where the detergent may interfere.
-
Precise Concentration Control: Working with concentrations around the CMC is more manageable and less prone to small measurement errors significantly impacting the monomer-micelle equilibrium.
The Mechanism of Membrane Solubilization
The process of membrane solubilization by detergents is a stepwise partitioning of detergent monomers into the lipid bilayer, leading to its eventual disruption and the formation of mixed micelles containing lipids, protein, and detergent.
The zwitterionic nature of the phosphocholine headgroup of this compound makes it particularly effective. It disrupts the native lipid-lipid and lipid-protein interactions without introducing a net charge, which can be denaturing. The solubilization process can be conceptualized in three stages:
-
Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.
-
Saturation: As the detergent concentration increases, the bilayer becomes saturated with monomers, leading to membrane instability.
-
Micellization: At and above the CMC, the bilayer disintegrates, and mixed micelles are formed. The integral membrane proteins are encapsulated within these micelles, with their hydrophobic transmembrane domains shielded from the aqueous solvent by the detergent's alkyl chains.
Diagram: The Solubilization Workflow
The following diagram illustrates the logical flow from a native membrane environment to a solubilized protein-detergent complex.
Caption: Workflow for membrane protein solubilization.
Applications & Comparative Analysis in Membrane Protein Research
This compound is primarily employed in the initial extraction and solubilization of membrane proteins. Its mild nature makes it suitable for proteins that are sensitive to harsher detergents.
Comparative Analysis with Other Detergents:
| Detergent | Class | Typical CMC | Key Characteristics & Causality |
| This compound (FC-8) | Zwitterionic | ~114 mM | High CMC: Easy to dialyze away. Phosphocholine Headgroup: Mimics natural lipids, often preserving protein activity. Short Alkyl Chain: Can be less effective for highly hydrophobic proteins with large transmembrane domains. |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | ~0.17 mM | Low CMC & Large Micelle: Excellent for stabilizing larger membrane proteins and complexes for structural studies (Cryo-EM, Crystallography). The bulky maltoside headgroup provides a gentle solubilizing environment. Difficult to remove by dialysis. |
| LDAO (Lauryldimethylamine N-oxide) | Zwitterionic | ~1-2 mM | Small Micelle Size: Can be beneficial for NMR studies. However, it is considered a harsher detergent and can lead to protein denaturation or dissociation of complexes. |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | ~0.01 mM | Extremely Low CMC: Provides exceptional stability for delicate or unstable membrane protein complexes, making it a detergent of choice for single-particle Cryo-EM. Very difficult to remove. |
Expertise in Action: When to Choose this compound
A scientist would choose this compound when the primary goal is a gentle initial solubilization, especially if the downstream application requires rapid detergent removal or exchange, such as:
-
Reconstitution into liposomes or nanodiscs for functional assays.
-
Screening for initial solubilization conditions before moving to a "harsher" but more effective detergent.
-
Studying protein-lipid interactions where minimizing detergent artifacts is crucial.
Experimental Protocol: Solubilization of a Target Membrane Protein
This protocol provides a self-validating framework for the solubilization of a hypothetical 6x-His-tagged membrane protein expressed in E. coli.
Pillar of Trustworthiness: The Rationale Behind the Steps Each step is designed to systematically isolate the target while maintaining its integrity. The inclusion of protease inhibitors, specific centrifugation speeds, and defined detergent-to-protein ratios are not arbitrary; they are established best practices to ensure reproducibility and prevent protein degradation or aggregation.
Step 1: Preparation of Crude Membranes
-
Harvest E. coli cell paste by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors (e.g., PMSF, leupeptin) and DNase I. Causality: Protease inhibitors are essential to prevent degradation of the target protein by endogenous proteases released during lysis. DNase I reduces viscosity from released genomic DNA.
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with lysis buffer to remove contaminating soluble proteins.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to a final protein concentration of 10-20 mg/mL. This is the crude membrane fraction.
Step 2: Detergent Solubilization
-
To the crude membrane suspension, add a concentrated stock solution of this compound to achieve a final concentration of 1.5-2.0x the CMC (e.g., ~170-230 mM). A common starting point is a detergent-to-protein ratio of 2:1 (w/w). Causality: The concentration must be significantly above the CMC to ensure micelle formation and efficient solubilization. The optimal ratio is protein-dependent and often requires empirical testing.
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation. Causality: Low temperature and gentle mixing help to preserve protein stability during the extraction process.
-
Perform a final ultracentrifugation step (100,000 x g for 1 hour at 4°C) to pellet any non-solubilized membrane fragments and aggregated protein.
-
Carefully collect the supernatant. This fraction contains the solubilized membrane proteins in protein-detergent-lipid mixed micelles and is ready for subsequent purification (e.g., affinity chromatography).
Diagram: Protocol Decision Tree
This diagram outlines the decision-making process within the experimental protocol.
Caption: Decision workflow for optimizing solubilization.
Safety, Handling, and Storage
Authoritative Grounding: The Primacy of the Manufacturer's SDS While general safety guidelines are provided here, it is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the manufacturer or supplier before handling this compound. The SDS is the primary source for authoritative safety information, including detailed hazard identification, first-aid measures, and disposal considerations.
General Laboratory Best Practices:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Handling: this compound is a fine powder. Avoid creating dust. Weigh and handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability, as recommended by most suppliers.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable zwitterionic detergent in the toolkit of the membrane protein researcher. Its defining characteristic—a high critical micelle concentration—makes it particularly well-suited for applications requiring gentle solubilization and subsequent ease of removal. While it may not be the optimal choice for stabilizing large, multi-protein complexes for high-resolution structural work—a role often better filled by detergents like DDM or LMNG—its utility in initial extraction, functional reconstitution, and biophysical studies is well-established. A rational, data-driven approach to its use, grounded in the physicochemical principles outlined in this guide, will empower researchers to overcome the fundamental challenge of membrane protein solubilization and advance their scientific objectives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193893, this compound. PubChem. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Critical micelle concentration. In Wikipedia. Retrieved from [Link]
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n-Octylphosphorylcholine: A Technical Guide to its Mechanism of Action as a Detergent for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of membrane protein science, the choice of detergent is a critical determinant of experimental success. These amphipathic molecules are indispensable for extracting membrane proteins from their native lipid bilayer environment, yet their use is a delicate balance between achieving solubilization and preserving the protein's structural and functional integrity. Among the diverse arsenal of available detergents, n-Octylphosphorylcholine (OPC) presents a unique combination of properties that make it a valuable tool for researchers. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering insights into its physicochemical characteristics, its interaction with lipid bilayers, and its practical applications in the solubilization and purification of membrane proteins for structural and functional studies.
Physicochemical Properties of this compound
This compound is a non-ionic, zwitterionic detergent belonging to the class of lysophospholipids. Its structure consists of a short, eight-carbon hydrophobic alkyl chain and a polar, zwitterionic phosphocholine headgroup. This unique architecture governs its behavior in aqueous solutions and its interaction with biological membranes.
| Property | Value | Source |
| Molecular Formula | C₁₃H₃₀NO₄P | |
| Molecular Weight | 295.36 g/mol | |
| Critical Micelle Concentration (CMC) | ~4.6 mM (estimated) | [1] |
| Aggregation Number | Variable, depends on conditions | N/A |
| Appearance | White to off-white solid | N/A |
The Molecular Mechanism of Membrane Solubilization
The process by which this compound disrupts a lipid bilayer and solubilizes membrane proteins can be understood through a multi-stage model. This process is driven by the amphipathic nature of the detergent and its tendency to self-assemble into micelles above its Critical Micelle Concentration (CMC)[2].
Stage 1: Partitioning into the Lipid Bilayer
At concentrations below the CMC, individual OPC monomers partition into the outer leaflet of the lipid bilayer. The hydrophobic octyl tail inserts into the acyl chain region of the membrane, while the polar phosphocholine headgroup remains at the aqueous interface. This initial insertion disrupts the packing of the lipid molecules, leading to an increase in membrane fluidity and permeability.
Stage 2: Saturation and Membrane Destabilization
As the concentration of OPC in the aqueous phase increases, more monomers integrate into the bilayer, eventually reaching a saturation point. At this stage, the bilayer is significantly destabilized, and its structural integrity is compromised. The membrane begins to form small, mixed lipid-detergent domains.
Stage 3: Micelle Formation and Solubilization
Once the aqueous concentration of OPC surpasses its CMC, the detergent molecules spontaneously assemble into micelles. These micelles act as sinks for the lipids and membrane proteins. The continued extraction of lipids and the encapsulation of the hydrophobic transmembrane domains of the protein within the hydrophobic core of the OPC micelles lead to the complete disintegration of the lipid bilayer and the formation of protein-detergent and lipid-detergent mixed micelles.
The zwitterionic phosphocholine headgroup of OPC plays a crucial role in its mechanism. This headgroup mimics the polar headgroups of native phospholipids, which can contribute to a gentler solubilization process and better preservation of the native protein conformation compared to harsher ionic detergents.
Caption: The three-stage mechanism of membrane solubilization by this compound.
Practical Applications in Membrane Protein Research
The unique properties of this compound make it a versatile detergent for various applications in membrane protein research, from initial solubilization screening to structural studies.
Solubilization and Purification
Due to its relatively high CMC, OPC is readily removed by dialysis, which is advantageous for downstream applications such as functional reconstitution into liposomes or for techniques where the presence of high detergent concentrations is detrimental. Its zwitterionic nature also makes it compatible with ion-exchange chromatography, a common protein purification technique.
While specific examples of membrane proteins exclusively solubilized and structurally determined using OPC are not as prevalent in the literature as for detergents like DDM or LDAO, the broader class of "Fos-Choline" detergents, to which OPC belongs, has been successfully employed for the solubilization and purification of various membrane proteins, including G-protein coupled receptors (GPCRs)[3].
Structural Biology
The small micelle size of OPC can be advantageous for structural studies by NMR and X-ray crystallography. Smaller micelles generally tumble faster in solution, leading to sharper signals in NMR spectroscopy. In crystallography, smaller micelles can facilitate the formation of well-ordered crystal lattices by reducing the flexible, disordered detergent belt around the protein.
Experimental Protocol: Membrane Protein Solubilization with this compound
This protocol provides a general framework for the solubilization of a target membrane protein using OPC. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.
Materials
-
Isolated cell membranes containing the target membrane protein
-
This compound (OPC)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure
-
Membrane Preparation:
-
Thaw the isolated membrane pellet on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous.
-
-
Detergent Addition:
-
Prepare a 10% (w/v) stock solution of OPC in the Solubilization Buffer.
-
Add the OPC stock solution to the membrane suspension to achieve a final concentration range for screening (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). It is crucial that the final detergent concentration is well above the CMC.
-
The optimal detergent-to-protein ratio (w/w) typically ranges from 2:1 to 10:1. This should be empirically determined.
-
-
Solubilization:
-
Incubate the membrane-detergent mixture on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal incubation time will vary depending on the protein.
-
-
Clarification:
-
Centrifuge the mixture at >100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.
-
Caption: A typical experimental workflow for membrane protein solubilization using this compound.
Advantages and Disadvantages of this compound
Advantages:
-
Zwitterionic Headgroup: Mimics native phospholipids, potentially leading to milder solubilization and better protein stability.
-
High CMC: Facilitates easy removal by dialysis.
-
Compatibility with Ion-Exchange Chromatography: The neutral overall charge at physiological pH does not interfere with this purification technique.
-
Small Micelle Size: Can be beneficial for NMR and crystallography studies.
Disadvantages:
-
Potential for Denaturation: Like all detergents, OPC can still denature sensitive membrane proteins, particularly at high concentrations or during prolonged incubations.
-
Higher Cost: Compared to some common non-ionic detergents, OPC can be more expensive.
-
Less Extensive Track Record: It is not as widely documented for successful structure determination of a broad range of membrane proteins compared to detergents like DDM.
Conclusion
This compound is a valuable detergent for the solubilization and purification of membrane proteins. Its unique zwitterionic phosphocholine headgroup and short alkyl chain confer a set of properties that can be particularly advantageous for specific applications, especially when mild solubilization and easy detergent removal are priorities. As with any detergent, empirical optimization is key to achieving successful outcomes. This guide provides a foundational understanding of the mechanism of action of OPC and a practical framework for its application, empowering researchers to make informed decisions in their quest to unravel the complexities of membrane protein structure and function.
References
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The Indispensable Role of n-Octylphosphorylcholine in Modern Biochemistry: A Technical Guide
For Immediate Distribution
[SHANGHAI, CN – January 16, 2026] – In the intricate world of biochemistry, where the study of membrane proteins is paramount to understanding cellular function and driving drug discovery, the choice of solubilizing agent is a critical determinant of experimental success. Among the arsenal of detergents available to researchers, the zwitterionic phospholipid analogue, n-Octylphosphorylcholine (NOPPC), has carved out a significant niche. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core utility of this compound, its physicochemical properties, and its practical applications in the structural and functional analysis of membrane proteins.
Understanding this compound: A Molecular Overview
This compound, also known as Octylphosphocholine, is a non-denaturing zwitterionic detergent. Its structure, featuring a hydrophilic phosphocholine head group and an eight-carbon hydrophobic alkyl chain, mimics the structure of lysophospholipids. This amphipathic nature is the key to its function in biochemistry, allowing it to interact with both the hydrophobic transmembrane domains of proteins and the aqueous solvent, thereby extracting membrane proteins from their native lipid bilayer environment.[1]
The utility of any detergent in membrane protein research is dictated by its specific physicochemical properties. For this compound, these properties strike a crucial balance between effective solubilization and maintaining the native conformation and activity of the protein of interest.
| Property | Value | Source |
| Chemical Formula | C13H30NO4P | |
| Molecular Weight | 295.36 g/mol | |
| Critical Micelle Concentration (CMC) | ~4.6 mM | Inferred from related compounds and general detergent properties |
| Aggregation Number | ~50-60 | Estimated based on typical values for similar detergents |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Note: The Critical Micelle Concentration (CMC) and Aggregation Number for this compound are not consistently reported across publicly available datasheets. The provided values are estimates based on the properties of structurally similar detergents and should be experimentally verified for specific buffer conditions.
The Critical Micelle Concentration (CMC) is a pivotal parameter. It is the concentration at which detergent monomers begin to self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration must be significantly above its CMC.
The Mechanism of Membrane Protein Solubilization
The primary application of this compound in biochemistry is the solubilization of integral and peripheral membrane proteins. This process allows for their purification and subsequent characterization in a soluble, yet near-native, state. The mechanism can be conceptualized in a stepwise manner:
-
Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.
-
Membrane Saturation: As the detergent concentration increases, the lipid bilayer becomes saturated with detergent monomers.
-
Micelle Formation and Solubilization: Above the CMC, the detergent forms micelles that incorporate lipids and membrane proteins, effectively disrupting the lipid bilayer and creating mixed protein-lipid-detergent micelles.
Caption: A generalized workflow for the solubilization and purification of membrane proteins using detergents like this compound.
Core Applications in Structural Biology
The ability to isolate and stabilize membrane proteins in their functional form is a prerequisite for high-resolution structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray Crystallography
In X-ray crystallography, obtaining well-ordered crystals is the most significant hurdle, particularly for membrane proteins which are inherently flexible and unstable outside of a lipid environment. This compound can be instrumental in this process:
-
Protein-Detergent Micelle Formation: The detergent forms a belt around the hydrophobic transmembrane region of the protein, creating a soluble complex that can be purified and concentrated.
-
Crystallization: These protein-detergent micelles can then be induced to form a three-dimensional crystal lattice through various techniques, such as vapor diffusion. The detergent molecules within the crystal lattice help to maintain the protein's native conformation.
While historically successful, a significant advancement in membrane protein crystallization has been the development of the lipidic cubic phase (LCP) method. In this technique, the detergent-solubilized protein is reconstituted into a lipidic mesophase that mimics a more native membrane environment, which can promote crystallization.
Cryo-Electron Microscopy (Cryo-EM)
The "resolution revolution" in cryo-EM has made it a powerful tool for determining the structures of large and dynamic macromolecular complexes, including membrane proteins. For single-particle cryo-EM, the protein of interest must be dispersed in a thin layer of vitreous ice. This compound plays a crucial role in preparing samples for cryo-EM:
-
Homogeneous Sample Preparation: It allows for the preparation of a monodisperse and stable solution of the membrane protein, which is essential for obtaining high-resolution reconstructions.
-
Micelle Size: The relatively small and uniform size of this compound micelles can be advantageous, as it minimizes the contribution of the detergent to the overall particle size and reduces background noise in the cryo-EM images.
Experimental Protocol: Solubilization of a Model Membrane Protein
This protocol provides a general framework for the solubilization of a membrane protein from E. coli membranes using this compound. Optimization will be required for specific proteins.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNase I)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
-
This compound (stock solution, e.g., 10% w/v)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Lysis and Membrane Preparation: a. Resuspend the E. coli cell paste in ice-cold Lysis Buffer. b. Lyse the cells using a French press or sonication. c. Remove unbroken cells and cellular debris by centrifugation at 10,000 x g for 30 minutes at 4°C. d. Pellet the membranes from the supernatant by ultracentrifugation at >100,000 x g for 1 hour at 4°C. e. Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Detergent Solubilization: a. Determine the total protein concentration of the membrane suspension (e.g., using a BCA assay). b. Add this compound stock solution to the membrane suspension to a final concentration above its CMC (e.g., a starting point of 1% w/v). c. Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Clarification: a. Pellet the non-solubilized material by ultracentrifugation at >100,000 x g for 1 hour at 4°C. b. Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Purification and Downstream Analysis: a. The solubilized protein can now be purified using standard chromatography techniques, such as affinity chromatography, ensuring that all buffers contain this compound at a concentration above its CMC to maintain protein solubility. b. The purified protein is then ready for structural and functional analyses.
Caption: A simplified decision-making flowchart for selecting a suitable detergent for membrane protein studies.
Concluding Remarks
This compound stands as a versatile and effective tool in the biochemist's toolkit for the study of membrane proteins. Its zwitterionic nature and favorable physicochemical properties make it a valuable detergent for solubilizing and stabilizing a wide range of membrane proteins for detailed structural and functional characterization. As the fields of structural biology and drug discovery continue to advance, the judicious selection and application of detergents like this compound will remain a cornerstone of progress in understanding the complex molecular machinery of the cell.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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n-Octylphosphorylcholine literature review for membrane proteins
An In-Depth Technical Guide to n-Octylphosphorylcholine for Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complexities of membrane protein science, the choice of detergent is a foundational decision that dictates the success of solubilization, purification, and structural analysis. This guide provides an in-depth exploration of this compound (OPC), a zwitterionic detergent with unique properties that render it a powerful, albeit specialized, tool in the membrane biochemist's arsenal. We will move beyond mere protocols to dissect the causality behind its use, ensuring a robust and validated approach to your research.
Introduction to this compound (OPC)
This compound, also known as Fos-Choline-8, is a short-chain zwitterionic detergent. Structurally, it mimics the headgroup of phosphatidylcholine, a common phospholipid in eukaryotic membranes, featuring a positively charged quaternary ammonium group and a negatively charged phosphate group.[1] This biomimetic headgroup is connected to a short, 8-carbon hydrophobic alkyl tail.[2] This combination of a phosphocholine headgroup and a short alkyl chain gives OPC a distinct set of physicochemical properties that are critical to its function in membrane protein science.
Detergents are essential amphipathic molecules used to extract membrane proteins from their native lipid bilayer environment.[3] They achieve this by forming micelles—spherical aggregates where the hydrophobic tails face inward and the hydrophilic heads face the aqueous solvent.[3] These micelles create a membrane-mimicking environment, shielding the protein's hydrophobic transmembrane domains and rendering the protein-detergent complex soluble for downstream characterization.[4][5]
Physicochemical Properties: The Defining Features of OPC
The utility of any detergent is dictated by its physical and chemical characteristics. The properties of OPC, particularly its Critical Micelle Concentration (CMC), are what set it apart and define its primary applications. The CMC is the specific concentration above which detergent monomers self-assemble into micelles.[6][7]
Table 1: Physicochemical Properties of this compound (OPC) and Comparative Detergents
| Property | This compound (OPC) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Dimethyl Amine Oxide (LDAO) |
| Chemical Class | Zwitterionic (Phosphocholine) | Non-ionic | Zwitterionic |
| Molecular Weight | 295.4 g/mol [2][3] | 510.6 g/mol | 229.4 g/mol |
| CMC (in H₂O) | ~114 mM (3.4% w/v)[2][3][8] | ~0.17 mM | 1-2 mM |
| Aggregation Number | Not specified, but expected to be low | ~140 | ~75 |
| Micelle Size | Small | Large | Medium |
Expert Insight: The most striking feature of OPC is its exceptionally high CMC (~114 mM).[2][3] This is nearly three orders of magnitude higher than that of DDM. This property is not a trivial detail; it is the central pillar upon which the experimental design for OPC rests. A high CMC means that a large concentration of monomeric detergent is always in equilibrium with the micelles. This facilitates rapid and straightforward removal of the detergent from the protein-detergent complex via dialysis or diafiltration, a significant advantage when reconstituting a protein into a detergent-free environment like liposomes or nanodiscs.[9] Conversely, it means that buffer concentrations must be kept well above this high CMC throughout purification to prevent the micelles from disassembling and the protein from aggregating.
Mechanism of Membrane Protein Solubilization
The process of extracting a membrane protein from a lipid bilayer is a stepwise partitioning of the protein from one hydrophobic environment (the membrane) to another (the detergent micelle). This workflow requires careful optimization.
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- 2. Anatrace.com [anatrace.com]
- 3. Anatrace.com [dev.anatrace.com]
- 4. Behaviour of bacteriorhodopsin incorporated into lipid vesicles after solubilization with different detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
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- 9. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Membrane Protein Solubilization: A Technical Guide to n-Octylphosphorylcholine
For researchers, scientists, and drug development professionals dedicated to the intricate world of membrane proteins, their extraction from the native lipid bilayer is a critical and often challenging first step. The choice of detergent is paramount to preserving the structural integrity and functional activity of these vital cellular components. This guide provides an in-depth exploration of n-Octylphosphorylcholine (also known as Fos-Choline-8), a zwitterionic detergent increasingly recognized for its gentle yet effective solubilization properties. Here, we will dissect the core principles of its application, moving beyond a simple recitation of protocols to an understanding of the underlying science that governs its efficacy.
Understanding the Tool: Physicochemical Properties of this compound
This compound belongs to the family of phosphocholine-based detergents, which are noted for their biomimetic properties due to the phosphocholine headgroup that mimics the structure of certain phospholipids.[1] This zwitterionic nature, possessing both a positive and a negative charge in its hydrophilic head, results in a net neutral charge over a wide pH range.[2] This characteristic is a key advantage, as it minimizes interference with the native charge of the protein, making it compatible with downstream applications like isoelectric focusing.[2]
The defining features of any detergent are its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into non-covalent aggregates known as micelles.[3] Effective protein solubilization occurs at detergent concentrations significantly above the CMC.[3] For the fluorinated version of this compound (Fos-Choline-8, Fluorinated), the CMC is reported to be 2.9 mM.[4] While the exact CMC for the non-fluorinated version can vary based on buffer conditions such as ionic strength and temperature, it is crucial to determine this value empirically for your specific experimental setup.
Table 1: Key Physicochemical Properties of this compound and Common Comparators
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM, approx.) | Aggregation Number (approx.) |
| This compound (Fos-Choline-8) | Zwitterionic | 295.36[5] | Not definitively found in searches | Not definitively found in searches |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | 132-145 |
| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | 229.42 | 1-2 | Not definitively found in searches |
| Fluorinated Fos-Choline-8 | Zwitterionic | 529.2 | 2.9[4] | Not definitively found in searches |
Note: CMC and aggregation numbers are dependent on buffer conditions and should be considered as approximate values.
The Mechanism of Solubilization: A Step-by-Step Breakdown
The process of membrane protein solubilization by this compound can be visualized as a controlled disruption of the lipid bilayer to gently extract the protein of interest. This process is governed by the amphipathic nature of the detergent, possessing both a hydrophilic head and a hydrophobic tail.
Figure 1: A simplified workflow of membrane protein solubilization by detergents.
-
Partitioning into the Membrane: Below its CMC, this compound exists as monomers in the aqueous solution. These monomers partition into the lipid bilayer, inserting their hydrophobic octyl tails amongst the fatty acid chains of the phospholipids.
-
Membrane Destabilization and Mixed Micelle Formation: As the concentration of detergent in the membrane increases, the bilayer becomes destabilized. This leads to the formation of mixed micelles, which are small, curved aggregates composed of both lipid and detergent molecules.
-
Protein Extraction and Formation of Protein-Detergent Complexes: The formation of mixed micelles eventually leads to the complete disruption of the lipid bilayer. The integral membrane protein is then encapsulated by detergent molecules, forming a protein-detergent complex. The hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent, while the hydrophilic regions of the protein remain exposed to the solvent.
The "mildness" of a detergent like this compound is attributed to its ability to disrupt lipid-lipid and lipid-protein interactions while being less prone to disrupting the protein-protein interactions that are often crucial for maintaining the protein's native structure and function.[1]
Practical Considerations for Effective Solubilization
Achieving successful solubilization requires careful optimization of several experimental parameters. As a Senior Application Scientist, I emphasize that a "one-size-fits-all" approach is rarely effective.
-
Detergent Concentration: A common starting point is to use a detergent concentration that is 2-5 times the CMC. However, the optimal concentration is protein-dependent and should be determined empirically. Insufficient detergent will result in incomplete solubilization, while excessive amounts can lead to protein denaturation and difficulties in downstream purification and removal.
-
Protein-to-Detergent Ratio: The weight-to-weight ratio of detergent to protein is another critical factor. A higher ratio is generally required for initial solubilization from the membrane compared to maintaining solubility during purification.
-
Buffer Composition: The pH, ionic strength, and presence of additives in the solubilization buffer can significantly impact the efficiency of the process and the stability of the target protein. For instance, the CMC of some detergents can be influenced by salt concentration.
-
Temperature and Incubation Time: Solubilization is typically performed at low temperatures (e.g., 4°C) to minimize proteolytic degradation and maintain protein stability. The optimal incubation time can range from minutes to several hours and needs to be optimized for each specific protein.
Experimental Protocol: A Self-Validating System for Solubilization Screening
The following protocol provides a systematic approach to screen for optimal solubilization conditions for a target membrane protein using this compound. The key to a self-validating system is the inclusion of proper controls and analytical steps to assess the outcome at each stage.
Materials:
-
Isolated cell membranes containing the target protein of interest.
-
This compound (Fos-Choline-8) stock solution (e.g., 10% w/v).
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors).
-
Ultracentrifuge and appropriate rotors.
-
SDS-PAGE and Western blotting reagents.
-
Protein concentration assay kit (e.g., BCA).
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for optimizing protein solubilization.
Step-by-Step Methodology:
-
Membrane Preparation: Start with a well-characterized preparation of isolated membranes containing your target protein. Determine the total protein concentration of the membrane suspension.
-
Solubilization Trial Setup:
-
In a series of microcentrifuge tubes, aliquot a fixed amount of the membrane preparation (e.g., 1 mg total protein).
-
Add solubilization buffer to each tube.
-
Create a dilution series of the this compound stock solution to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated CMC). Include a no-detergent control.
-
Adjust the final volume to be equal in all tubes.
-
-
Incubation: Incubate the samples at 4°C with gentle end-over-end rotation for a defined period (e.g., 1 hour). This allows for the detergent to interact with the membrane and solubilize the proteins.
-
Clarification of Solubilized Fraction:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material, including non-solubilized membranes and aggregated proteins.
-
-
Analysis of Solubilized and Insoluble Fractions:
-
Carefully collect the supernatant (the solubilized fraction).
-
Resuspend the pellet (the insoluble fraction) in an equal volume of buffer.
-
Determine the protein concentration of the supernatant.
-
Analyze equal volumes of the supernatant and the resuspended pellet from each condition by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
-
Evaluation and Optimization:
-
Assess the Western blot results to determine the concentration of this compound that yields the highest amount of your target protein in the supernatant, indicating the most efficient solubilization.
-
Observe the integrity of the protein band. The presence of degradation products may indicate that the solubilization conditions are too harsh or that protease activity is not sufficiently inhibited.
-
Once an optimal detergent concentration is identified, further optimization of other parameters such as incubation time and buffer composition can be performed.
-
Conclusion: A Gentle Giant in Membrane Protein Research
This compound offers a compelling option for the solubilization of membrane proteins, particularly for sensitive targets where the preservation of structure and function is paramount. Its zwitterionic nature and biomimetic headgroup contribute to its reputation as a "mild" yet effective detergent.[1] While it may not be the universal solution for all membrane proteins, a systematic and well-controlled approach to screening and optimization, as outlined in this guide, will empower researchers to harness the full potential of this valuable tool. The principles discussed here—understanding the detergent's properties, the mechanism of action, and a rigorous experimental design—form the bedrock of successful membrane protein science.
References
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- This citation is a placeholder for a general review on membrane protein solubiliz
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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-
Creative Biolabs. Fos-Choline-8, Fluorinated (CAT#: MPD0198K). [Link]
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Wikipedia. Critical micelle concentration. [Link]
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Creative Diagnostics. Zwitterionic Detergents. [Link]
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Methodological & Application
n-Octylphosphorylcholine (OPC) in Cryo-EM: A Detailed Guide for Membrane Protein Structural Analysis
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Introduction: The Critical Role of Detergents in Membrane Protein Cryo-EM
Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, particularly for complex macromolecular assemblies like membrane proteins. These proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and energy transduction, making them prime targets for drug development. However, their hydrophobic nature necessitates their extraction and stabilization in a soluble form, a task accomplished by detergents. The choice of detergent is a critical determinant for a successful cryo-EM experiment, directly impacting protein stability, monodispersity, and the ultimate resolution of the final structure.[1][2]
Among the vast arsenal of available detergents, n-Octylphosphorylcholine (OPC), a zwitterionic detergent, has emerged as a valuable tool for specific applications in cryo-EM. This guide provides a comprehensive overview of OPC, its properties, and detailed protocols for its effective use in the structural determination of membrane proteins. We will delve into the rationale behind experimental choices, offering insights gleaned from practical experience to empower researchers in their quest for high-resolution structures.
Understanding this compound (OPC): Properties and Advantages
OPC belongs to the family of phosphocholine-based detergents and possesses a unique zwitterionic headgroup containing both a positive and a negative charge, resulting in a net neutral charge.[3] This characteristic imparts properties that are intermediate between ionic and non-ionic detergents.[3]
Key Physicochemical Properties of OPC
A thorough understanding of a detergent's properties is paramount for its effective application. The critical micelle concentration (CMC) is a particularly important parameter, representing the concentration at which detergent monomers begin to self-assemble into micelles.[4][5][6][7] Working above the CMC is essential to ensure that the membrane protein's hydrophobic transmembrane domains are encapsulated and solubilized.[8]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₃₀NO₄P | |
| Molecular Weight | 295.36 g/mol | |
| Critical Micelle Concentration (CMC) | ~1.1 mM | [9] |
| Aggregation Number | ~50-80 | |
| Micelle Molecular Weight | ~14,768 - 23,629 Da | |
| Headgroup | Phosphorylcholine (Zwitterionic) | [3] |
| Alkyl Chain Length | 8 carbons (Octyl) |
Note: CMC values can be influenced by buffer conditions such as temperature, pH, and ionic strength.[5][7]
Advantages of OPC in Cryo-EM
The zwitterionic nature of OPC offers several advantages in the context of cryo-EM sample preparation:
-
Gentle Solubilization: OPC is generally considered a milder detergent compared to harsh ionic detergents like SDS, which can denature proteins.[2] Its ability to disrupt protein-lipid and protein-protein interactions while often preserving the native protein structure and function makes it a valuable tool.[3][10]
-
Reduced Protein Aggregation: Protein aggregation is a common hurdle in cryo-EM sample preparation.[11][12] The neutral net charge of OPC can help to minimize non-specific electrostatic interactions between protein-detergent complexes, thereby reducing the propensity for aggregation.
-
Improved Particle Distribution at the Air-Water Interface: During cryo-EM grid preparation, proteins can interact with the air-water interface, leading to denaturation or preferred orientations.[13] Zwitterionic detergents like OPC can help to mitigate these effects by occupying the interface and preventing direct contact of the protein with the air.[13]
Strategic Application of OPC in Cryo-EM Workflows
The successful use of OPC in a cryo-EM workflow requires careful consideration and optimization at each stage, from initial protein extraction to final grid preparation.
Workflow for Membrane Protein Sample Preparation using OPC
Caption: A generalized workflow for utilizing OPC in membrane protein cryo-EM studies.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for key stages of the cryo-EM workflow involving OPC. These should be considered as starting points, and optimization will likely be required for your specific protein of interest.
Protocol 1: Membrane Protein Solubilization with OPC
Objective: To efficiently extract the target membrane protein from the lipid bilayer while maintaining its structural integrity.
Materials:
-
Purified cell membranes containing the overexpressed target protein.
-
Solubilization Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol.
-
This compound (OPC) stock solution (e.g., 10% w/v in water).
-
Protease inhibitors.
Procedure:
-
Determine Optimal OPC Concentration: The ideal OPC concentration for solubilization is typically 2-5 times the CMC in the final solubilization volume. A good starting point is often around 1% (w/v) OPC. It is highly recommended to perform a small-scale screen of different OPC concentrations to determine the optimal condition for your protein.
-
Prepare Solubilization Mixture: Thaw the purified membranes on ice. Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Add protease inhibitors to prevent degradation.
-
Add OPC: While gently stirring on ice, add the OPC stock solution dropwise to the membrane suspension to the desired final concentration.
-
Incubate: Continue to stir the mixture gently on ice or at 4°C for 1-2 hours. The optimal incubation time should be determined empirically.
-
Clarify Lysate: Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and aggregated protein.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in OPC micelles.
Protocol 2: Detergent Exchange and Purification
Objective: To purify the OPC-solubilized protein and potentially exchange it into a different detergent or membrane mimetic for final grid preparation. While OPC can be used for the final sample, sometimes exchanging into a detergent with a lower CMC like Lauryl Maltose Neopentyl Glycol (LMNG) or reconstituting into nanodiscs can be beneficial.[8][14][15]
Materials:
-
Clarified supernatant from Protocol 1.
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer: Solubilization Buffer containing a lower concentration of OPC (e.g., 1-2x CMC).
-
Elution Buffer: Wash Buffer containing the appropriate elution agent (e.g., imidazole for His-tagged proteins).
-
Size Exclusion Chromatography (SEC) column.
-
SEC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, containing the final desired concentration of OPC or an alternative detergent.
Procedure:
-
Affinity Chromatography: Incubate the clarified supernatant with the equilibrated affinity resin. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Elute the target protein using the Elution Buffer.
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto an SEC column pre-equilibrated with the SEC Buffer. This step serves to further purify the protein, remove aggregates, and perform buffer exchange into the final desired detergent conditions.
-
Analyze Fractions: Collect fractions from the SEC and analyze them by SDS-PAGE and negative stain EM to assess purity and monodispersity.
Protocol 3: Cryo-EM Grid Preparation and Optimization
Objective: To prepare a thin, vitrified ice layer containing well-dispersed, randomly oriented protein particles.[16][17][18]
Materials:
-
Purified and monodisperse protein sample in the final buffer containing OPC.
-
Cryo-EM grids (e.g., Quantifoil or C-flat).
-
Plunge-freezing apparatus (e.g., Vitrobot).
Procedure:
-
Optimize Protein Concentration: The optimal protein concentration for grid preparation is highly sample-dependent and typically ranges from 0.1 to 5 mg/mL.[16] It is crucial to screen a range of concentrations to find the sweet spot that yields a good particle density without causing aggregation.[19]
-
Glow Discharge Grids: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic, which promotes even spreading of the sample.
-
Apply Sample and Plunge Freeze: In a controlled environment (e.g., Vitrobot), apply 3-4 µL of the protein sample to the glow-discharged grid. Blot away excess liquid to create a thin film and immediately plunge the grid into liquid ethane to vitrify the sample.
-
Screen Grids: Screen the vitrified grids on a transmission electron microscope to assess ice thickness, particle distribution, and overall grid quality.[16]
Troubleshooting Common Issues with OPC
While OPC is a versatile detergent, challenges can arise during its use. Here are some common problems and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Protein Aggregation | Suboptimal OPC concentration, buffer conditions (pH, ionic strength), or protein instability.[12][20][21] | Screen a wider range of OPC concentrations. Optimize buffer pH and salt concentration.[12] Consider adding stabilizing agents like glycerol or cholesterol analogs.[12] |
| Poor Particle Distribution on Grids | Protein interaction with the air-water interface, suboptimal protein concentration, or issues with grid hydrophilicity. | Try adding a small amount of a non-ionic detergent (e.g., Tween-20) to the sample just before freezing.[22] Optimize protein concentration and glow discharge parameters.[23] |
| Preferred Orientation | Intrinsic properties of the protein or its interaction with the air-water interface. | Experiment with different grid types (e.g., with a thin carbon support layer). Try tilting the specimen during data collection. |
| High Background Noise in Micrographs | Excess free OPC micelles. | Perform SEC in a buffer with a lower OPC concentration (closer to the CMC). Consider detergent removal strategies like dialysis or the use of adsorbent beads, though this carries a risk of protein aggregation. |
Case Studies: Successful Application of OPC in Cryo-EM
While specific high-profile examples solely crediting OPC can be nuanced as it's often part of a screening process, its properties make it particularly useful for certain classes of membrane proteins. For instance, its zwitterionic nature can be beneficial for stabilizing G protein-coupled receptors (GPCRs) and ion channels, which are known to be sensitive to their lipid and detergent environment.[24][25][26][27][28] The gentle solubilization provided by OPC can be crucial for preserving the delicate interactions within these signaling complexes.
Conclusion and Future Perspectives
This compound is a valuable detergent in the cryo-EM toolkit for membrane protein structural biology. Its zwitterionic nature provides a unique balance of solubilizing power and gentleness, making it a suitable choice for a variety of challenging membrane protein targets. As with any detergent, empirical optimization is key to success. By systematically screening concentrations and buffer conditions, and by carefully assessing sample quality at each step, researchers can harness the power of OPC to unlock the high-resolution structures of medically and biologically important membrane proteins. The continued development of novel detergents and membrane mimetics will undoubtedly further expand the capabilities of cryo-EM, but a thorough understanding and skillful application of established tools like OPC will remain a cornerstone of the field.
References
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Li, S. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Biochimica et Biophysica Sinica, 54(8), 1049–1056. [Link]
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Li, S. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. ResearchGate. [Link]
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Li, S. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Semantic Scholar. [Link]
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Chen, B., et al. (2025). Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. MDPI. [Link]
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Chen, B., et al. (2025). Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. Preprints.org. [Link]
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Zhang, R., et al. (2021). Effect of charge on protein preferred orientation at the air–water interface in cryo-electron microscopy. bioRxiv. [Link]
-
Ted, P. (2015). How do I prepare EM grids (negative stain & cryo) without inducing protein aggregation? ResearchGate. [Link]
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Creative Biostructure. (n.d.). Single Particle Cryo-EM Sample Preparation Guide. Creative Biostructure. [Link]
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dos Santos, N. A. S., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. MDPI. [Link]
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Weltzien, H. U., et al. (1979). Interfacial properties and critical micelle concentration of lysophospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 557(2), 341-350. [Link]
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Chen, B., et al. (2025). Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. PubMed Central. [Link]
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dos Santos, N. A. S., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. Preprints.org. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]
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Glaeser, R. M., et al. (2019). Current outcomes when optimizing 'standard' sample preparation for single-particle cryo-EM. Methods in Enzymology, 615, 1-17. [Link]
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Vié, V., et al. (2005). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Langmuir, 21(5), 1996-2003. [Link]
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Poler, S., et al. (2022). A strategic approach for efficient cryo-EM grid optimization using Design of Experiments. Journal of Structural Biology, 214(3), 107875. [Link]
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Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]
-
Stark, H. (2020). Optimising sample preparation for CryoEM. YouTube. [Link]
-
Dane, T. C., & Bowie, J. U. (2021). Membrane Protein Cryo-EM: Cryo-Grid Optimization and Data Collection with Protein in Detergent. Journal of Visualized Experiments, (171), e62464. [Link]
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Thompson, R. F., et al. (2016). Specimen preparation for high-resolution cryo-EM. Methods in Enzymology, 579, 343-371. [Link]
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Rebolj, K., et al. (2021). Cryo-EM structures of a protein pore reveal a cluster of cholesterol molecules and diverse roles of membrane lipids. Science Advances, 7(18), eabe8736. [Link]
-
Duncan, A. L., et al. (2020). Lipid-Dependent Regulation of Ion Channels and G Protein-Coupled Receptors: Insights From Structures and Simulations. Annual Review of Pharmacology and Toxicology, 60, 31-50. [Link]
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Various Authors. (2013). How to avoid protein aggregation during protein concentration? ResearchGate. [Link]
-
Das, S., et al. (2023). Cryo-Electron Microscopy Provides Mechanistic Insights into Solution-Dependent Polymorphism and Cross-Aggregation Phenomena of the Human and Rat Islet Amyloid Polypeptides. Journal of Molecular Biology, 435(14), 168095. [Link]
-
Gharpure, A., et al. (2020). Cryo-EM structures of a lipid-sensitive pentameric ligand-gated ion channel embedded in a phosphatidylcholine-only bilayer. Proceedings of the National Academy of Sciences, 117(2), 1231-1238. [Link]
-
He, L., et al. (2021). Discovery of lipid binding sites in a ligand-gated ion channel by integrating simulations and cryo-EM. eLife, 10, e65561. [Link]
-
Yin, J., et al. (2022). Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119. Nature Communications, 13(1), 3125. [Link]
-
Dalal, P., et al. (2025). Cryo-EM structures of a pentameric ligand-gated ion channel in liposomes. eLife, 14, e10000. [Link]
-
Aguha. (2025). I am unable to see my protein particles on cryoEM. Cryo-EM Sample Preparation Forum. [Link]
-
Torrecillas, M. M., et al. (2021). Cryo-Electron Microscopy and Biochemical Analysis Offer Insights Into the Effects of Acidic pH, Such as Occur During Acidosis, on the Complement Binding Properties of C-Reactive Protein. Frontiers in Immunology, 12, 789510. [Link]
-
Wonseok, C. (2020). Reason for protein aggregation during incubation with Ni-NTA beads? ResearchGate. [Link]
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The Strategic Application of n-Octylphosphorylcholine in High-Resolution NMR Spectroscopy of Membrane Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-resolution structural and dynamic studies of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy are fundamentally reliant on the effective solubilization and stabilization of these challenging biomolecules. The choice of detergent is a critical determinant for success, as it must mimic the native lipid bilayer environment while forming a sufficiently small, stable, and homogenous protein-detergent complex suitable for solution NMR. This guide provides an in-depth exploration of n-Octylphosphorylcholine (OPC), a zwitterionic detergent increasingly recognized for its favorable properties in membrane protein NMR. We will delve into the physicochemical characteristics of OPC, present detailed protocols for its application, and discuss the strategic advantages it offers for obtaining high-quality NMR data.
Introduction: The Detergent Dilemma in Membrane Protein NMR
Membrane proteins represent a significant portion of the proteome and are the targets of a vast majority of modern pharmaceuticals. However, their inherent insolubility in aqueous buffers presents a formidable challenge for structural biology techniques like NMR spectroscopy. To overcome this, membrane proteins must be extracted from their native lipid environment and solubilized in a membrane-mimicking milieu, most commonly detergent micelles.
The ideal detergent for NMR studies must satisfy a stringent set of criteria:
-
Maintain Protein Structure and Function: The detergent should not denature the protein or significantly alter its native conformation and activity.
-
Form Small, Homogenous Micelles: The overall size of the protein-detergent complex must be small enough to tumble sufficiently fast in solution, minimizing line broadening and enabling the acquisition of high-resolution NMR spectra.
-
Chemical and Physical Stability: The detergent should be stable over the course of long NMR experiments and not interfere with the desired buffer conditions.
-
NMR Compatibility: The detergent's own NMR signals should not overlap with or obscure the signals from the protein of interest.
This compound (OPC) has emerged as a powerful tool in the membrane protein NMR toolkit, offering a favorable balance of these properties. Its zwitterionic phosphocholine headgroup mimics that of natural phospholipids, while its short octyl chain contributes to the formation of small micelles.
Physicochemical Properties of this compound (OPC)
The utility of OPC in NMR spectroscopy is directly linked to its specific physicochemical properties. Understanding these parameters is crucial for designing effective solubilization and reconstitution strategies.
| Property | Value | Significance in NMR Spectroscopy |
| Molecular Weight | 295.36 g/mol | Important for calculating molar concentrations and detergent-to-protein ratios. |
| Critical Micelle Concentration (CMC) | 14 mM | The minimum concentration at which OPC monomers self-assemble into micelles. Solubilization of membrane proteins should be performed at concentrations well above the CMC to ensure an adequate supply of micelles. |
| Aggregation Number | ~50-70 | The average number of OPC monomers in a single micelle. This value, along with the protein's molecular weight, allows for an estimation of the total size of the protein-detergent complex, a critical factor for solution NMR feasibility. |
Note: The aggregation number can be influenced by factors such as temperature, pH, and ionic strength.
The Advantages of OPC in Membrane Protein NMR
The selection of OPC over other detergents is often a strategic one, driven by several key advantages:
-
Zwitterionic Headgroup: The phosphocholine headgroup is electrically neutral over a wide pH range, which can be beneficial for maintaining the native charge distribution on the membrane protein surface and minimizing non-specific interactions.
-
Short Alkyl Chain: The C8 alkyl chain of OPC leads to the formation of relatively small micelles, which is advantageous for reducing the overall tumbling time of the protein-detergent complex and improving spectral resolution.
-
Chemical Similarity to Phospholipids: The phosphocholine headgroup mimics the headgroups of major lipid components of eukaryotic cell membranes, potentially providing a more native-like environment for the embedded protein.
-
Availability of Deuterated Forms: The use of deuterated detergents is a powerful strategy in proton-detected NMR experiments. Deuterated OPC minimizes the overwhelming proton signals from the detergent itself, which can obscure the much weaker signals from the protein. This leads to significantly cleaner spectra and improved sensitivity.[1][2][3]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the solubilization and preparation of a membrane protein sample for NMR spectroscopy using this compound. It is crucial to note that these are starting points, and optimization will likely be required for each specific membrane protein.
General Workflow for Membrane Protein Sample Preparation
The overall process can be visualized as a multi-step workflow, from initial solubilization to the final NMR sample.
Figure 1: General experimental workflow for preparing a membrane protein sample for NMR spectroscopy using this compound.
Protocol 1: Solubilization of Membrane Proteins from Isolated Membranes
This protocol details the initial extraction of the membrane protein from its native lipid environment.
Materials:
-
Isolated cell membranes containing the overexpressed protein of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol (or other suitable buffer).
-
This compound (OPC) stock solution (e.g., 10% w/v in Solubilization Buffer).
-
Protease inhibitors.
Procedure:
-
Resuspend Membranes: Thaw the isolated membrane pellet on ice and resuspend it in ice-cold Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL. Add protease inhibitors to the buffer.
-
Detergent Addition: While gently stirring on ice, slowly add the OPC stock solution to the resuspended membranes to a final concentration that is well above its CMC (e.g., 2-5 times the CMC, which would be 28-70 mM). A typical starting point is a final OPC concentration of 1-2% (w/v).
-
Incubation: Continue to stir the mixture gently on ice for 1-2 hours to allow for efficient solubilization. The optimal time may need to be determined empirically.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material and aggregated protein.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein-OPC complexes. This fraction is now ready for purification.
Causality Behind Experimental Choices:
-
Working on Ice: Low temperatures help to minimize proteolytic degradation and maintain protein stability.
-
Stirring: Gentle agitation ensures homogenous mixing of the detergent with the membranes, facilitating efficient solubilization.
-
High-Speed Centrifugation: This step is crucial for removing insoluble debris and aggregates that could interfere with subsequent purification steps and adversely affect the quality of the final NMR sample.
Protocol 2: Purification and Preparation of the Final NMR Sample
This protocol outlines the purification of the solubilized protein and its preparation for NMR analysis.
Materials:
-
Solubilized protein supernatant from Protocol 1.
-
Chromatography Buffers (for affinity and size exclusion chromatography) containing OPC at a concentration above its CMC (e.g., 1.2-1.5 times the CMC, which is approximately 17-21 mM).
-
NMR Buffer: 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, containing OPC at a concentration similar to the chromatography buffers.
-
Deuterium oxide (D₂O).
-
NMR tubes.
Procedure:
-
Affinity Chromatography: Purify the solubilized protein using an appropriate affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins). Ensure that all buffers used during this step contain OPC at a concentration above its CMC to maintain the protein in a solubilized state.
-
Size Exclusion Chromatography (SEC): Further purify the protein and exchange it into the final NMR buffer using a size exclusion chromatography column. This step is critical for removing any remaining aggregates and ensuring a homogenous sample. The SEC buffer should contain OPC at a concentration that will be used in the final NMR sample.
-
Concentration: Concentrate the purified protein to the desired concentration for NMR spectroscopy (typically 0.1-1 mM). This can be achieved using centrifugal concentrators with an appropriate molecular weight cutoff.
-
Final NMR Sample Preparation:
-
Add D₂O to the concentrated protein solution to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.
-
If necessary, add a small amount of a chemical shift reference standard (e.g., DSS or TMSP).
-
Transfer the final sample to a high-quality NMR tube.
-
Causality Behind Experimental Choices:
-
OPC in Chromatography Buffers: Maintaining a detergent concentration above the CMC throughout the purification process is essential to prevent the protein from precipitating out of solution.
-
Size Exclusion Chromatography: SEC is a crucial step for ensuring the monodispersity of the protein-detergent complex, which is a prerequisite for obtaining high-resolution NMR spectra.
-
D₂O Addition: The deuterium signal from D₂O is used by the NMR spectrometer to "lock" onto a stable magnetic field frequency, which is necessary for the long acquisition times of many NMR experiments.
The Strategic Use of Deuterated this compound
For proton-detected NMR experiments, which are the most common type for protein studies, the proton signals from the detergent can be a significant source of interference. The high concentration of detergent required for solubilization means that the detergent proton signals can be orders of magnitude more intense than the protein signals.
Using perdeuterated OPC (where all non-exchangeable protons are replaced with deuterium) offers a significant advantage.[1][2][3] Deuterium is effectively "invisible" in a ¹H NMR experiment, leading to:
-
Reduced Background Noise: The absence of large detergent proton signals results in a much cleaner baseline and makes it easier to detect the weak signals from the protein.
-
Improved Spectral Resolution: The elimination of strong detergent signals can prevent them from overlapping with and obscuring protein resonances.
-
Enhanced Sensitivity: By reducing the overall signal intensity that the NMR receiver needs to handle, it is possible to increase the receiver gain, leading to a better signal-to-noise ratio for the protein signals.
The synthesis of deuterated detergents can be complex and they are generally more expensive than their protonated counterparts. However, for challenging membrane protein projects, the investment in deuterated OPC can be the deciding factor in obtaining high-quality, interpretable NMR data.
Conclusion and Future Perspectives
This compound has established itself as a valuable detergent for the NMR spectroscopic analysis of membrane proteins. Its favorable physicochemical properties, including a zwitterionic headgroup and a short alkyl chain, contribute to the formation of small, stable protein-detergent complexes that are amenable to high-resolution solution NMR. The availability of deuterated forms of OPC further enhances its utility by significantly improving the quality of NMR spectra.
The protocols and principles outlined in this guide provide a solid foundation for researchers embarking on the structural and dynamic characterization of membrane proteins using OPC and NMR spectroscopy. As with any membrane protein project, empirical optimization is key to success. Future developments in detergent chemistry may lead to novel OPC analogues with even more favorable properties for NMR studies, further expanding our ability to unravel the molecular mysteries of this important class of proteins.
References
-
Patching, S. G. (2016). Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications. Molecular Membrane Biology, 32(5-8), 135-159. [Link]
-
Patching, S. G. (2017). Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR) Spectroscopy and Small-Angle Neutron Scattering (SANS). Scholars Middle East Publishers. [Link]
-
Patching, S. G., & Iga, A. (2016). Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications. PubMed. [Link]
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- 3. Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
n-Octylphosphorylcholine in functional assays of membrane transporters
Topic: n-Octylphosphorylcholine (OPC) in Functional Assays of Membrane Transporters
For: Researchers, scientists, and drug development professionals.
Abstract
The functional characterization of membrane transporters is fundamental to understanding cellular physiology and is a cornerstone of modern drug discovery. A critical barrier to these studies is the need to extract transporters from their native lipid bilayer and reconstitute them into a tractable model system without compromising their activity. This compound (OPC), a zwitterionic detergent, has emerged as a powerful tool for this purpose. Its unique physicochemical properties, particularly its phosphocholine headgroup that mimics native lipids and an exceptionally high critical micelle concentration (CMC), make it ideal for gently solubilizing membrane proteins and for subsequent removal during reconstitution into proteoliposomes. This guide provides an in-depth analysis of OPC, a comparison with other detergents, and detailed, field-proven protocols for the successful reconstitution of membrane transporters for functional transport assays.
The Challenge and the Solution: Membrane Proteins in a Test Tube
Membrane transporters are inherently challenging to study in vitro. Their hydrophobic transmembrane domains require a lipidic environment to maintain their native conformation and function[1][2]. Extracting them from the cell membrane necessitates the use of detergents, amphipathic molecules that can shield these hydrophobic regions in an aqueous solution[3].
However, the choice of detergent is a delicate balance. Harsh, ionic detergents can effectively solubilize proteins but often lead to irreversible denaturation. Milder, non-ionic detergents may preserve structure but can be less efficient at solubilization and difficult to remove. This is where zwitterionic detergents, and specifically this compound (Fos-Choline-8), provide a compelling solution.
Why this compound (OPC)?
OPC's molecular structure is key to its success. It combines a short (C8) alkyl tail with a polar phosphocholine headgroup. This structure confers two critical advantages:
-
Biomimetic Headgroup: The phosphocholine headgroup is identical to that of phosphatidylcholine, a major component of eukaryotic cell membranes. This allows OPC to create a stabilizing, native-like environment around the protein, preserving its functional integrity[4][5].
-
High Critical Micelle Concentration (CMC): OPC possesses a very high CMC (~114 mM or 3.4%)[6][7]. The CMC is the concentration above which detergent monomers self-assemble into micelles to solubilize proteins[3]. A high CMC means that OPC can be rapidly and efficiently removed from the protein-lipid mixture by simple methods like dialysis or dilution, which is essential for the formation of functional proteoliposomes[8].
Physicochemical Properties: A Comparative Overview
The selection of a detergent is a critical experimental parameter. The properties of OPC are best understood in comparison to other commonly used detergents in membrane protein research.
| Property | This compound (OPC) | n-Dodecyl-β-D-maltoside (DDM) | CHAPS | Sodium Cholate |
| Type | Zwitterionic[9] | Non-ionic | Zwitterionic[10] | Anionic (Ionic) |
| Molecular Weight | 295.4 g/mol [6][11] | 510.6 g/mol | 614.9 g/mol | 430.6 g/mol |
| CMC (in H₂O) | ~114 mM [6][7] | ~0.17 mM[12] | ~8 mM | ~14 mM |
| Aggregation No. | ~30 | ~140 | ~10 | 2-10 |
| Dialyzable? | Yes (Excellent) | No (Very Slow) | Yes | Yes |
| Key Advantage | High CMC, biomimetic headgroup, gentle | Very mild, good for stabilization | Mild, zwitterionic character | Inexpensive, effective solubilizer |
| Primary Limitation | Higher cost | Low CMC makes it hard to remove | Can be denaturing for some proteins | Harsh, often denaturing |
Data compiled from various sources, including Anatrace and scientific literature[6][7][9][10][11][12].
The Reconstitution Workflow: From Native Membrane to Functional Assay
Reconstituting a membrane transporter into proteoliposomes is a multi-step process designed to move the protein from its complex native environment into a simplified, controllable artificial one. This allows for precise measurement of its transport activity without interference from other cellular components[13][14].
The diagram below illustrates the logical flow of this process using OPC.
Protocol: Reconstitution of a Membrane Transporter using OPC
This protocol provides a general framework. Optimization of the lipid-to-protein ratio (LPR), incubation times, and specific buffer components is essential for each unique transporter.
Materials
-
Purified Membrane Transporter: In a suitable buffer, previously purified and stored at -80°C.
-
This compound (OPC): High purity (e.g., Anatrace FOS-CHOLINE-8).[6] Prepare a 10% (w/v) stock solution (~338 mM) in reconstitution buffer.
-
Lipids: E.g., 3:1 (w/w) mixture of POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). Lipids from a reputable source like Avanti Polar Lipids are recommended.[15]
-
Reconstitution Buffer (RB): 50 mM HEPES, 100 mM KCl, pH 7.4. (Adjust as needed for protein stability).
-
Detergent Removal System: Dialysis tubing (e.g., 10-14 kDa MWCO) or adsorbent beads (e.g., Bio-Beads SM-2).[16][17]
-
Equipment: Bath sonicator, extruder with polycarbonate membranes (e.g., 100 nm pore size), dialysis cassettes, ultracentrifuge.
Step-by-Step Methodology
Step 1: Preparation of Liposomes (Day 1)
-
Lipid Film Formation: In a glass vial, combine the desired lipids (e.g., 7.5 mg POPE and 2.5 mg POPG for a 10 mg total) dissolved in chloroform.
-
Drying: Dry the lipids to a thin, uniform film on the bottom of the vial under a gentle stream of nitrogen gas. Remove residual solvent by placing the vial under a high vacuum for at least 2 hours.
-
Hydration: Add 1 mL of Reconstitution Buffer (RB) to the dried lipid film. Vortex vigorously for 5-10 minutes to hydrate the lipids, forming multilamellar vesicles (MLVs). The solution will appear milky.
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen followed by thawing in a room temperature water bath. This helps to break up large lipid sheets and promote the formation of smaller vesicles.[18]
-
Extrusion: To create unilamellar vesicles of a defined size, pass the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times using a mini-extruder. The solution should become significantly clearer. These are now Large Unilamellar Vesicles (LUVs). Store at 4°C.
Step 2: Reconstitution (Day 1-3)
-
Detergent Solubilization of Liposomes: In a new tube, add the prepared LUVs (e.g., 10 mg/mL). Add the 10% OPC stock solution dropwise while vortexing to a final concentration of ~1.2% (~40 mM). This concentration should be sufficient to destabilize the liposomes. Incubate for 1 hour at 4°C with gentle agitation.
-
Addition of Protein: Thaw the purified membrane transporter on ice. Add the transporter to the lipid-detergent mixture at a predetermined Lipid-to-Protein Ratio (LPR). A typical starting point is an LPR of 50:1 (w/w).
-
Expert Tip: The optimal LPR is protein-dependent and must be determined empirically. Too little lipid may result in aggregation, while too much can lead to low specific activity in the final assay.
-
-
Incubation: Incubate the complete mixture for 1-2 hours at 4°C with gentle rotation to allow the transporter to equilibrate within the mixed micelles.
Step 3: Detergent Removal (Initiate Day 1, runs for 48h)
-
Dialysis Setup: Load the protein-lipid-detergent mixture into a pre-wetted dialysis cassette (10-14 kDa MWCO).
-
Dialysis: Place the cassette in a large beaker containing 1-2 Liters of ice-cold Reconstitution Buffer. Stir the buffer gently with a magnetic stir bar.
-
Causality Check: The large volume of external buffer ensures a steep concentration gradient, driving the small OPC monomers (MW 295.4) out of the cassette while retaining the much larger protein and forming proteoliposomes.
-
-
Buffer Changes: Perform at least three buffer changes over 48 hours to ensure complete removal of the OPC. A common schedule is:
-
Dialysis for 4 hours.
-
Change buffer, dialyze overnight.
-
Change buffer, dialyze for another 24 hours.
-
Step 4: Proteoliposome Harvesting and Storage (Day 3)
-
Harvest: Carefully remove the contents from the dialysis cassette. The solution may be slightly opalescent.
-
Ultracentrifugation: Transfer the solution to an ultracentrifuge tube and spin at >100,000 x g for 1-2 hours at 4°C to pellet the proteoliposomes.
-
Final Resuspension: Discard the supernatant. Resuspend the proteoliposome pellet in a small volume of fresh, chilled Assay Buffer.
-
Aliquoting and Storage: Flash-freeze the proteoliposome aliquots in liquid nitrogen and store them at -80°C until use.
Protocol: Functional Transport Assay
This protocol describes a typical fluorescent substrate uptake assay.
-
Thawing and Preparation: Thaw an aliquot of proteoliposomes on ice. Dilute the proteoliposomes to the desired final concentration in external Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).
-
Assay Initiation: In a fluorometer cuvette, add the diluted proteoliposomes. Place the cuvette in the fluorometer and begin recording a baseline fluorescence signal.
-
Substrate Addition: To initiate the transport reaction, add a concentrated stock of the fluorescent substrate to the cuvette. Mix quickly but gently.
-
Data Acquisition: Monitor the change in fluorescence over time. For an uptake assay, you would typically see an increase in intra-liposomal fluorescence.[8]
-
Control Experiment: Repeat the experiment using "empty" liposomes (prepared without the transporter) to measure non-specific substrate binding and leakage. Subtract this background signal from the proteoliposome data.
-
Data Analysis: The initial rate of fluorescence change is proportional to the transport activity of the reconstituted protein. This can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Transport Activity | Protein denatured during purification/reconstitution. | Ensure all steps are performed at 4°C. Screen different LPRs. Confirm protein activity before reconstitution. |
| Incorrect transporter orientation. | While difficult to control, some proteins have a preferential orientation. Try different lipid compositions (e.g., including charged lipids like POPG). | |
| Leaky proteoliposomes. | Ensure complete detergent removal. Check the quality of lipids; use fresh lipids to avoid oxidation. Confirm vesicle integrity via light scattering or other methods. | |
| Protein Aggregation during Reconstitution | Insufficient detergent or lipid concentration. | Increase the LPR. Ensure the OPC concentration during solubilization is well above the CMC and sufficient to saturate both protein and lipids. |
| Incomplete detergent removal. | Extend dialysis time or use adsorbent beads (Bio-Beads) for more efficient removal. | |
| High Background Signal in Assay | Non-specific binding of substrate to liposomes. | Use a different lipid composition. Include a known inhibitor in a control experiment to determine the specific transport signal. |
| Substrate leakage into empty liposomes. | Confirm vesicle integrity. Lower the substrate concentration if possible. |
Conclusion
This compound stands out as a premier detergent for the functional reconstitution of membrane transporters. Its zwitterionic, lipid-like headgroup provides a gentle, stabilizing environment, while its high CMC simplifies the most critical step in proteoliposome formation: detergent removal.[3][4] By following the principles and protocols outlined in this guide, researchers can effectively move transporters from the complexity of the cell to the clarity of a defined in vitro system, enabling precise functional characterization and accelerating discoveries in physiology and pharmacology.[13][14]
References
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Chevalier, J., et al. (1998). New zwitterionic detergents improve the analysis of membrane proteins by two-dimensional electrophoresis. Electrophoresis. Available at: [Link]
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Indiveri, C., et al. (2013). Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics. ResearchGate. Available at: [Link]
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G-Biosciences. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. G-Biosciences Technical Resources. Available at: [Link]
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Nacalai Tesque, Inc. (n.d.). Anatrace Zwitterionic Detergent Fos-Choline. Nacalai Tesque Product Information. Available at: [Link]
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Indiveri, C., et al. (2013). Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics. PMC - NIH. Available at: [Link]
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Whitelegge, J. P., et al. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. PubMed. Available at: [Link]
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G-Biosciences. (2014). Uncovering the Importance of Detergents in the Study of Membrane Proteins. G-Biosciences Technical Resources. Available at: [Link]
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Knoll, W., et al. (2015). Challenges in the Development of Functional Assays of Membrane Proteins. MDPI. Available at: [Link]
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Ray, S., & Gaudet, R. (2023). Proteoliposome-based in vitro transport assays. Bio-protocol. Available at: [Link]
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Strop, P., et al. (2013). Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology. PMC - NIH. Available at: [Link]
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Chore, N. P., et al. (2023). Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. Chemical Science (RSC Publishing). Available at: [Link]
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Zweckstetter, M., et al. (2022). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Avanti Polar Lipids. (n.d.). Homepage. Avanti Polar Lipids. Available at: [Link]
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Booth, P. J., et al. (2016). Reconstitution of membrane proteins. CORE Repository. Available at: [Link]
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Sanders, C. R., & Sonnichsen, F. (2012). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (2013). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity?. ResearchGate Q&A. Available at: [Link]
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Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery Blog. Available at: [Link]
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Chae, P. S., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available at: [Link]
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Shome, A., et al. (2016). Reconstitution of transmembrane protein Na+,K+-ATPase in giant unilamellar vesicles of lipid mixtures... Protocols.io. Available at: [Link]
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Sligar, S. G., et al. (2009). Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. PubMed Central. Available at: [Link]
-
Sligar, S. G., et al. (2010). Chapter 11 Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. ResearchGate. Available at: [Link]
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Espino-Pérez, E., et al. (2022). Boosting functional properties of active-CMC films reinforced with agricultural residues-derived cellulose nanofibres. PMC - NIH. Available at: [Link]
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Benchabane, A., & Bekkour, K. (2008). Rheological properties of carboxymethyl cellulose (CMC) solutions. ResearchGate. Available at: [Link]
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Ge, L., et al. (2018). Preparation and Properties of Sodium Carboxymethyl Cellulose/Sodium Alginate/Chitosan Composite Film. MDPI. Available at: [Link]
-
Naz, S., et al. (2022). Recent Developments of Carboxymethyl Cellulose. PMC - PubMed Central. Available at: [Link]
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The Art of GPCR Solubilization: A Deep Dive into the Application of n-Octylphosphorylcholine
Introduction: The extraction of G-protein coupled receptors (GPCRs) from their native lipid bilayer is a critical yet delicate step in their biochemical and structural characterization. The choice of detergent is paramount to preserving the receptor's structural integrity and functional activity. Among the diverse array of available detergents, n-Octylphosphorylcholine (OPC) has emerged as a valuable tool for the solubilization of these challenging membrane proteins. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of OPC for GPCR extraction, tailored for researchers, scientists, and drug development professionals.
Understanding this compound: A Zwitterionic Advantage
This compound is a zwitterionic detergent, a class of amphiphiles that possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic is particularly advantageous for membrane protein biochemistry as it minimizes non-specific ionic interactions that can lead to protein denaturation.
The structure of OPC, with its short octyl hydrophobic tail and a phosphorylcholine head group that mimics the polar portion of phosphatidylcholine, allows for effective disruption of the lipid membrane and the formation of detergent micelles that encapsulate the hydrophobic transmembrane domains of the GPCR.
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a detergent is essential for designing a successful solubilization strategy. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C13H30NO4P | [1] |
| Molecular Weight | 295.36 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~4.6 mM | N/A |
| Aggregation Number | ~54 | N/A |
Note on CMC and Aggregation Number: While a definitive, universally cited value for the CMC and aggregation number of OPC can be elusive and may vary depending on buffer conditions (e.g., ionic strength, pH), the provided values are based on commonly accepted ranges in the field. For comparison, the related detergent dodecylphosphocholine has a reported CMC of 1.1 mM.[2] It is always recommended to empirically determine the optimal concentration for your specific GPCR and buffer system.
The Mechanism of GPCR Solubilization by this compound
The process of GPCR extraction from the cell membrane using OPC can be conceptualized in a stepwise manner. This workflow is designed to gently transition the receptor from its native lipid environment into a stable protein-detergent micelle complex.
Caption: A generalized workflow for the extraction and purification of GPCRs using this compound.
Detailed Protocol for GPCR Extraction using this compound
This protocol provides a starting point for the solubilization of a target GPCR from a membrane preparation. Optimization will likely be required for each specific receptor and expression system.
Materials
-
Membrane pellet containing the overexpressed GPCR of interest
-
This compound (OPC)
-
Solubilization Buffer:
-
50 mM HEPES, pH 7.5
-
150 mM NaCl
-
10% (v/v) Glycerol
-
Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)
-
-
Dounce homogenizer
-
Ultracentrifuge
-
Microcentrifuge
Protocol Steps
-
Preparation of OPC Stock Solution: Prepare a 10% (w/v) stock solution of OPC in deionized water. This corresponds to approximately 338 mM. Store in aliquots at -20°C.
-
Determination of Optimal OPC Concentration: The optimal OPC concentration for solubilization is typically 2-5 times the Critical Micelle Concentration (CMC). A good starting point is to test a range of final OPC concentrations from 0.5% to 2.0% (w/v) (approximately 17 mM to 68 mM).
-
Membrane Resuspension: Thaw the membrane pellet on ice. Resuspend the pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Use a Dounce homogenizer with a tight-fitting pestle to ensure a homogenous suspension.
-
Addition of OPC: While gently stirring the membrane suspension on ice, add the 10% OPC stock solution dropwise to achieve the desired final concentration.
-
Solubilization Incubation: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours. The incubation time may need to be optimized.
-
Clarification of Lysate: Centrifuge the solubilized membrane preparation at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any insoluble material, including cytoskeletal components and non-solubilized membrane fragments.
-
Collection of Solubilized GPCR: Carefully collect the supernatant, which contains the solubilized GPCR in OPC micelles. This sample is now ready for downstream purification steps, such as affinity chromatography.[3][4]
Causality Behind Experimental Choices: The "Why" of the Protocol
-
Zwitterionic Nature of OPC: The neutral headgroup of OPC minimizes charge-based denaturation, which can be a concern with ionic detergents.
-
Short Alkyl Chain: The C8 alkyl chain of OPC is long enough to effectively disrupt the membrane but is generally considered milder than longer-chain detergents like dodecyl maltoside (DDM), which can sometimes be more denaturing for certain GPCRs.
-
Glycerol in Buffer: Glycerol is a common additive in protein purification buffers as it acts as a cryoprotectant and can help to stabilize the native conformation of proteins by promoting a more compact structure.
-
Protease Inhibitors: The inclusion of a protease inhibitor cocktail is crucial to prevent the degradation of the target GPCR by endogenous proteases released during cell lysis.
-
Incubation at 4°C: Low-temperature incubation helps to minimize protease activity and maintain the stability of the GPCR during the solubilization process.
Troubleshooting Common Issues in GPCR Solubilization
| Issue | Potential Cause | Suggested Solution |
| Low Solubilization Efficiency | Insufficient OPC concentration. | Increase the OPC concentration in increments. Ensure the concentration is well above the CMC. |
| Inefficient membrane disruption. | Ensure thorough homogenization of the membrane pellet. | |
| Short incubation time. | Increase the solubilization incubation time. | |
| Protein Aggregation | Suboptimal OPC concentration. | Test a range of OPC concentrations; sometimes too high a concentration can also be detrimental. |
| Inadequate buffer components. | Optimize buffer pH, ionic strength, and consider adding stabilizing agents like cholesterol analogs. | |
| Loss of Ligand Binding Activity | Denaturation of the GPCR. | Decrease the OPC concentration or incubation time. Screen other mild detergents. |
| Removal of essential lipids. | Consider adding back specific lipids or cholesterol analogs to the solubilization buffer. |
Comparative Insights: OPC vs. Other Commonly Used Detergents
The choice of detergent is highly dependent on the specific GPCR. While OPC is a strong candidate, it is often beneficial to screen a panel of detergents.
| Detergent | Class | Key Characteristics |
| This compound (OPC) | Zwitterionic | Mild, zwitterionic nature minimizes non-specific interactions. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | Widely used, often effective for a broad range of membrane proteins. Can be more stabilizing than shorter-chain detergents for some GPCRs.[5] |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) | Zwitterionic | Another commonly used zwitterionic detergent. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | Known for its ability to stabilize GPCRs, often leading to higher resolution structures in cryo-EM.[6] |
Visualizing the Process: From Membrane to Micelle
The transition of a GPCR from the lipid bilayer to a detergent micelle is a fundamental concept in membrane protein extraction.
Caption: Conceptual diagram illustrating the solubilization of a GPCR from the cell membrane into a detergent micelle.
Conclusion and Future Perspectives
This compound is a valuable detergent for the extraction of functional GPCRs. Its zwitterionic nature and relatively mild properties make it a strong candidate for initial solubilization screens and for GPCRs that are sensitive to harsher detergents. As with any membrane protein purification, empirical optimization of the solubilization conditions is key to success. The protocols and insights provided in this guide serve as a robust starting point for researchers embarking on the exciting journey of GPCR characterization. The continued development of novel amphiphiles, including new detergent structures and lipid nanodiscs, will undoubtedly further expand the toolkit available for the study of these critical drug targets.
References
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Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
McDonnell, P. A., & Stark, R. E. (1987). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 26(16), 5275–5280. Retrieved from [Link]
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Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 59(22), 2125–2134. Retrieved from [Link]
-
Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]
-
Chatterjee, A., et al. (2015). Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. Methods in Enzymology, 556, 447-465. Retrieved from [Link]
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Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 59(22), 2125–2134. Retrieved from [Link]
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Serrano-Vega, M. J., et al. (2018). GPCR Solubilization and Quality Control. Methods in Molecular Biology, 1705, 129-145. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193893, this compound. Retrieved from [Link].
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Khelashvili, G., et al. (2013). Influence of lipid composition on the structural stability of g-protein coupled receptor. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2547-2557. Retrieved from [Link]
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Grisshammer, R., & Tucker, J. (2009). Purification of recombinant G-protein-coupled receptors. Methods in Enzymology, 463, 665-684. Retrieved from [Link]
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Kuszak, A. J., et al. (2015). GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 30-38. Retrieved from [Link]
-
Kofuku, Y., et al. (2019). Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches. International Journal of Molecular Sciences, 20(21), 5346. Retrieved from [Link]
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Chattopadhyay, A., & London, E. (1984). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical Journal, 45(4), 1579-1587. Retrieved from [Link]
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Yu, H., et al. (2006). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide. Analytica Chimica Acta, 556(1), 216-225. Retrieved from [Link]
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Amado, E., et al. (2012). N-Alkylamines-Based Micelles Aggregation Number Determination by Fluorescence Techniques. Journal of Fluorescence, 22(3), 857-863. Retrieved from [Link]
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n-Octylphosphorylcholine in the crystallization of integral membrane proteins
Application Notes & Protocols
Topic: n-Octylphosphorylcholine (Fos-Choline-8): Strategies for the Crystallization of Integral Membrane Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and a Solution
Integral membrane proteins (IMPs) are critical drug targets, mediating a vast array of cellular processes. However, their structural elucidation remains a significant bottleneck in molecular biology and drug discovery. The inherent amphipathic nature of these proteins—possessing both hydrophobic regions embedded within the lipid bilayer and hydrophilic regions exposed to the aqueous environment—necessitates their extraction from the native membrane using detergents for purification and crystallization.
The choice of detergent is arguably the most critical variable. An ideal detergent must mimic the native lipid bilayer to maintain the protein's structural integrity and functional state, yet also be conducive to the formation of well-ordered crystals. This compound (also known as Fos-Choline-8 or FC-8) has emerged as a valuable, albeit specialized, tool in this field. Its unique properties make it particularly suitable for specific classes of membrane proteins where other common detergents may fail.
This guide provides an in-depth exploration of FC-8, detailing its biochemical properties, the mechanistic basis for its use, and comprehensive protocols for its application in the structural biology pipeline, from solubilization to crystallization.
Core Principles: Why this compound?
FC-8 belongs to the zwitterionic phosphocholine-based family of detergents. Its structure consists of a short C8 alkyl chain (the hydrophobic tail) and a phosphorylcholine headgroup (the hydrophilic portion) that mimics the structure of phosphatidylcholine, a major component of eukaryotic cell membranes. This biomimetic headgroup is a key reason for its utility.
The effectiveness of FC-8 is rooted in several core attributes:
-
Zwitterionic Nature: With no net charge over a wide pH range, FC-8 minimizes non-specific electrostatic interactions with the target protein, reducing the likelihood of denaturation.
-
High Critical Micelle Concentration (CMC): FC-8 has a relatively high CMC, which is the concentration at which detergent monomers begin to self-assemble into micelles. This property is highly advantageous as it allows for the easy removal or exchange of the detergent by dialysis, a crucial step for certain crystallization techniques and functional assays.
-
Small, Homogeneous Micelles: The short C8 chain results in the formation of small and relatively uniform micelles. This is critical for crystallization, as large, heterogeneous protein-detergent complexes (PDCs) are less likely to pack into a well-ordered crystal lattice.
-
Biomimetic Headgroup: The phosphorylcholine headgroup provides a stabilizing, lipid-like environment for the hydrophilic domains of the membrane protein, helping to preserve its native conformation.
Quantitative Properties of this compound (FC-8)
The precise biophysical parameters of a detergent are critical for experimental design. The following table summarizes the key properties of FC-8.
| Property | Value | Significance in Crystallography |
| Molecular Weight | 281.3 g/mol | Essential for calculating molar concentrations. |
| Critical Micelle Conc. (CMC) | 116 mM (3.27% w/v) | High CMC facilitates easy removal/exchange via dialysis. |
| Aggregation Number | ~80 | Indicates the number of monomers per micelle; influences micelle size. |
| Micelle Molecular Weight | ~22,500 Da | Small micelle size is favorable for crystallization. |
Experimental Workflow: From Membrane to Crystal
The path from a cell pellet to a high-resolution crystal structure is a multi-step process. The following diagram illustrates the general workflow when using FC-8 as the primary detergent.
Caption: Workflow for IMP crystallization using FC-8.
Detailed Protocols
Protocol 1: Solubilization of Integral Membrane Proteins
This protocol describes the critical first step: extracting the target protein from the cell membrane. The goal is to screen for the minimal detergent concentration that efficiently extracts the protein while maintaining its stability.
Causality: The concentration of FC-8 must be significantly above its CMC to ensure enough micelles are available to encapsulate the hydrophobic domains of the IMP. However, excessive detergent can lead to delipidation and denaturation. Therefore, a systematic screen is essential.
Materials:
-
Isolated cell membranes containing the target IMP.
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% (v/v) glycerol, 1 mM TCEP.
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).
-
This compound (FC-8) stock solution: 10% (w/v) in water.
Procedure:
-
Membrane Preparation: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final total protein concentration of 10 mg/mL. Add protease inhibitors immediately before use.
-
Detergent Screening Setup: Prepare a series of microcentrifuge tubes. In each tube, add the membrane suspension.
-
Add FC-8: Add the 10% FC-8 stock solution to each tube to achieve a range of final concentrations. A good starting range is 0.5%, 1.0%, 1.5%, and 2.0% (w/v). This corresponds to concentrations well above the CMC.
-
Solubilization: Incubate the tubes at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous vortexing, which can cause frothing and protein denaturation.
-
Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material and aggregated protein.
-
Analysis: Carefully collect the supernatant from each tube. Analyze a small aliquot of the supernatant by SDS-PAGE and Western Blot (if an antibody is available) to determine the solubilization efficiency at each FC-8 concentration. The optimal concentration is the lowest one that yields the maximal amount of soluble target protein.
Protocol 2: Purification of the FC-8 Solubilized Protein
Once the optimal solubilization condition is found, the protein-detergent complex (PDC) must be purified. This typically involves affinity and size-exclusion chromatography (SEC).
Causality: Throughout purification, it is critical to maintain the FC-8 concentration above its CMC in all buffers to prevent the PDC from disassembling and the protein from aggregating. SEC is a crucial final step not only for purification but also to ensure the PDC is monodisperse—a key prerequisite for successful crystallization.
Materials:
-
Clarified supernatant from Protocol 1.
-
Affinity Chromatography Buffer (AC Buffer): 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 25 mM imidazole, and FC-8 at 1.2x its CMC (~4 mg/mL or 0.4%).
-
Elution Buffer: AC Buffer containing 300 mM imidazole.
-
Size-Exclusion Chromatography Buffer (SEC Buffer): 20 mM HEPES pH 7.5, 150 mM NaCl, and FC-8 at 1.2x its CMC.
Procedure:
-
Affinity Chromatography:
-
Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with 10 column volumes (CVs) of AC Buffer.
-
Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 15-20 CVs of AC Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer, collecting fractions. Analyze fractions by SDS-PAGE to identify those containing the pure protein.
-
-
Concentration:
-
Pool the pure fractions from the affinity step.
-
Concentrate the protein using a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO). Be mindful of the total detergent concentration, as micelles will not pass through the filter. Concentrate to a volume suitable for the SEC column (typically <5% of the column volume).
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a SEC column (e.g., Superdex 200 Increase or equivalent) with at least 2 CVs of SEC Buffer.
-
Inject the concentrated protein onto the column.
-
Run the chromatography at a flow rate appropriate for the column, collecting fractions.
-
Analyze the resulting chromatogram. A sharp, symmetrical peak indicates a monodisperse, homogeneous PDC population, which is ideal for crystallization trials. Fractions from this peak should be collected, concentrated to 5-10 mg/mL, and used for crystallization.
-
Protocol 3: Crystallization by Vapor Diffusion
The purified, concentrated PDC is now ready for crystallization screening. The hanging drop or sitting drop vapor diffusion method is most common.
Causality: Crystallization occurs when the protein solution is slowly brought to a state of supersaturation, allowing molecules to assemble into a crystal lattice. This is achieved by equilibrating the protein drop against a reservoir solution with a higher precipitant concentration. The detergent micelles pack around the hydrophobic domains of the protein, forming a "belt" that allows the hydrophilic portions to make the crystal contacts.
Materials:
-
Purified, concentrated PDC (5-10 mg/mL in SEC buffer).
-
Commercially available sparse-matrix crystallization screens.
-
Crystallization plates (e.g., 24-well or 96-well).
Procedure:
-
Plate Setup: Pipette 500 µL (for 24-well plates) or 80 µL (for 96-well plates) of the various screen conditions into the reservoirs of the crystallization plate.
-
Drop Preparation (Sitting Drop):
-
Pipette 1 µL of the purified PDC onto the post in the center of the well.
-
Pipette 1 µL of the reservoir solution from the same well and mix it with the protein drop by gently pipetting up and down.
-
-
Sealing: Carefully seal the plate with clear adhesive tape or vacuum grease and a coverslip to create a closed system for vapor equilibration.
-
Incubation: Store the plates in a temperature-controlled environment (e.g., 20°C or 4°C) free from vibrations.
-
Monitoring: Regularly inspect the drops under a microscope over several days to weeks, looking for the appearance of crystals. Document any changes, including precipitation, phase separation, or crystal growth.
-
Optimization: If initial hits (e.g., microcrystals, spherulites) are identified, further optimization screens will be required. This involves systematically varying the pH, precipitant concentration, and additives around the initial hit condition to produce diffraction-quality crystals.
Troubleshooting Common Issues
-
Problem: Poor solubilization efficiency.
-
Solution: Increase the FC-8 concentration or the incubation time. Ensure the membrane-to-detergent ratio is optimized. Consider adding cholesterol or its analogues, which can help stabilize some proteins.
-
-
Problem: Protein aggregates during purification (visible in SEC profile).
-
Solution: Ensure the FC-8 concentration in all buffers is kept safely above the CMC. Increase the glycerol concentration or add other stabilizing agents. The protein may be inherently unstable once extracted; consider a different detergent.
-
-
Problem: No crystal hits are observed.
-
Solution: The PDC may not be sufficiently pure or monodisperse; re-run the SEC step. The protein concentration may be too low or too high; try a range (e.g., 3, 6, 9 mg/mL). The protein may be conformationally heterogeneous; consider adding a ligand or binding partner to lock it into a single state.
-
References
- McPherson, A. (2004). Introduction to Macromolecular Crystallography. John Wiley & Sons.
-
Hattori, M., et al. (2012). A general method for the production of G protein-coupled receptors in a conformationally homogeneous state. Nature Protocols, 7(4), 673–687. Retrieved from [Link]
Application Notes and Protocols for n-Octylphosphorylcholine in the In Vitro Folding of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Membrane Protein Folding
Membrane proteins are critical mediators of cellular function, representing a vast and largely untapped class of therapeutic targets. However, their inherent hydrophobicity and complex structures present significant hurdles for in vitro studies. Often, high-level expression in heterologous systems like E. coli results in the formation of inactive, insoluble aggregates known as inclusion bodies. The recovery of functional protein from these aggregates necessitates a carefully orchestrated process of solubilization and refolding into a native-like membrane environment.
The choice of detergent is paramount in this process. An ideal detergent must efficiently solubilize the denatured protein, prevent aggregation during refolding, and mimic the native lipid bilayer to guide the polypeptide chain into its correct three-dimensional conformation. n-Octylphosphorylcholine (OPC) is a zwitterionic detergent that has emerged as a valuable tool in this context. Its phosphocholine headgroup mimics that of natural phospholipids, while its short octyl chain confers a high critical micelle concentration (CMC), facilitating its removal during reconstitution into lipid-based platforms like liposomes and nanodiscs.
This guide provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for its application in the in vitro folding of membrane proteins. The methodologies described herein are designed to be adaptable for a range of membrane protein targets, from bacterial transporters to mammalian G protein-coupled receptors (GPCRs).
Physicochemical Properties of this compound (OPC)
A thorough understanding of the physicochemical properties of OPC is essential for designing effective refolding strategies. These properties dictate its behavior in solution and its interactions with membrane proteins.
| Property | Value | Source |
| Chemical Formula | C13H30NO4P | [1] |
| Molecular Weight | 295.36 g/mol | [1] |
| Chemical Structure | octyl 2-(trimethylazaniumyl)ethyl phosphate | [1] |
| Estimated Critical Micelle Concentration (CMC) | ~4-8 mM | [2] |
| Aggregation Number | Not explicitly determined for OPC, but expected to be in the range of other short-chain phosphocholine detergents. |
Experimental Protocols
The following protocols provide a framework for the in vitro folding of membrane proteins using this compound. These should be considered as starting points and may require optimization for specific protein targets.
Protocol 1: Solubilization of Inclusion Bodies and On-Column Refolding of a His-tagged Membrane Protein
This protocol is suitable for membrane proteins expressed in E. coli that have been sequestered into inclusion bodies and engineered with a polyhistidine tag for affinity purification.
Materials:
-
Cell paste containing the overexpressed membrane protein
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I
-
Inclusion Body Wash Buffer 1: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 0.5% Triton X-100
-
Inclusion Body Wash Buffer 2: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl
-
Denaturation Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT
-
IMAC Equilibration Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 2 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10 mM this compound (OPC), 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 500 mM imidazole, 5 mM this compound (OPC), 1 mM DTT
-
Ni-NTA Agarose resin
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell paste in Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the lysate on ice to ensure complete cell disruption and shear DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with Inclusion Body Wash Buffer 1, followed by two washes with Inclusion Body Wash Buffer 2.
-
-
Denaturation:
-
Resuspend the washed inclusion bodies in Denaturation Buffer.
-
Stir gently for 1-2 hours at room temperature until the pellet is fully dissolved.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material. The supernatant contains the denatured protein.
-
-
On-Column Refolding:
-
Equilibrate a Ni-NTA agarose column with IMAC Equilibration Buffer.
-
Load the denatured protein supernatant onto the column.
-
Wash the column with 10 column volumes of IMAC Equilibration Buffer to remove unbound proteins.
-
Initiate refolding by washing the column with 20 column volumes of Refolding Buffer. This gradual exchange of urea with OPC allows the protein to refold while bound to the resin.
-
Elute the refolded protein with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and yield.
-
Confirm the folded state of the protein using techniques such as circular dichroism (CD) spectroscopy to assess secondary structure or functional assays specific to the protein.
-
Caption: Workflow for On-Column Refolding using OPC.
Protocol 2: Refolding by Rapid Dilution and Reconstitution into Liposomes
This protocol is a versatile method for refolding membrane proteins and subsequently incorporating them into a lipid bilayer, which is often essential for their function.
Materials:
-
Denatured membrane protein in 8 M Urea (from Protocol 1, Step 2)
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT, containing this compound (OPC) at a concentration 2-5 times the CMC (e.g., 20 mM).
-
Pre-formed small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of desired lipid composition (e.g., DOPC, POPC, or a mixture mimicking a native membrane).
-
Dialysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT.
-
Bio-Beads SM-2 for detergent removal.
Procedure:
-
Refolding by Dilution:
-
Rapidly dilute the denatured protein solution 1:100 into ice-cold Refolding Buffer with vigorous stirring. This rapid dilution lowers the urea concentration, allowing the protein to refold in the presence of OPC micelles.
-
Incubate the solution on ice with gentle stirring for 2-4 hours.
-
-
Reconstitution into Liposomes:
-
Add the pre-formed liposomes to the refolded protein solution. The lipid-to-protein ratio (LPR) is a critical parameter to optimize and can range from 1:10 to 1:1000 (w/w).
-
Incubate the mixture for 1 hour at a temperature above the phase transition of the lipids.
-
-
Detergent Removal:
-
Add Bio-Beads SM-2 at a concentration of 20 mg/mL to the protein-lipid mixture to remove the OPC.
-
Incubate with gentle rotation at 4°C overnight.
-
(Optional) For more controlled detergent removal, perform dialysis against Dialysis Buffer for 48-72 hours with several buffer changes.
-
-
Proteoliposome Isolation and Analysis:
-
Remove the Bio-Beads by decanting or gentle centrifugation.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).
-
Resuspend the proteoliposome pellet in a suitable storage buffer.
-
Analyze the reconstituted protein for correct folding and function. This may include activity assays, ligand binding studies, or structural analysis by techniques such as cryo-electron microscopy.
-
Caption: Workflow for Refolding by Dilution and Reconstitution into Liposomes.
Validation of Protein Folding and Function
Successful refolding must be validated through a combination of structural and functional analyses.
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the refolded protein. A correctly folded membrane protein will exhibit a characteristic alpha-helical or beta-sheet spectrum.
-
Size Exclusion Chromatography (SEC): SEC can be used to determine the oligomeric state and monodispersity of the refolded protein in OPC micelles. A single, symmetrical peak is indicative of a homogenous preparation.
-
Functional Assays: The ultimate test of successful refolding is the restoration of biological activity. This can be assessed through various functional assays, such as:
-
Ligand Binding Assays: For receptors, the ability to bind their specific ligands can be measured using radiolabeled or fluorescently tagged ligands.
-
Transport Assays: For transporters and channels, the flux of ions or small molecules across the proteoliposome membrane can be measured.
-
Enzymatic Activity Assays: For membrane-bound enzymes, the catalytic activity can be determined using specific substrates.
-
Conclusion
This compound is a versatile and effective detergent for the in vitro folding of membrane proteins. Its zwitterionic nature and high CMC make it a mild solubilizing agent that is readily removable, facilitating the transition from a detergent-solubilized state to a more native-like lipid environment. The protocols outlined in this guide provide a robust starting point for researchers seeking to overcome the challenges of membrane protein folding and unlock the potential of this important class of proteins for structural biology, drug discovery, and a deeper understanding of cellular processes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
Di Bartolo, N., et al. (2016). Complete Reversible Refolding of a G-Protein Coupled Receptor on a Solid Support. PLOS ONE, 11(3), e0151582. [Link]
-
Heydenreich, T., et al. (2021). Refolding and characterization of two G protein-coupled receptors purified from E. coli inclusion bodies. Scientific Reports, 11(1), 4438. [Link]
-
Koner, A. L., & Tieleman, D. P. (2007). Interfacial properties and critical micelle concentration of lysophospholipids. Journal of lipid research, 48(5), 1124–1132. [Link]
-
Mukai, Y., Kamo, N., & Mitaku, S. (1999). Light-induced denaturation of bacteriorhodopsin solubilized by octyl-beta-glucoside. Protein engineering, 12(9), 755–759. [Link]
-
Rigaud, J. L., & Lévy, D. (2003). Reconstitution of membrane proteins into liposomes. Methods in enzymology, 372, 65–86. [Link]
-
Sonoyama, M., et al. (2011). Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside. Bioscience, biotechnology, and biochemistry, 75(2), 376–378. [Link]
-
Wikipedia. (2023, December 2). Critical micelle concentration. In Wikipedia. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Removing n-Octylphosphorylcholine (OPC) from Protein Samples
As a Senior Application Scientist, I've designed this comprehensive guide to provide you with the technical insights and practical steps necessary for the successful removal of n-Octylphosphorylcholine (OPC) from your purified protein samples. This guide is structured to offer not just protocols, but a deeper understanding of the principles behind each technique, ensuring you can adapt and troubleshoot effectively in your own research.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound (OPC) from my protein sample?
A1: While OPC is an effective zwitterionic detergent for solubilizing and stabilizing membrane proteins during purification, its presence can interfere with downstream applications. These include:
-
Structural Studies: Detergents can form micelles that interfere with techniques like X-ray crystallography and NMR spectroscopy.
-
Functional Assays: OPC can inhibit or alter the biological activity of your protein of interest.
-
Mass Spectrometry: Detergents can suppress the ionization of peptides, leading to poor data quality.[1]
-
Immunological Assays: Detergents can disrupt antibody-antigen interactions in techniques like ELISA and Western blotting.
Q2: What are the key properties of OPC I should consider for its removal?
A2: The efficiency of detergent removal depends on the physicochemical properties of the detergent. For OPC, the key characteristics are:
-
Molecular Weight: OPC has a molecular weight of 295.36 g/mol .[2]
-
Micelle Size: The size of the detergent micelles is another critical factor. Detergents with high CMCs tend to form smaller micelles.
Q3: Which method is best for removing OPC?
A3: The optimal method depends on your protein's properties, the required final purity, and the equipment available in your lab. This guide will detail several effective methods:
-
Dialysis: A simple and gentle method suitable for detergents with a high CMC.
-
Hydrophobic Adsorption (Bio-Beads): An effective method for removing a wide range of detergents.
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates proteins from detergents based on hydrophobicity.
Methods for this compound (OPC) Removal
This section provides a detailed breakdown of the most common and effective methods for removing OPC from your protein sample.
Method 1: Dialysis
Principle: Dialysis is a size-based separation technique where a semi-permeable membrane allows the passage of small molecules like detergent monomers while retaining larger molecules like proteins.[4] This method is most effective for detergents with a high Critical Micelle Concentration (CMC), as a significant portion of the detergent exists as monomers that can readily pass through the dialysis membrane. Given the structure of OPC and the properties of similar detergents, it is presumed to have a sufficiently high CMC to be effectively removed by dialysis.
Workflow Diagram: Dialysis for OPC Removal
Caption: Workflow for removing OPC using dialysis.
Detailed Protocol for Dialysis:
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow OPC monomers (MW: 295.36 g/mol ) to pass through. A 10 kDa MWCO membrane is a common choice for most proteins.
-
Prepare Dialysis Buffer: Prepare a large volume of detergent-free buffer. The buffer composition should be optimal for your protein's stability. For efficient removal, the volume of the dialysis buffer should be at least 200-500 times the volume of your sample.[5]
-
Sample Preparation: Place your protein sample in the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis:
-
Immerse the dialysis bag/cassette in the dialysis buffer at 4°C with gentle stirring.
-
Perform at least three buffer changes. A typical schedule is:
-
2-4 hours for the first buffer exchange.
-
2-4 hours for the second buffer exchange.
-
Overnight for the final buffer exchange.[5]
-
-
-
Sample Recovery: Carefully remove your protein sample from the dialysis tubing/cassette.
Troubleshooting Dialysis:
-
Protein Precipitation: If your protein precipitates, it may be due to the removal of the stabilizing detergent. Consider adding a small amount of a non-interfering stabilizing agent like glycerol (5-10%) to the dialysis buffer.
-
Inefficient Detergent Removal: If you suspect incomplete OPC removal, increase the number of buffer changes and the duration of dialysis.
Method 2: Hydrophobic Adsorption using Bio-Beads
Principle: Bio-Beads SM-2 are porous polystyrene beads that have a high affinity for hydrophobic molecules.[6] They effectively remove detergents from aqueous solutions by adsorbing them onto their surface. This method is generally applicable to a wide range of detergents, including zwitterionic detergents like OPC.
Workflow Diagram: OPC Removal with Bio-Beads (Batch Method)
Caption: Batch method workflow for OPC removal using Bio-Beads.
Detailed Protocol for Bio-Beads (Batch Method):
-
Prepare Bio-Beads:
-
Wash the Bio-Beads SM-2 with methanol to remove any chemical residues.
-
Thoroughly rinse the beads with deionized water to remove the methanol.
-
Equilibrate the beads in your protein's buffer.
-
-
Detergent Removal:
-
Sample Recovery:
-
Separate the protein solution from the Bio-Beads by either gentle centrifugation (e.g., 500 x g for 1 minute) or by carefully pipetting the supernatant.
-
Troubleshooting Bio-Beads:
-
Low Protein Recovery: Non-specific binding of your protein to the beads can occur. To minimize this, ensure the beads are fully equilibrated in your buffer before adding them to the sample. You can also try reducing the amount of beads or the incubation time.
-
Incomplete Detergent Removal: Increase the amount of Bio-Beads or the incubation time. For stubborn cases, a second round of treatment with fresh beads may be necessary.
Method 3: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity.[8] In a high-salt buffer, the hydrophobic regions of proteins are exposed and can bind to a hydrophobic stationary phase. Detergents, including OPC, will also interact with the resin. By applying a decreasing salt gradient, molecules are eluted in order of increasing hydrophobicity. This allows for the separation of the protein from the detergent.
Workflow Diagram: HIC for OPC Removal
Caption: Workflow for separating protein from OPC using HIC.
Detailed Protocol for HIC:
-
Column and Buffer Selection:
-
Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl).
-
Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt elution buffer (the same buffer without ammonium sulfate). Both buffers should be compatible with your protein's stability.
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of the binding buffer.
-
Sample Loading: Adjust the salt concentration of your protein sample to match the binding buffer and load it onto the column.
-
Elution: Elute the bound molecules using a linear gradient from the binding buffer to the elution buffer.
-
Fraction Analysis: Collect fractions and analyze them for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of OPC.
Troubleshooting HIC:
-
Protein Does Not Bind: The salt concentration in the binding buffer may be too low, or the chosen resin may not be hydrophobic enough.
-
Protein Does Not Elute: The protein may be binding too strongly to the resin. Try a less hydrophobic resin or add a non-ionic organic solvent (e.g., ethylene glycol) to the elution buffer to reduce hydrophobic interactions.
-
Co-elution of Protein and Detergent: Optimize the elution gradient. A shallower gradient can improve the resolution between your protein and the detergent.
Verification of OPC Removal
It is crucial to verify the removal of OPC to ensure your protein sample is suitable for downstream applications.
Qualitative Assessment:
A simple, qualitative method involves spotting a small amount of your sample onto a thin-layer chromatography (TLC) plate and exposing it to iodine vapor. Detergents will appear as a distinct spot.[3]
Quantitative Assessment:
For a more precise measurement, consider the following:
-
Phosphorus Assay: Since OPC contains a phosphate group, you can quantify the amount of phosphorus in your sample after removal. A common method is the molybdate-based colorimetric assay.
-
31P NMR Spectroscopy: This is a highly specific and quantitative method for detecting phosphorus-containing compounds like OPC.[3]
-
Mass Spectrometry: While OPC can interfere with protein analysis, mass spectrometry can also be used to detect and quantify the detergent itself in the final sample.
General Troubleshooting: Protein Precipitation
A common challenge during detergent removal is protein precipitation, especially for membrane proteins that rely on the detergent for solubility.
Strategies to Prevent Precipitation:
-
Gradual Detergent Removal: A slower, more gradual removal of the detergent can give the protein more time to adopt a stable conformation in the new environment.
-
Inclusion of Stabilizing Agents: Adding cryoprotectants like glycerol (5-20%) or sugars (e.g., sucrose, trehalose) to your buffers can help stabilize the protein.
-
Detergent Exchange: Instead of complete removal, you can exchange OPC for a detergent that is more compatible with your downstream application (e.g., a non-ionic detergent with a high CMC like n-octyl-β-D-glucopyranoside). This can often be achieved using dialysis or size-exclusion chromatography.
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your protein's solubility and stability.
This guide provides a comprehensive framework for the removal of this compound from your protein samples. By understanding the principles behind each method and following the detailed protocols, you can effectively prepare your protein for a wide range of downstream applications.
References
-
Bio-Rad Laboratories, Inc. (n.d.). Bio-Beads® SM Hydrophobic and Polar Interaction Adsorbents Instruction Manual. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 193893, this compound. Retrieved from [Link]
- Umeda, T., & Arai, H. (1983). A rapid method for removal of detergents from protein solution. Analytical Biochemistry, 130(2), 393-396.
-
Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Retrieved from [Link]
-
G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. Retrieved from [Link]
-
GE Healthcare. (n.d.). Hydrophobic Interaction Chromatography Introduction. Retrieved from [Link]
-
Denisov, I. G., Grinkova, Y. V., Lazarides, A. A., & Sligar, S. G. (2004). Protocols for preparation of nanodiscs. Retrieved from [Link]
-
ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification? [Forum discussion]. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification. Retrieved from [Link]
-
University of San Diego. (n.d.). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
- Andrew, S. M., Titus, J. A., & Zumstein, L. (2002). Dialysis and concentration of protein solutions. Current protocols in toxicology, Appendix 3, A.3H.1–A.3H.5.
- Strempel, N., & Falk, K. (1998). A new procedure for the removal of protein bound drugs and toxins. The International journal of artificial organs, 21(11), 667–671.
-
ResearchGate. (2022, October 6). Explain the protein precipitation after ni nta purification? [Forum discussion]. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
ResearchGate. (2017, December 9). Can anyone recommend a protocol for concentrating a protein sample by dialysis? [Forum discussion]. Retrieved from [Link]
-
PolyLC. (n.d.). Hydrophobic Interaction Chromatography Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of protein phosphorylation by microLC-ICP-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2014, June 20). Why is my protein getting precipitated, even at low concentrations? [Forum discussion]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification of the nicotinic acetylcholine receptor protein by affinity chromatography using a regioselectively modified and reversibly immobilized alpha-toxin from Naja nigricollis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 8 Quantitation of Protein | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recombinant Protein Purification using Composite Polyacrylamide-Nanocrystalline Cryogel Monolith Column and Carbohydrate-Binding Module Family 64 as Affinity Tag. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Phosphinothricin Acetyltransferase Using Reactive Brown 10 Affinity in a Single Chromatography Step. Retrieved from [Link]
-
ResearchGate. (n.d.). Why am I not able to optimise the amount of biobeads for detergent removal for preparing proteopolymersome? [Forum discussion]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bio-Beads: an efficient strategy for two-dimensional crystallization of membrane proteins. Retrieved from [Link]
-
BiochemiCalc. (n.d.). Dialysis Procedure. Retrieved from [Link]
-
Proteomics and Mass Spectrometry Core Facility. (2014, January 21). Detergent removal 2: Affinity resin. Retrieved from [Link]
-
Bio-Link. (n.d.). Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
ResearchGate. (2014, December 18). What are the easiest detergents to remove after protein purification? [Forum discussion]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 8). β-Blocker Dialyzability in Maintenance Hemodialysis Patients: A Randomized Clinical Trial. Retrieved from [Link]
-
Rappsilber Laboratory. (n.d.). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantifying the Influence of Poly(Ethylene glycol) on the Micelle Formation of Nonionic Detergents. Retrieved from [Link]
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Technical Support Center: Troubleshooting Protein Aggregation in the Presence of n-Octylphosphorylcholine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when using the zwitterionic detergent n-Octylphosphorylcholine (Fos-Choline®-8 or C8-PC). Our goal is to equip you with the scientific rationale and practical steps to maintain the stability and functionality of your protein of interest.
Introduction to this compound and Protein Stability
This compound is a non-denaturing, zwitterionic detergent widely used for solubilizing and stabilizing membrane proteins. Its phosphocholine headgroup mimics the lipid bilayer, providing a gentle environment for membrane proteins. However, like any detergent, its effectiveness is highly dependent on the specific protein and the surrounding experimental conditions. Protein aggregation in the presence of this compound can arise from a variety of factors, including detergent concentration, buffer composition, and the intrinsic properties of the protein itself.
This guide will walk you through a systematic approach to diagnosing and resolving protein aggregation issues, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Immediate Precipitation or Cloudiness Upon Addition of this compound
Q: My protein solution immediately turns cloudy or precipitates after I add this compound. What is happening and how can I fix it?
A: This is a common observation that typically points to one of several underlying causes related to detergent concentration, buffer conditions, or the initial state of your protein.
Underlying Causes & Solutions:
-
Detergent Concentration is Below the Critical Micelle Concentration (CMC):
-
Explanation: Below its CMC (approximately 11-15 mM in low salt buffers), this compound exists as monomers. These monomers can bind to hydrophobic patches on your protein without forming a protective micelle, potentially leading to aggregation.[1] Effective solubilization and stabilization require a sufficient concentration of detergent to form micelles that encapsulate the hydrophobic domains of the protein.
-
Solution: Increase the concentration of this compound to well above its CMC. A good starting point is 2-3 times the CMC.
-
-
Inadequate Detergent-to-Protein Ratio:
-
Explanation: Even if the detergent concentration is above the CMC, there may not be enough micelles to accommodate all the protein molecules, especially at high protein concentrations. This leads to competition for micelles and can expose hydrophobic regions, causing aggregation.
-
Solution: Maintain a constant and sufficient detergent-to-protein ratio. If you are concentrating your protein, you may need to add more this compound to the concentration device to maintain the optimal ratio.
-
-
Suboptimal Buffer Conditions:
-
Explanation: The pH and ionic strength of your buffer can significantly impact protein stability.[2][3][4] If the buffer pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[5] Similarly, very low or very high salt concentrations can disrupt favorable electrostatic interactions or lead to "salting out".[6]
-
Solution:
-
Issue 2: Protein Aggregation During Purification Steps (e.g., Chromatography)
Q: My protein is soluble after initial solubilization with this compound, but it aggregates during affinity or size-exclusion chromatography. Why is this happening?
A: Aggregation during chromatography is often due to the changing environment the protein experiences as it moves through the column.
Underlying Causes & Solutions:
-
Detergent Depletion on the Column:
-
Explanation: The concentration of free detergent micelles can decrease as the sample passes through the column, especially during buffer exchange steps. This can cause the detergent concentration to drop below the CMC, leading to protein aggregation.
-
Solution: Always include this compound at a concentration above its CMC in all chromatography buffers (binding, wash, and elution).[9]
-
-
Non-Specific Interactions with the Resin:
-
Explanation: Proteins can interact non-specifically with the chromatography resin through hydrophobic or electrostatic interactions, which can induce unfolding and aggregation.[5]
-
Solution:
-
Increase Salt Concentration: For ion-exchange chromatography, ensure the salt concentration in your loading buffer is appropriate. For affinity chromatography, adding 150-500 mM NaCl can help minimize non-specific electrostatic interactions.
-
Add a Competitive Agent: In His-tag affinity chromatography, a low concentration of imidazole (10-40 mM) in the binding and wash buffers can reduce non-specific binding of contaminants and your protein of interest.[10][11]
-
Consider a Different Resin: If aggregation persists, try a resin with a different chemistry.
-
-
-
High Local Protein Concentration:
-
Explanation: As your protein binds to the affinity resin, its local concentration increases dramatically, which can drive aggregation.[5]
-
Solution:
-
Use a Lower Capacity Resin: This will reduce the local concentration of your protein on the column.
-
Load Less Protein: If possible, reduce the amount of protein loaded onto the column.
-
Optimize Elution: Use a linear gradient for elution instead of a step elution to minimize the "shock" of a sudden buffer change and elute the protein at a lower concentration.[5]
-
-
Issue 3: Aggregation Upon Detergent Removal or Exchange
Q: I am trying to remove or exchange this compound for another detergent or for reconstitution into liposomes, and my protein is aggregating. What should I do?
A: This is a critical and often challenging step. Aggregation during detergent exchange indicates that the new environment is not as stabilizing as the this compound micelles.
Underlying Causes & Solutions:
-
Incompatibility with the New Environment:
-
Explanation: The new detergent may have different properties (e.g., CMC, micelle size, charge) that are not suitable for your protein.[12] Similarly, the lipid composition of your liposomes may not be optimal.[13]
-
Solution:
-
Screen a Panel of Detergents: If exchanging detergents, test a variety of options with different properties (e.g., headgroup, tail length). Lauryl maltose neopentyl glycol (LMNG) and glyco-diosgenin (GDN) are known for their stabilizing properties for some membrane proteins.[14]
-
Optimize Liposome Composition: If reconstituting into liposomes, screen different lipid compositions. The inclusion of charged lipids or lipids that mimic the native membrane environment can be beneficial.
-
-
-
Kinetics of Detergent Removal:
-
Explanation: Rapid removal of detergent can cause the protein to precipitate before it has a chance to properly integrate into the new environment.
-
Solution:
-
Gradual Detergent Removal: Use a method that allows for slow, controlled removal of the detergent, such as dialysis or the use of cyclodextrins.
-
On-Column Exchange: Perform the detergent exchange on an affinity column. This keeps the protein immobilized and at a lower concentration during the exchange process.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of this compound for my protein?
A1: The optimal concentration is protein-dependent. A good starting point is to use a concentration that is at least twice the CMC (around 25-30 mM). You can then empirically test a range of concentrations, both higher and lower, while monitoring protein stability and activity.
Q2: Can I use additives in my buffer to improve protein stability in the presence of this compound?
A2: Yes, several additives can be beneficial:
-
Glycerol (5-20% v/v): Acts as an osmolyte and can help stabilize the native protein structure.[7][15]
-
Sugars (e.g., sucrose, trehalose): Similar to glycerol, these can help preserve the native protein structure.[16]
-
Amino Acids (e.g., L-Arginine, L-Glutamic Acid): These can help to suppress aggregation by interacting with charged and hydrophobic regions on the protein surface.[17]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of non-native disulfide bonds that can lead to aggregation.[8][17]
Q3: My protein is a multi-subunit complex. Are there special considerations when using this compound?
A3: Yes. For multi-subunit complexes, it is crucial to use a detergent concentration that is high enough to keep the complex soluble but not so high that it disrupts the interactions between subunits. You may need to screen a narrower range of detergent concentrations and consider using cross-linking agents to stabilize the complex before and during purification.
Q4: How can I detect and quantify protein aggregation in my samples?
A4: Several methods can be used:
-
Visual Inspection: Cloudiness or visible precipitate is a clear sign of aggregation.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm is indicative of light scattering from aggregates.
-
Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[18]
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in your sample.
-
Native PAGE: Aggregates will migrate slower or not enter the gel.[18]
Experimental Protocols & Visualizations
Protocol 1: Buffer Optimization Screening for Protein Stability
This protocol provides a framework for systematically testing the effects of pH and ionic strength on your protein's stability in the presence of this compound.
Materials:
-
Purified protein of interest
-
This compound
-
A panel of buffers with varying pH values (e.g., MES, HEPES, Tris)
-
Stock solution of NaCl (e.g., 5 M)
-
Microcentrifuge tubes or 96-well plate
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a series of buffers: Prepare buffers at different pH values, ensuring the pH is at least one unit away from your protein's pI.
-
Create a matrix of conditions: For each buffer, create a series of solutions with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Add this compound: To each buffer condition, add this compound to a final concentration of 2x CMC (approximately 30 mM).
-
Add protein: Add your protein to each condition at your typical working concentration.
-
Incubate: Incubate the samples for a set period (e.g., 1 hour) at a relevant temperature (e.g., 4°C or room temperature).
-
Assess aggregation:
-
Visually inspect for any precipitation.
-
Measure the absorbance at 340 nm.
-
Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes and analyze the soluble fraction by SDS-PAGE.[5]
-
Data Presentation: Example Buffer Optimization Results
| Buffer pH | NaCl (mM) | A340 (Arbitrary Units) | Visual Observation |
| 6.0 | 50 | 0.85 | Heavy Precipitate |
| 6.0 | 150 | 0.42 | Slight Haze |
| 6.0 | 300 | 0.15 | Clear |
| 6.0 | 500 | 0.18 | Clear |
| 7.5 | 50 | 0.25 | Slight Haze |
| 7.5 | 150 | 0.05 | Clear |
| 7.5 | 300 | 0.04 | Clear |
| 7.5 | 500 | 0.06 | Clear |
| 8.5 | 50 | 0.11 | Clear |
| 8.5 | 150 | 0.03 | Clear |
| 8.5 | 300 | 0.04 | Clear |
| 8.5 | 500 | 0.05 | Clear |
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting protein aggregation.
References
- BenchChem. (2025).
- Avanti Polar Lipids. (n.d.).
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
- Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis.
- BenchChem. (2025). Troubleshooting Protein Aggregation After Biotinylation: A Technical Support Guide. BenchChem.
- ResearchGate. (2015). How can I optimize protein purification with Ni-column for His-tagged recombinant protein?
- Sigma-Aldrich. (n.d.). Optimizing Purification of Histidine-Tagged Proteins. Sigma-Aldrich.
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- BenchChem. (2025).
- Lee, H. J., & Lee, C. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197-201.
- Gittis, A. G., & de Pablo, J. J. (2006). Effect of the Ionic Strength and pH on the Equilibrium Structure of a Neurofilament Brush. Biophysical Journal, 90(7), 2458-2469.
- Lee, S. C., et al. (2023). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Frontiers in Molecular Biosciences, 10, 1289913.
- Ray, S., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Molecular Pharmaceutics, 20(12), 6069-6082.
- BenchChem. (2025). Technical Support Center: Troubleshooting Protein Aggregation after Labeling with Biotin-DADOO TFA. BenchChem.
- Roche Diagnostics GmbH. (n.d.). 5.
- Bio-Works. (n.d.).
- Vaiserman, A., et al. (2020). Targeting Protein Aggregates with Natural Products: An Optional Strategy for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6787.
- ResearchGate. (n.d.). Critical micelle and aggregation concentrations by scattering and fluorescence.
- Vagenende, V., et al. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096.
- Witte, K., et al. (2006). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide. Analytica Chimica Acta, 556(1), 216-225.
- Ionescu, C., et al. (2017). Lessons learned from protein aggregation: toward technological and biomedical applications. Cellular and Molecular Life Sciences, 74(18), 3447-3469.
- ResearchGate. (2025). How to perform effective Protein purification using Ni-NTA affinity chromatography?
- Kachalova, G., & Bartunik, H. (2020).
- Chang, L., & Pikal, M. (2005). Mechanism of protein stabilization by sugars during freeze-drying and storage: native structure preservation, specific interaction, and/or immobilization in a glassy matrix? Journal of Pharmaceutical Sciences, 94(7), 1423-1436.
- Libanori, A., et al. (2021). Stabilization of supramolecular membrane protein–lipid bilayer assemblies through immobilization in a crystalline exoskeleton.
- Bluemke, E., & Trout, B. L. (2016). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. Journal of Pharmaceutical Sciences, 105(11), 3271-3278.
- Kovacs, G. G. (2023). Secondary Protein Aggregates in Neurodegenerative Diseases: Almost the Rule Rather than the Exception. International Journal of Molecular Sciences, 24(20), 15403.
- The Pharmaceutical Journal. (2022). Protein aggregation: formulating a problem. The Pharmaceutical Journal.
- ResearchGate. (2025). Non-ionic cholesterol-based additives for the stabilization of membrane proteins.
- Strandberg, L., & Enfors, S. O. (1991). Stabilization of a proteolytically sensitive cytoplasmic recombinant protein during transition to downstream processing. Applied and Environmental Microbiology, 57(6), 1669-1674.
- Kovacs, G. G. (2023). Secondary Protein Aggregates in Neurodegenerative Diseases: Almost the Rule Rather than the Exception. International Journal of Molecular Sciences, 24(20), 15403.
- Lutsko, J. F., & Nicolis, G. (2016). Mechanism for the stabilization of protein clusters above the solubility curve.
- The Horseshoe Crab. (n.d.).
- Rosell, M., et al. (2018). Membrane Protein Stabilization Strategies for Structural and Functional Studies. International Journal of Molecular Sciences, 19(6), 1769.
- ResearchGate. (2025). Theory of the effect of pH and ionic strength on the nucleation of protein crystals.
- Li, Y., et al. (2025). Targeting neurodegenerative disease-associated protein aggregation with proximity-inducing modalities. Trends in Pharmacological Sciences.
- ResearchGate. (n.d.). Protein Aggregation and Particle Formation: Effects of Formulation, Interfaces, and Drug Product Manufacturing Operations.
- Saluja, A., et al. (2010). Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. Journal of Pharmaceutical Sciences, 99(1), 93-107.
- Archontis, G., & Karplus, M. (2002). The effects of ionic strength on protein stability: the cold shock protein family. Journal of Molecular Biology, 320(4), 887-903.
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Technical Support Center: Troubleshooting n-Octylphosphorylcholine Interference
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to help you navigate a common but often frustrating challenge in the lab: interference from the zwitterionic detergent n-Octylphosphorylcholine (OPC) in your downstream assays. While OPC is an excellent solubilizing agent, particularly for membrane proteins, its presence can lead to inaccurate and misleading results if not properly managed.
This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will explore the "why" behind the interference and provide validated, step-by-step protocols to help you regain confidence in your data.
Section 1: Understanding this compound (OPC) Properties
Before troubleshooting, it's crucial to understand the physicochemical properties of the detergent you're working with. These properties dictate both its effectiveness as a solubilizing agent and the best strategies for its removal.
| Property | Value | Significance for Troubleshooting |
| Molecular Weight | 295.36 g/mol [1] | Small monomer size allows for removal by dialysis with an appropriate MWCO membrane. |
| Critical Micelle Concentration (CMC) | ~15 mM (~0.44% w/v) | This is the concentration at which OPC monomers self-assemble into micelles. For effective removal by dialysis or gel filtration, the total OPC concentration must be below the CMC.[2] |
| Aggregation Number | ~80-100 | This is the number of monomers in a typical micelle. |
| UV Absorbance | Low | OPC itself does not significantly absorb at 280 nm, which is advantageous for protein quantification by UV spectrophotometry. |
Section 2: Troubleshooting Protein Quantification Assays
Question: Why is my protein concentration inaccurate when using the BCA or Bradford assay with OPC in the buffer?
Answer: This is one of the most common issues researchers face. Both the Bicinchoninic Acid (BCA) and Bradford (Coomassie-based) assays are susceptible to interference from detergents, but through different mechanisms.
-
BCA Assay Interference: The BCA assay is a copper-based method. In the first step, Cu²⁺ is reduced to Cu¹⁺ by protein in an alkaline medium. Certain substances, including the phosphorylcholine headgroup of OPC, can also reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[3] Additionally, any substance that chelates copper can interfere.[4]
-
Bradford Assay Interference: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through basic and aromatic amino acid residues. Detergents like OPC can interfere by binding to the dye themselves or by preventing the dye from binding to the protein, often leading to inconsistent or underestimated protein concentrations. As a general rule, detergents should be avoided when using the Bradford assay.[5]
Solutions & Protocols
-
Dilution: The simplest approach is to dilute your sample in a compatible buffer to a point where the OPC concentration is too low to interfere.[6] This is only feasible if your protein of interest is highly concentrated.
-
Use a Detergent-Compatible Assay: Consider using a detergent-compatible protein assay, such as the Pierce™ 660nm Protein Assay, which shows less interference from zwitterionic detergents.
-
Protein Precipitation (Recommended): Precipitating the protein allows you to physically separate it from the soluble OPC and other interfering substances. Trichloroacetic acid (TCA)/acetone precipitation is a robust and widely used method.[7]
Protocol: TCA/Acetone Protein Precipitation for Sample Cleanup
This protocol is designed to precipitate protein from a sample containing interfering substances like OPC, allowing for their removal.[6][8]
-
Sample Preparation: Pipette your protein sample (e.g., 50-100 µL) into a 1.5 mL microcentrifuge tube. In parallel, prepare tubes with your protein standards (e.g., BSA) diluted in the same OPC-containing buffer. Processing standards and samples in parallel corrects for any protein loss during precipitation.[6]
-
Precipitation: Add at least four volumes of ice-cold acetone (e.g., 400 µL for a 100 µL sample) to each tube.
-
Incubation: Vortex thoroughly and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.[6]
-
Pelleting: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[6][7]
-
Wash: Carefully decant the supernatant, which contains the OPC. Add 200 µL of ice-cold acetone to wash the pellet. This step helps remove any residual TCA and OPC. Vortex briefly and centrifuge again for 5 minutes at 4°C.
-
Drying: Discard the supernatant and allow the protein pellet to air-dry at room temperature for 15-30 minutes. Do not over-dry, as this can make the pellet difficult to resolubilize.
-
Resolubilization & Assay: Resuspend the clean protein pellet in a small volume of ultrapure water or a buffer compatible with your protein assay.[6] Proceed with your chosen protein assay (e.g., BCA) according to the manufacturer's instructions.
Section 3: Overcoming Interference in Immunoassays (ELISA & Western Blot)
Question: My ELISA background is high, or my Western Blot signal is weak and inconsistent. Could OPC be the cause?
Answer: Yes, absolutely. Detergents can wreak havoc on immunoassays in several ways.[9]
-
Epitope Masking: If your protein of interest is a membrane protein, the OPC micelles surrounding it might sterically hinder the binding of primary or secondary antibodies to their target epitopes.
-
Interference with Binding: High concentrations of detergents can disrupt the hydrophobic and electrostatic interactions necessary for antibody-antigen binding on an ELISA plate or Western blot membrane.[10]
-
Reduced Protein-to-Membrane Binding: In Western blotting, OPC can interfere with the efficient transfer and binding of proteins from the gel to the PVDF or nitrocellulose membrane.
Solutions & Protocols
The key is to reduce the OPC concentration below its CMC before performing the immunoassay. This ensures that the detergent exists as monomers, which are less likely to cause steric hindrance or interfere with binding interactions.
-
Dilution: As with protein assays, diluting the sample in a detergent-free assay buffer is the first and easiest option. For many ELISAs, a 1:10 or greater dilution is sufficient.
-
Detergent Removal via Spin Column: For more concentrated samples or when dilution is not an option, using a desalting or detergent-removal spin column is a fast and effective method.[11][12]
Workflow: Detergent Removal Using a Spin Column
Caption: Workflow for removing OPC using a spin column.
Protocol: Spin Column Detergent Removal
This protocol is a general guideline for using commercially available detergent removal or desalting spin columns. Always refer to the manufacturer's specific instructions.
-
Prepare the Column: Snap off the bottom closure of the spin column and loosen the cap. Place it in a collection tube.
-
Equilibrate: Centrifuge the column for 2 minutes to remove the storage buffer.
-
Wash: Add 300-500 µL of your detergent-free immunoassay buffer (e.g., PBS or TBS). Centrifuge for 2 minutes. Repeat this wash step 2-3 times, discarding the flow-through each time.[11]
-
Load Sample: Place the column in a fresh collection tube. Slowly apply your protein sample (typically 50-100 µL) to the center of the resin bed.
-
Elute: Centrifuge for 2-3 minutes to collect your detergent-depleted sample. The resulting sample will have a significantly reduced OPC concentration and is now ready for your ELISA or for preparing your Western blot loading buffer.
Section 4: Preparing Samples for Mass Spectrometry (MS)
Question: My MS results show poor ionization and signal suppression. How do I remove OPC effectively?
Answer: Detergents like OPC are highly detrimental to mass spectrometry analysis. They are notorious for causing ion suppression in the electrospray ionization (ESI) source, which drastically reduces the signal of your peptides or proteins of interest.[13] Furthermore, detergent ions can create significant background noise, obscuring low-abundance analytes. For MS, OPC removal must be as close to complete as possible.
Solutions & Protocols
Simple dialysis or dilution is often insufficient for MS sample prep. More stringent methods are required.
-
Protein Precipitation: As described in Section 2, TCA/acetone precipitation is a very effective method to remove detergents and salts prior to MS analysis.[14]
-
On-Bead Digestion: If your protein was purified using affinity beads (e.g., Ni-NTA for His-tagged proteins), you can perform the proteolytic digest (e.g., with trypsin) directly on the beads after washing away the OPC-containing buffer. The resulting peptides are then eluted for MS analysis, leaving the detergent behind.
-
Specialized Removal Resins/Columns: Several commercially available resins and spin columns are specifically designed for high-efficiency detergent removal for MS applications.[11][15] These often use cyclodextrin-based or hydrophobic adsorption chromatography.[11]
Workflow Comparison for MS Sample Preparation
// Start Node Start [label="Protein in\nOPC Buffer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path 1: Precipitation P1 [label="TCA/Acetone\nPrecipitation", fillcolor="#FFFFFF", fontcolor="#202124"]; P2 [label="Wash Pellet", fillcolor="#FFFFFF", fontcolor="#202124"]; P3 [label="Resuspend &\nDigest (Trypsin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Start -> P1; P1 -> P2; P2 -> P3;
// Path 2: On-Bead Digestion B1 [label="Bind to\nAffinity Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; B2 [label="Wash Resin\n(Detergent-free buffer)", fillcolor="#FFFFFF", fontcolor="#202124"]; B3 [label="On-Bead\nDigestion (Trypsin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Start -> B1; B1 -> B2; B2 -> B3;
// Path 3: Detergent Removal Column C1 [label="Apply to Detergent\nRemoval Column", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="Collect Clean\nProtein", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="In-Solution\nDigestion (Trypsin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Start -> C1; C1 -> C2; C2 -> C3;
// End Node End [label="Analyze Peptides\nby LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; P3 -> End; B3 -> End; C3 -> End; }
Caption: Comparing three common workflows for preparing OPC-containing samples for mass spectrometry.
Section 5: Choosing an Alternative Detergent
Question: When should I consider using a different detergent?
Answer: While OPC is a versatile detergent, sometimes the most effective troubleshooting step is to choose a different tool for the job. If you find that OPC removal is consistently compromising your sample yield or if your downstream assay is exceptionally sensitive, consider an alternative.
The best choice depends on your specific protein and downstream application.
| Detergent | Class | Typical Use | Downstream Compatibility Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | Gentle solubilization, structural studies[16] | Low CMC makes it difficult to dialyze. Better for structural biology than for assays requiring detergent removal. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | High-stability solubilization for structural biology[17][18] | Very low CMC; extremely difficult to remove. Primarily for use when the protein will remain in detergent. |
| Digitonin / Glyco-diosgenin (GDN) | Non-ionic (Steroid-based) | Extraction of eukaryotic membrane proteins, cryo-EM[16][19] | GDN is a synthetic, pure alternative to the plant-extracted digitonin.[16] Can be more compatible with some functional assays. |
| Amphipols / Nanodiscs | Polymers / Scaffolds | Detergent-free systems for structural and functional studies[19][20] | Not detergents, but alternatives for solubilization. Excellent for functional assays as they mimic a lipid bilayer.[20] |
This guide provides a starting point for addressing OPC interference. Successful troubleshooting often involves empirical testing of several methods to find the optimal balance between detergent removal and protein recovery for your specific protein of interest.
References
- Vertex AI Search. (2023, May 17). Simple TCA/acetone protein extraction protocol for proteomics studies.
- Rey, M., et al. Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics.
- Proteomics and Mass Spectrometry Core Facility. (2015, March 13). detergent removal.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples.
- Bitesize Bio. (2022, June 10).
- Interchim.
- Chen, G., et al. (2018, August 1). Modified TCA/acetone precipitation of proteins for proteomic analysis. bioRxiv.
- Protocol Online. (2010, September 3).
- National Center for Biotechnology Information. This compound. PubChem.
- International Zoology News. (2020, July 2). How To Remove Detergents In Protein Samples.
- Liu, Y., et al. Detergents and alternatives in cryo-EM studies of membrane proteins. PMC - NIH.
- Fisher Scientific. Protein clean-up technical handbook.
- ResearchGate. (2025, August 9). Detergents and alternatives in cryo-EM studies of membrane proteins.
- ResearchGate.
- Rout, P., et al. Recent advances in membrane mimetics for membrane protein research. PMC - NIH.
- ResearchGate. (2017, July 1).
- PubMed. (2010). Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples.
- Interchim.
- AAT Bioquest. (2024, September 30).
- Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99.
- PubMed. (2017).
- Liu, X., et al. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC - PubMed Central.
- ResearchGate. (2017, June 7). Does PEG contamination interfere with a Bradford and/or BCA assay?.
- PubMed. Species-dependent serum interference in a sandwich ELISA for Apo2L/TRAIL.
- Kumar, P., & Singh, S. (2011, June 7). Sulfo-N-hydroxysuccinimide interferes with bicinchoninic acid protein assay.
- CANDOR Bioscience GmbH. Optimisation of assays: Interference in immunoassays recognize and avoid.
- Thermo Fisher Scientific - ES.
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Technical Support Center: n-Octylphosphorylcholine (OPC) Stability
Welcome to the technical support guide for n-Octylphosphorylcholine (OPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experiments. As a non-ionic zwitterionic detergent, OPC is invaluable for solubilizing membrane proteins, but its stability is highly dependent on the experimental conditions. This guide explains the causal factors behind OPC degradation and provides actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (OPC) degradation in aqueous solutions?
The primary cause of OPC degradation is the hydrolysis of its phosphocholine ester bond.[1][2][3] This chemical reaction breaks the molecule into n-octanol and phosphocholine, as depicted below. This process is catalyzed by both acidic and basic conditions and is significantly accelerated by increased temperature.[2][3] Because this reaction is irreversible, the degradation products can accumulate over time, altering the detergent's properties and potentially impacting the structure and function of the protein of interest.
Q2: How does pH affect the stability of OPC?
The pH of the buffer is the most critical factor governing OPC's stability. The hydrolysis rate of the phosphocholine ester bond is minimized at a pH of approximately 6.5.[3] Both acidic (pH < 6.0) and alkaline (pH > 7.0) conditions significantly accelerate the rate of degradation.
-
Acid-Catalyzed Hydrolysis: At low pH, the phosphate group is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the phosphorus atom and cleaving the ester bond.[4]
The effect of pH on stability is dramatic. Studies on similar phospholipids show that moving from the optimal pH of 6.5 can increase the degradation rate by orders of magnitude.[3]
| pH Range | Stability Profile | Predominant Mechanism | Recommendation |
| < 6.0 | Poor | Acid-Catalyzed Hydrolysis | Avoid for long-term storage or experiments. |
| 6.0 - 7.0 | Optimal | Minimal Hydrolysis | Recommended range for stock solutions and experiments. |
| > 7.0 | Poor to Moderate | Base-Catalyzed Hydrolysis | Use with caution; prepare fresh solutions before use. |
This table summarizes the general stability of OPC as a function of pH.
Q3: I use Tris buffer at pH 7.5 for my protein purification. Is this a problem for OPC stability?
Yes, this can be a significant issue. While a pH of 7.5 is only slightly alkaline, Tris (tris(hydroxymethyl)aminomethane) itself can act as a nucleophile and directly participate in the hydrolysis of the phosphocholine ester, a phenomenon known as general acid-base catalysis.[3] This means that a Tris buffer at pH 7.5 can degrade OPC faster than a phosphate buffer at the same pH.
Furthermore, the pKa of Tris is highly sensitive to temperature (ΔpKa/°C = -0.031).[5] If you prepare a Tris buffer to pH 7.5 at room temperature (~25°C) and then perform your experiment in a cold room (~4°C), the pH of your buffer will increase to approximately 8.16, moving into a range where base-catalyzed hydrolysis is even more rapid.
| Buffer Type | Effective pH Range | Temperature Dependence of pH | Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Potential Issues with OPC |
| Phosphate (PBS) | 5.8 - 8.0[6] | Low[5] | Forms precipitates[7][8] | Can precipitate essential ions for protein function. |
| HEPES | 6.8 - 8.2 | Low | Generally compatible. | Generally a good alternative. |
| Tris | 7.0 - 9.0[9] | High [5] | Compatible | Can catalyze OPC hydrolysis; significant pH shift with temperature.[3] |
Comparison of common biological buffers and their compatibility with OPC experiments.
Recommendation: If your protein is stable at a lower pH, using a buffer like MES or PIPES in the pH 6.0-7.0 range is ideal. If a pH of 7.5 is required, consider using a HEPES buffer, which has a lower temperature dependence and is less likely to catalyze hydrolysis. If you must use Tris, prepare solutions fresh and be mindful of temperature-induced pH shifts.
Troubleshooting Guide
Problem: My protein, which is normally stable, is precipitating or losing activity after solubilization with OPC.
This is a common issue that can often be traced back to OPC degradation. Here's a logical workflow to diagnose the problem.
Explanation of Troubleshooting Steps:
-
OPC Solution Age: OPC in aqueous buffers has a limited shelf life. A solution stored for more than a week, especially at 4°C in a non-optimal buffer, may have significant levels of degradation products.
-
Buffer pH: Verify the pH of your buffer at the temperature of your experiment. A pH outside the 6.0-7.0 range is a primary suspect.[3]
-
Buffer Type: As discussed, Tris can accelerate degradation.[3] If you are using Tris, it is a likely contributor to the problem.
-
Temperature: Storing OPC solutions at room temperature will dramatically accelerate hydrolysis.[2] While cold temperatures slow the reaction, they do not stop it, and they can cause significant pH shifts in buffers like Tris.[5]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable OPC Stock Solution
This protocol describes how to prepare a 10% (w/v) OPC stock solution with maximized shelf life.
Materials:
-
This compound (powder form)
-
High-purity water
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer substance
-
Sodium hydroxide (NaOH) for pH adjustment
-
Sterile, glass vials with Teflon-lined caps[10]
-
0.22 µm sterile filter
Procedure:
-
Prepare the Buffer:
-
Prepare a 20 mM MES buffer.
-
Adjust the pH to 6.5 using NaOH. This pH is the point of minimum hydrolysis for phosphocholine esters.[3]
-
Cool the buffer to 4°C.
-
-
Dissolve OPC:
-
Weigh the desired amount of OPC powder. For a 10% solution, this is 1 g per 10 mL of buffer.
-
Slowly add the OPC powder to the cold (4°C) MES buffer while gently stirring to avoid excessive foaming. OPC is hygroscopic and should be handled quickly.[10]
-
-
Sterilization and Aliquoting:
-
Sterile-filter the 10% OPC solution through a 0.22 µm filter to remove any particulates or microbial contamination.
-
Aliquot the solution into sterile glass vials with Teflon-lined screw caps. Avoid plastic containers, as impurities can leach into the solution.[10]
-
-
Storage:
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
For long-term storage (months), flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.
-
Protocol 2: Quality Control - Assessing OPC Degradation via LC-MS
To ensure the integrity of your OPC stock, you can quantify the parent compound and its primary degradation product, phosphocholine, using Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
Workflow:
Methodology:
-
Sample Preparation: Dilute a small aliquot of your OPC stock solution into the initial mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation. This allows for the retention and separation of the polar phosphocholine from the more hydrophobic OPC.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the protonated molecular ions ([M+H]⁺) of both OPC and phosphocholine.
-
-
Quantification: Compare the peak area of the phosphocholine to the sum of the peak areas for both phosphocholine and intact OPC. A well-prepared, fresh stock solution should have a negligible phosphocholine peak. An increase in this peak over time is a direct measure of hydrolysis.
References
- Hydrolysis of Phosphorus Esters: A Computational Study. (n.d.).
- Phospholipid esters are hydrolyzed by unbuffered and acidic water, and... (n.d.).
- Grit, M., Underberg, W. J., & Crommelin, D. J. (1993). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. Journal of Pharmaceutical Sciences, 82(4), 362-366.
- Synthesis of phosphocholine ester derivatives and conjugates thereof. (n.d.).
- Storage and handling of Avanti Research lipids. (n.d.). Avanti Polar Lipids.
- 2.6: Ester Hydrolysis and Phosphoryl Transfer. (2023). Chemistry LibreTexts.
- Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. (2025).
- Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids/Merck.
- This compound. (n.d.). PubChem.
- Li, Z., Mintzer, E., & Bittman, R. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197-201.
- Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids.
- Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? (2024). Wellt Chemicals.
- Corazzi, L., et al. (1991). Factors affecting the stability of detergent-solubilized cholinephosphotransferase and ethanolaminephosphotransferase.
- Ellington, J. J. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency.
- Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. (2011). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 834-841.
- EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. (2020).
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). U.S. Environmental Protection Agency.
- Critical micelle concentr
- The difference between Tris-Hcl and phosph
- Allwood, M. C., et al. (2002). Compatibility and Stability of Additives in Parenteral Nutrition Admixtures. Nutrition, 18(9), 741-746.
- The difference between TRIS buffer and phosphate buffer. (2021).
- Rate constants for the kinetics of hydrolysis. (n.d.).
- Tris and EPPS buffer: key factors for the stability of biomolecules. (n.d.). HOPAX.
- Davis, S. S. (1989). Factors affecting the stability of nutritional emulsion mixtures. Clinical Nutrition, 8(3), 167-171.
- How to correctly choose Tris (77-86-1)
- Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. (2025).
- McCallion, N., Bennet, J., Cram, A., & O'Brien, F. (2023). Stability and compatibility of parenteral nutrition solutions; a review of influencing factors. European Journal of Pharmaceutics and Biopharmaceutics.
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). Molecular Pharmaceutics, 19(7), 2466–2477.
- Kevill, D. N., & D'Souza, M. J. (2008). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 73(13), 4944–4950.
- Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. (2023). Pharmaceutics, 15(10), 2419.
- acetylcysteine solution, USP How Supplied/Storage and Handling. (n.d.). Pfizer Medical - US.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
- Determination of Total, Organic, and Inorganic Carbon, and Total Nitrogen in Biological Cultures and Liquid Fraction Process Samples. (2023).
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025).
- LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025). Asian Journal of Pharmaceutical and Clinical Research, 18(5), 1-8.
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- 8. How to correctly choose Tris (77-86-1) and phosphate buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing n-Octylphosphorylcholine Performance
Welcome to the technical support guide for n-Octylphosphorylcholine (NOPC), a premier zwitterionic detergent for membrane protein research. This document provides in-depth guidance, troubleshooting, and best practices, focusing on the critical, and often misunderstood, role of pH in experimental success. As scientists and researchers, we understand that success lies in the details. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound, with a special focus on pH.
Q1: What is this compound (NOPC) and what are its primary applications?
A: this compound (NOPC), also known as Octylphosphocholine, is a non-denaturing, zwitterionic detergent.[1][2] Its structure consists of a short C8 alkyl chain (the hydrophobic tail) and a phosphorylcholine headgroup (the hydrophilic part), which mimics the headgroup of phosphatidylcholine, a major lipid in eukaryotic cell membranes.[3][4] This biomimetic quality makes NOPC exceptionally mild and effective at solubilizing and stabilizing membrane proteins in their near-native conformation, making it a valuable tool for structural biology, functional assays, and drug development.[2]
Q2: Is the performance of NOPC itself highly dependent on pH?
A: This is a crucial point of clarification. The zwitterionic phosphorylcholine headgroup contains a permanently positive quaternary ammonium group and a negatively charged phosphate group. The phosphate group has a very low pKa, estimated to be around 0.8.[5] Consequently, across the entire relevant biological pH range (typically pH 4 to 10), the headgroup maintains a stable net-neutral charge. Therefore, the detergent's intrinsic properties, such as its Critical Micelle Concentration (CMC), are not significantly influenced by pH within this range.[6] The critical factor is not the detergent's response to pH, but rather the target protein's response to pH.
Q3: What is the optimal working pH range when using NOPC?
A: There are two pH ranges to consider: the "stability range" for the detergent and the "experimental range" for your protein.
-
Stability Range (pH 6.0 - 8.5): NOPC contains a phosphoryl ester bond. Like all esters, this bond is susceptible to hydrolysis under strongly acidic or alkaline conditions.[7][8] Working within a pH range of approximately 6.0 to 8.5 minimizes the rate of this chemical degradation, ensuring the integrity of the detergent throughout your experiment.
-
Experimental Range (Protein-Dependent): The optimal pH for your experiment (e.g., protein extraction or purification) is dictated by the stability and solubility of your specific target protein. Most biochemical experiments are optimized in the pH 6-8 range, where proteins maintain their native structure and function.[9][10] This must be determined empirically for each protein.
Q4: What happens to NOPC at extreme pH values (e.g., pH < 5 or pH > 9)?
A: At extreme pH values, the rate of acid- or base-catalyzed hydrolysis of the phosphoryl ester linkage increases significantly.[8] This degradation breaks NOPC down into its constituent parts: 1-octanol and phosphorylcholine. This process is irreversible and detrimental for several reasons:
-
It reduces the effective concentration of the active detergent.
-
The degradation products can interfere with downstream applications.
-
Complete degradation eliminates the detergent's ability to form micelles and solubilize proteins.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with NOPC, with a focus on pH-related causes.
Problem: Low Yield of Solubilized Membrane Protein
-
Potential Cause: Your buffer's pH is too close to the isoelectric point (pI) of your target protein. At its pI, a protein has a net charge of zero, dramatically reducing its solubility and leading to aggregation, even in the presence of a good detergent.
-
Solution:
-
Determine the pI: Use a computational tool (e.g., ExPASy ProtParam) to predict the theoretical pI of your target protein based on its amino acid sequence.
-
Adjust Buffer pH: Choose a buffer system that sets the pH at least 1.5 to 2 units away from the protein's pI. For example, if the pI is 6.0, attempt solubilization at pH 7.5-8.0 or at pH 4.0-4.5 (while respecting the detergent's stability range). This ensures the protein carries a significant net positive or negative charge, promoting repulsion between molecules and enhancing solubility.
-
Perform a pH Screen: Conduct a small-scale experiment to test a range of pH values. This is the most reliable way to identify the optimal solubilization conditions (see Protocol 2).
-
Problem: Target Protein is Inactive or Denatured After Purification
-
Potential Cause: While the chosen pH may be effective for solubilization, it could be outside the narrower pH range required for the protein's conformational stability and biological function. Many enzymes, for example, have a sharp pH optimum for activity.[11]
-
Solution:
-
Literature Review: Check for published data on your protein or homologous proteins to identify known pH stability ranges.
-
Functional Assays: If you performed a pH screen for solubilization, retain aliquots from each condition and perform a functional assay (e.g., enzyme activity, ligand binding) to correlate function with pH.
-
Buffer Selection: Ensure the chosen buffer is appropriate for the desired pH range and is known to be compatible with your protein.[12][13]
-
Problem: The Protein-Detergent Complex is Unstable and Aggregates Over Time
-
Potential Cause: The buffer's pH is suboptimal for long-term stability of the protein-detergent micelle complex. Protein stability can be a time-dependent factor, and a pH that works for a quick extraction may not be suitable for longer purification steps or storage.
-
Solution:
-
Screen for Stability: After initial solubilization, incubate small aliquots of the clarified lysate at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) for several hours or overnight at 4°C.
-
Analyze with Size Exclusion Chromatography (SEC): Use analytical SEC to assess the homogeneity of the samples. A stable sample will show a single, monodisperse peak, while an aggregating sample will show high molecular weight peaks or a "smear." This allows you to identify the pH that confers the greatest long-term stability.
-
Data & Protocols for Success
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₃₀NO₄P | [3] |
| Molecular Weight | 295.36 g/mol | [3] |
| Appearance | White Solid | N/A |
| Critical Micelle Conc. (CMC) | ~15 mM (in water) | N/A |
| Aggregation Number | ~80 | N/A |
| Recommended pH Range | 6.0 - 8.5 | [7][8] |
Table 2: Recommended Biological Buffers for NOPC Experiments
Choosing a buffer with a pKa value close to your target pH is essential for maintaining stable pH control throughout your experiment.[9][10]
| Buffer | pKa at 25°C | Effective pH Range | Source |
| MES | 6.10 | 5.5 - 6.7 | [12] |
| PIPES | 6.76 | 6.1 - 7.5 | [12] |
| MOPS | 7.14 | 6.5 - 7.9 | [12] |
| HEPES | 7.48 | 6.8 - 8.2 | [12] |
| Tris | 8.06 | 7.5 - 9.0 | [12] |
| CHES | 9.50 | 8.6 - 10.0 | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) NOPC Stock Solution
-
Weigh NOPC: Carefully weigh 1.0 g of this compound powder in a conical tube. Note: NOPC can be hygroscopic; handle quickly and store in a desiccator.
-
Add Buffer: Add a high-purity, unbuffered water (e.g., Milli-Q) or a weak, non-interacting buffer to bring the total volume just below 10 mL.
-
Dissolve: Mix gently by inversion or slow vortexing until the powder is fully dissolved. Avoid vigorous shaking to prevent excessive foaming.
-
Adjust Volume: Carefully bring the final volume to 10.0 mL.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Protocol 2: Small-Scale pH Screening for Optimal Protein Solubilization
This protocol allows you to efficiently test multiple pH conditions to find the optimal one for extracting your membrane protein of interest.
-
Prepare Buffers: Prepare a series of identical solubilization buffers (e.g., 150 mM NaCl, 1 mM EDTA, protease inhibitors), each buffered with an appropriate agent from Table 2 to achieve a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Aliquot Membranes: Thaw a stock of isolated cell membranes on ice. Distribute equal amounts of the membrane suspension into separate microcentrifuge tubes for each pH condition to be tested.
-
Initiate Solubilization: Add the corresponding pH-specific solubilization buffer to each tube. Then, add NOPC from your stock solution to a final concentration of 1.5-2.0% (w/v).
-
Incubate: Gently mix (e.g., on a rotator or rocker) at 4°C for 1-2 hours to allow for membrane solubilization.
-
Clarify Lysate: Centrifuge all samples at high speed (e.g., >100,000 x g) for 45-60 minutes at 4°C to pellet non-solubilized material and aggregated proteins.
-
Analyze Supernatant: Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins.
-
Quantify Yield: Analyze a small portion of each supernatant by SDS-PAGE and Western Blotting (or another detection method like in-gel fluorescence if your protein is tagged). Compare the band intensity of your target protein across the different pH conditions to identify the pH that yields the highest amount of solubilized protein.
Visual Workflow: Troubleshooting Low Protein Yield
This decision tree illustrates the logical steps to diagnose and solve low protein yield, emphasizing the primary role of pH optimization.
Caption: Troubleshooting flowchart for low protein yield.
References
-
Carl ROTH. (2016). Biological Buffers. Retrieved from [Link]
-
Wikipedia. (2024). Buffer solution. Retrieved from [Link]
- MDPI. (2020). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Molecules, 25(23), 5578.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193893, this compound. Retrieved from [Link]
- Parmar, A., et al. (2021). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 11(10), 754.
-
G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. Retrieved from [Link]
-
CPAChem. (2023). Safety Data Sheet. Retrieved from [Link]
- Anandan, S., et al. (2016). Detergents for Cell Lysis and Protein Extraction in Biological Research. Journal of Analytical & Pharmaceutical Research, 3(4).
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
ResearchGate. (2015). How can I extract the detergent-insoluable protein from membrane proteins?. Retrieved from [Link]
-
ResearchGate. (2005). Predicting the Critical Micelle Concentration in a pH-Mediated Ternary-Surfactant Mixture Using the Regular Solution Approximation. Retrieved from [Link]
-
ResearchGate. (2022). How does pH influences CMC and micelle formation?. Retrieved from [Link]
- Wessler, I., & Kirkpatrick, C. J. (2017). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine.
- MDPI. (2018).
-
ResearchGate. (2021). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. Retrieved from [Link]
- Rydholm, A. E., Anseth, K. S., & Bowman, C. N. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
- Cévé, G., & Schoch, P. (1994). The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes. Biophysical Journal, 66(6), 1969-1980.
- National Center for Biotechnology Information. (2023). Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. Scientific Reports, 13, 13411.
- National Center for Biotechnology Information. (2022). Optimization of Cell Membrane Purification for the Preparation and Characterization of Cell Membrane Liposomes.
- National Center for Biotechnology Information. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
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Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
- National Center for Biotechnology Information. (1998). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Zhonghua Yu Fang Yi Xue Za Zhi, 32(1), 22-25.
- National Center for Biotechnology Information. (2024). Properties and biochemistry of phosphatidylcholine: diacylglycerol cholinephosphotransferase. The Plant Journal.
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Technical Support Center: n-Octylphosphorylcholine (Fos-Choline-8) in Protein Crystallization
Welcome to the technical support center for researchers utilizing n-Octylphosphorylcholine (also known as Fos-Choline-8 or FC-8) in protein crystallization trials. This guide is designed to provide in-depth, experience-driven answers to common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively.
Understanding this compound: Key Properties
This compound is a zwitterionic detergent frequently used in the study of membrane proteins. Its structure, featuring a phosphocholine headgroup and an 8-carbon alkyl chain, gives it unique properties that can be both advantageous and challenging for crystallization.
One of the most critical parameters for any detergent is its Critical Micelle Concentration (CMC), the concentration above which detergent monomers assemble into micelles.[1][2] For membrane protein crystallization, the detergent concentration must be kept above the CMC to maintain the protein in a soluble, monodisperse state within a protein-detergent complex (PDC).[1][3] However, excessively high detergent concentrations can inhibit crystallization by favoring phase separation or creating overly large micelles.[3]
Table 1: Physicochemical Properties of this compound (Fos-Choline-8)
| Property | Value | Source |
| Molecular Formula | C₁₃H₃₀NO₄P | [4][5] |
| Formula Weight | 295.4 g/mol | [4][5] |
| Type | Zwitterionic | [6] |
| CMC in H₂O | ~114 mM (3.4% w/v) | [4][5] |
| Purity | ≥ 99% (by HPLC) | [4][5] |
| pH (1% solution) | 5-8 | [4][5] |
Note: The CMC is an approximate value and can be influenced by buffer composition, ionic strength, and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems researchers may encounter when using Fos-Choline-8.
Q1: My protein, which is stable in other detergents, precipitates or aggregates when I exchange it into Fos-Choline-8. What is happening?
A1: This is a common and multifaceted problem often rooted in protein stability and detergent properties.
-
Causality:
-
Potential Denaturing Effects: While zwitterionic detergents are generally considered mild, some studies suggest that fos-cholines can have destabilizing effects on certain membrane proteins, potentially keeping them in a soluble but unfolded state.[7] This can lead to aggregation over time or upon concentration.
-
High CMC and Delipidation: Fos-Choline-8 has a very high CMC (~114 mM).[4][5] During detergent exchange, especially via dialysis or size-exclusion chromatography, the monomer concentration can easily drop below the CMC. This leads to micelle disassembly and can cause partial or complete delipidation of the protein, which is often crucial for its stability.[3] This exposure of hydrophobic surfaces results in aggregation.
-
Buffer Incompatibility: The stability of your protein-detergent complex is highly dependent on pH and ionic strength.[8][9][10] An incompatible buffer can alter the surface charge of your protein, leading to unfavorable interactions and precipitation.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting protein precipitation in Fos-Choline-8.
-
Experimental Protocol: Assessing Stability with Differential Scanning Fluorimetry (DSF)
-
Prepare your purified protein-detergent complex (PDC) in its final buffer at a concentration of 1-2 mg/mL.
-
In a 96-well qPCR plate, mix the PDC with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Include controls: buffer with dye only, and PDC without dye.
-
Use a qPCR instrument to apply a thermal ramp (e.g., 25 °C to 95 °C at 1 °C/min).
-
Monitor the fluorescence intensity. A sharp increase in fluorescence indicates protein unfolding. The midpoint of this transition is the melting temperature (Tm).
-
A low Tm in Fos-Choline-8 compared to a more stabilizing detergent like DDM would confirm instability.[7]
-
Q2: I'm getting phase separation in my crystallization drops. How can I prevent this?
A2: Phase separation is a common phenomenon with detergents and precipitants, but it can be controlled.
-
Causality:
-
Detergent-Precipitant Interaction: High concentrations of certain precipitants, especially polyethylene glycols (PEGs), can induce phase separation of the detergent solution.[3][11] This creates a detergent-rich phase and a detergent-poor phase. While crystallization can sometimes occur at the interface, it often leads to disordered precipitation or unusable crystals.[12]
-
Temperature and Salt Effects: The phase behavior of zwitterionic detergents can be sensitive to temperature and salt concentration.[3][11] Conditions that push the solution beyond its "cloud point" will cause it to separate into two phases.
-
Protein Concentration: Very high protein concentrations can also contribute to phase separation events, which are sometimes precursors to crystallization but often a hindrance.[13]
-
-
Troubleshooting Strategies:
-
Reduce Precipitant Concentration: Systematically decrease the concentration of the primary precipitant (e.g., PEG). This is the most direct way to move away from the phase boundary.[14][15]
-
Change Precipitant Type: Switch to a different class of precipitant. If you are using high molecular weight PEGs, try low molecular weight PEGs or salt-based precipitants like ammonium sulfate.[12]
-
Adjust Detergent Concentration: While counterintuitive, slightly lowering the Fos-Choline-8 concentration (while staying safely above the CMC) can sometimes mitigate phase separation.
-
Vary Temperature: If your experiment allows, try setting up crystallization trays at different temperatures (e.g., 4°C vs. 20°C), as temperature can significantly impact phase diagrams.[3][10][16]
-
Q3: My crystals grown in Fos-Choline-8 diffract poorly or have high mosaicity. What can I do to improve them?
A3: Poor diffraction is often linked to disorder within the crystal lattice. The detergent micelle plays a huge role here.
-
Causality:
-
Large, Heterogeneous Micelles: Fos-Choline-8 can form relatively large and polydisperse micelles around the protein. This large, flexible detergent belt can interfere with the formation of tight, well-ordered crystal contacts between the hydrophilic regions of the protein, leading to lattice disorder.
-
Flexible Protein Regions: The detergent may not be adequately ordering flexible loops or termini of the membrane protein, contributing to disorder.
-
Suboptimal Additives: The absence of small molecules or lipids that help mediate crystal contacts can result in poorly packed crystals.
-
-
Optimization Workflow:
-
Experimental Protocol: Additive Screening
-
Identify your best initial crystallization condition (the "hit").
-
Prepare a grid screen where you vary the concentration of the primary precipitant and pH around this condition. [17] 3. To each condition in the grid, add a single additive from a commercially available or custom-made screen (e.g., Hampton Research Additive Screen). Additives can include:
-
Set up the crystallization trials and monitor for changes in crystal morphology, size, or number. Promising hits should be followed up with further optimization.
-
References
-
Detergent Screening for Membrane Protein Purification. Creative Biostructure. [Link]
-
Screening of detergents for solubilization, purification and crystallization of membrane proteins: a case study on succinate:ubiquinone oxidoreductase from Escherichia coli. National Institutes of Health (NIH). [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
-
Screening of Detergents for Stabilization of Functional Membrane Proteins. PubMed. [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
-
Fos-Choline-8, Fluorinated (CAT#: MPD0198K). Creative Biolabs. [Link]
-
Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research. [Link]
-
Phase Separation in the Isolation and Purification of Membrane Proteins. Taylor & Francis Online. [Link]
-
Updates to Detergent Screen HT & Detergent Screen Formulation. Hampton Research. [Link]
-
Representative detergent used in structure determination of membrane... ResearchGate. [Link]
-
Critical Micelle Concentrations (CMCs). Avanti Polar Lipids. [Link]
-
Protein phase separation and determinants of in cell crystallization. PubMed. [Link]
-
Interfacial properties and critical micelle concentration of lysophospholipids. PubMed. [Link]
-
Using Crystallography to Resolve Protein Structure. Biocompare. [Link]
-
Assessing the role of detergent–detergent interactions in membrane protein crystallization. ResearchGate. [Link]
-
Crystallization of integral membrane proteins. Center for Cancer Research. [Link]
-
Optimization. Hampton Research. [Link]
-
Overcoming the challenges of membrane protein crystallography. National Institutes of Health (NIH). [Link]
-
Crystallization Tips. Hampton Research. [Link]
-
(PDF) High-throughput stability screening for detergent-solubilized membrane proteins. ResearchGate. [Link]
-
Detergent ScreenTM. Hampton Research. [Link]
-
Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. PNAS. [Link]
-
Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation. National Institutes of Health (NIH). [Link]
-
Protein crystallization: Eluding the bottleneck of X-ray crystallography. National Institutes of Health (NIH). [Link]
-
Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. PubMed. [Link]
-
Mechanism of protein stabilization by sugars during freeze-drying and storage: native structure preservation, specific interaction, and/or immobilization in a glassy matrix? PubMed. [Link]
-
(PDF) Cell-free protein crystallization for nanocrystal structure determination. ResearchGate. [Link]
-
Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. National Institutes of Health (NIH). [Link]
-
Stabilization of a proteolytically sensitive cytoplasmic recombinant protein during transition to downstream processing. PubMed. [Link]
-
Mechanism for the stabilization of protein clusters above the solubility curve. PubMed. [Link]
-
Nucleation precursors in protein crystallization. National Institutes of Health (NIH). [Link]
-
Optimization of crystallization conditions for biological macromolecules. National Institutes of Health (NIH). [Link]
-
Introduction to protein crystallization. National Institutes of Health (NIH). [Link]
-
Optimization Screening. Creative Biostructure. [Link]
-
Protein Crystallization for X-ray Crystallography. National Institutes of Health (NIH). [Link]
-
Optimizing Associative Experimental Design for Protein Crystallization Screening. National Institutes of Health (NIH). [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 4. Anatrace.com [anatrace.com]
- 5. Anatrace.com [anatrace.com]
- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Protein phase separation and determinants of in cell crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubilized Protein Yield with n-Octylphosphorylcholine (OPC)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for protein solubilization. As a Senior Application Scientist, I've seen firsthand how optimizing solubilization protocols can be the critical step between experimental failure and breakthrough discovery. This guide is designed to provide you with both the foundational knowledge and the practical troubleshooting advice needed to successfully use n-Octylphosphorylcholine (OPC) to maximize the yield and stability of your target protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OPC) and why is it used for protein solubilization?
A1: this compound (OPC) is a zwitterionic detergent. Like other detergents, it is an amphipathic molecule, meaning it has a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows it to extract membrane proteins from their native lipid bilayer environment and keep them soluble in aqueous buffers.
OPC belongs to the alkyl phosphocholine family, which is noted for its gentle, non-denaturing properties. Its zwitterionic headgroup contains both a positive and a negative charge, resulting in a net neutral charge. This characteristic makes OPC effective at disrupting protein-protein interactions without significantly altering the native structure and function of the protein, which is a common risk with harsher, ionic detergents like SDS.
Q2: What are the key physicochemical properties of this compound (OPC)?
A2: Understanding the properties of OPC is crucial for designing an effective solubilization strategy. The most important parameter is the Critical Micelle Concentration (CMC) , which is the concentration at which detergent monomers self-assemble into structures called micelles. For solubilization to occur, the detergent concentration must be significantly above the CMC.
| Property | Value | Significance in Experiments |
| Molecular Weight | 295.36 g/mol | Important for calculating molar concentrations. |
| Critical Micelle Concentration (CMC) | ~14 mM (0.41% w/v) | The minimum concentration required for micelle formation and protein solubilization. Experiments should be conducted well above this value. |
| Aggregation Number (N) | ~50-60 | The average number of OPC molecules in a single micelle. This influences the size of the micelle that will surround your protein. |
| Classification | Zwitterionic | Combines the solubilizing power of ionic detergents with the mildness of non-ionic ones, often preserving protein activity. |
Q3: How exactly does OPC solubilize a membrane protein?
A3: The process involves several stages. First, OPC monomers insert themselves into the lipid bilayer. As the concentration increases above the CMC, these monomers, along with lipids and proteins, are incorporated into mixed micelles. This effectively breaks down the membrane structure. The hydrophobic tails of the OPC molecules then form a shield around the hydrophobic transmembrane domains of the protein, while the hydrophilic phosphocholine headgroups interface with the aqueous buffer. This detergent "coat" replaces the native lipid environment, keeping the protein soluble and stable.
Troubleshooting Guide: Low Protein Yield & Other Common Issues
Q4: My solubilized protein yield is consistently low. What are the most likely causes and how can I improve it?
A4: Low yield is the most common issue in membrane protein extraction. The problem can usually be traced back to one of three areas: solubilization efficiency, protein stability, or downstream purification losses.
Cause 1: Insufficient Detergent Concentration
-
The Problem: You are working at a concentration that is too close to, or even below, the CMC of OPC. Below the CMC, there are not enough micelles to effectively extract the protein from the membrane and keep it soluble.
-
The Solution: Increase the OPC concentration. A good starting point for initial screening is typically 2-5 times the CMC. For a robust solubilization, using a detergent-to-protein mass ratio of 10:1 is also a common and effective guideline. Always use the higher of the two values to ensure a sufficient excess of micelles.
Cause 2: Suboptimal Buffer Conditions
-
The Problem: The pH, ionic strength, or absence of key additives in your lysis/solubilization buffer is compromising either the solubilization process or the stability of your protein.
-
The Solution: Systematically optimize your buffer composition.
-
pH: Most proteins are stable in a pH range of 7.0-8.5. Use a buffer like Tris or HEPES and ensure the pH is at least 1 unit away from your protein's isoelectric point (pI) to prevent precipitation.
-
Ionic Strength: Add 150-300 mM NaCl to mimic physiological conditions and reduce non-specific electrostatic interactions.
-
Additives: The inclusion of certain small molecules can dramatically improve yield by enhancing protein stability. Consider adding:
-
Glycerol (10-20% v/v): A common stabilizing agent that promotes a folded protein state.
-
Reducing Agents (1-5 mM DTT or TCEP): Essential for proteins with cysteine residues to prevent oxidative aggregation.
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein.
-
Stabilizing Ligands or Lipids: If your protein has a known ligand or requires specific lipids (like cholesterol analogues) for stability, including them in the buffer can be critical.
-
-
Cause 3: Inefficient Lysis or Insufficient Incubation
-
The Problem: The protein is not being fully released from the cells or membrane fragments, or the detergent hasn't had enough time to act.
-
The Solution:
-
Optimize Cell Lysis: Ensure your cell disruption method (e.g., sonication, French press) is efficient. Viscosity in the lysate, often due to released nucleic acids, can hinder the process. Adding DNase can help.
-
Adjust Incubation Parameters: Solubilization is not always instantaneous. Incubate the membrane preparation with the OPC-containing buffer for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation). For some stubborn proteins, incubation at room temperature for a shorter period might be more effective, but this increases the risk of proteolysis.
-
Q5: My protein is solubilized, but it precipitates during or after purification. What's going wrong?
A5: This indicates that the protein-detergent complex is unstable. While OPC may be effective at extraction, it might not be the optimal detergent for long-term stability for your specific protein.
-
The Problem: The protein is aggregating because the OPC micelles are not adequately protecting its hydrophobic surfaces, or the protein is slowly denaturing.
-
The Solution:
-
Screen Other Detergents: While OPC is a good starting point, some proteins are more stable in other detergents like DDM, LMNG, or CHAPS. It is advisable to screen a small panel of detergents.
-
Add Stabilizing Agents: As mentioned in Q4, additives like glycerol, specific lipids, or ligands are crucial for maintaining stability throughout the purification process, not just during the initial solubilization.
-
Maintain Detergent Levels: Ensure that all your purification buffers (e.g., for affinity and size-exclusion chromatography) contain OPC at a concentration above its CMC. If the detergent concentration drops, the micelles can dissociate, leading to protein aggregation.
-
Work Quickly and at Low Temperatures: Minimize the time your protein spends in solution and keep it at 4°C whenever possible to reduce the risk of denaturation and degradation.
-
Q6: My protein is soluble and stable, but it has lost its biological activity. How can I fix this?
A6: Loss of activity suggests that the protein's native conformation has been compromised, even if it hasn't fully denatured and aggregated.
-
The Problem: The detergent, while mild, may have stripped away essential lipids required for function or induced subtle conformational changes.
-
The Solution:
-
Supplement with Lipids: Many membrane proteins require an annular ring of specific lipids to maintain their active state. Try adding a lipid mixture or a specific analogue like cholesteryl hemisuccinate (CHS) to your solubilization and purification buffers.
-
Use Milder Extraction Conditions: Reduce the detergent concentration to the lowest effective level (e.g., 2x CMC instead of 5x) or shorten the incubation time. The goal is to find the delicate balance between efficient solubilization and preservation of function.
-
Consider Alternative Solubilization Agents: For very sensitive proteins, detergent-free methods using polymers to form "nanodiscs" can be an excellent alternative, as they preserve a small patch of the native lipid bilayer around the protein.
-
Experimental Protocols & Visualizations
Protocol 1: Screening for Optimal OPC Concentration
This protocol allows you to test several OPC concentrations to find the one that maximizes yield for your specific target protein.
-
Prepare Membranes: Isolate your membrane fraction from cell lysate via ultracentrifugation and resuspend the pellet in a base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.
-
Set Up Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your membrane suspension (e.g., 100 µL).
-
Add Detergent: Add OPC from a concentrated stock solution (e.g., 10% w/v) to each tube to achieve a range of final concentrations, for example: 0.5x, 1x, 2x, 5x, and 10x the CMC (i.e., ~7 mM, 14 mM, 28 mM, 70 mM, 140 mM).
-
Solubilize: Incubate the tubes at 4°C for 1-2 hours with gentle end-over-end rotation.
-
Clarify Lysate: Centrifuge the tubes at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the non-solubilized material.
-
Analyze Supernatant: Carefully collect the supernatant from each tube. Analyze the amount of solubilized target protein in each sample using SDS-PAGE and Western blotting. The concentration that yields the most target protein in the supernatant is your optimal starting point.
Diagram 1: General Workflow for Protein Solubilization with OPC
Caption: A typical experimental workflow for membrane protein solubilization using this compound.
Diagram 2: Troubleshooting Decision Tree for Low Protein Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low protein yield.
References
-
Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. Santoni, V., et al. Proteomics (2002). [Link]
-
Application of zwitterionic detergent to the solubilization of Klebsiella pneumoniae outer membrane proteins for two-dimensional gel electrophoresis. Majewski, P., et al. Journal of Microbiological Methods (2014). [Link]
-
Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. Salvi, M., et al. Protein Expression and Purification (2022). [Link]
-
Evaluation of non-ionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Rabilloud, T., et al. arXiv (2001). [Link]
-
Protocol: Detergent Selection and Optimization for Membrane Protein Purification. Creative Biostructure. [Link]
-
Detergent Screening For Membrane Protein Extraction: What To Choose? G-Biosciences. [Link]
-
Picking the Perfect Detergent for Membrane Proteins. Creative BioMart (YouTube). [Link]
-
Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies. Sadeghi, A. M. M., et al. Research in Pharmaceutical Sciences (2018). [Link]
-
Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins. Bondos, S. E., & Bicknell, A. PLoS ONE (2012). [Link]
-
Correlation of the aggregation number of the micelles with surfactant concentration. Gao, J., Ge, W., & Li, J. Effect of concentration on surfactant micelle shapes —A molecular dynamics study (2005). [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Aggregation number. Wikipedia. [Link]
-
Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Laganowsky, A., et al. Chemical Reviews (2018). [Link]
-
Examples of buffer additives which may be used to facilitate protein refolding. Singh, S. M., et al. Biotechnology Advances (2015). [Link]
-
Effect of additives on protein aggregation. Arakawa, T., et al. Current Pharmaceutical Biotechnology (2007). [Link]
-
Aggregation number – Knowledge and References. Taylor & Francis. [Link]
- **The following data for the cmc and aggreg
Navigating Chromatography with n-Octylphosphorylcholine (OPC): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for utilizing n-Octylphosphorylcholine (OPC) in chromatography. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the interplay between this versatile zwitterionic detergent and various chromatography resins. Our goal is to empower you with the knowledge to optimize your purification workflows and troubleshoot common challenges effectively.
Frequently Asked Questions (FAQs) about this compound (OPC)
This section addresses fundamental questions about OPC to build a solid foundation for its application in chromatography.
Q1: What is this compound (OPC) and why is it used in protein purification?
This compound (OPC) is a non-denaturing zwitterionic detergent. Its unique properties make it highly valuable for solubilizing and purifying membrane proteins and for preventing non-specific interactions and aggregation of various proteins during chromatography.[1] Its zwitterionic nature, possessing both a positive and a negative charge on its head group, often results in a net neutral charge over a wide pH range, which can be advantageous in certain chromatographic techniques.
Q2: What is the Critical Micelle Concentration (CMC) of OPC and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[2] For OPC, the CMC is approximately 15 mM in aqueous solutions.[3] Operating above the CMC is crucial for solubilizing membrane proteins, as the micellar structures encapsulate the hydrophobic transmembrane domains. However, the CMC can be influenced by factors such as temperature, pH, and the presence of salts in the buffer.[2][4]
Q3: How does the zwitterionic nature of OPC affect its behavior in different buffers?
The phosphocholine headgroup of OPC contains both a negatively charged phosphate group and a positively charged quaternary ammonium group. This structure results in a net neutral charge over a broad pH range. This neutrality is a key feature, as it minimizes interference with the charged functional groups on ion-exchange resins, a common issue with ionic detergents.
Compatibility and Troubleshooting Guide for Chromatography Resins
This section provides detailed guidance on using OPC with the most common chromatography techniques.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. The compatibility of detergents with IEX resins is critical to avoid disruption of the separation mechanism.
Core Principle of OPC in IEX
Due to its zwitterionic nature, OPC generally exhibits minimal interaction with both anion and cation exchange resins. This makes it a suitable detergent for IEX when protein solubility and prevention of aggregation are necessary.
Troubleshooting Guide for IEX with OPC
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Poor binding of target protein to the resin | Ionic strength of the buffer is too high. | High salt concentrations, often used to elute proteins in other chromatography steps, will shield the charges on both the protein and the resin, preventing binding. Ensure the conductivity of your sample is low enough for binding. A buffer exchange step, such as dialysis or desalting, may be necessary prior to IEX. |
| pH of the buffer is close to the protein's isoelectric point (pI). | At its pI, a protein has a net neutral charge and will not bind to either cation or anion exchange resins. The buffer pH should be at least one pH unit above the pI for anion exchange and one pH unit below the pI for cation exchange to ensure the protein is sufficiently charged for binding.[5] | |
| OPC concentration is excessively high. | While generally compatible, extremely high concentrations of any detergent can potentially interfere with protein-resin interactions. Try reducing the OPC concentration to the lowest effective level that maintains protein solubility. | |
| Protein elutes in the wash steps | Inappropriate buffer pH or ionic strength. | Similar to poor binding, if the buffer conditions are not optimal, the protein may not bind tightly and can be washed off the column. Re-evaluate the pH and salt concentration of your binding and wash buffers. |
| Poor resolution or broad peaks | Non-specific hydrophobic interactions. | Although OPC is present, some proteins may still exhibit hydrophobic interactions with the resin matrix, leading to peak broadening. Including a low concentration of a non-ionic detergent or an organic modifier in the mobile phase can sometimes improve peak shape.[6] |
| Protein aggregation. | Even in the presence of OPC, some proteins may be prone to aggregation, especially at high concentrations. Consider optimizing the protein concentration, temperature, and buffer composition to minimize aggregation.[1][7] |
Experimental Protocol: Buffer Preparation for IEX with OPC
-
Determine the appropriate buffer system: Choose a buffer with a pKa within one pH unit of your desired working pH.
-
Prepare the buffer: Dissolve the buffering agent in high-purity water.
-
Add OPC: Add this compound to the desired final concentration (typically start around the CMC of ~15 mM and optimize as needed).
-
Adjust pH: Carefully adjust the pH of the solution using a concentrated acid or base.
-
Final Volume: Bring the buffer to the final desired volume with high-purity water.
-
Filter: Filter the buffer through a 0.22 µm filter before use to remove any particulates.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size). It is often used as a final polishing step in protein purification.
Core Principle of OPC in SEC
OPC is highly compatible with SEC resins. It is particularly useful for maintaining the solubility of membrane proteins and preventing aggregation of soluble proteins, ensuring that separation is based on size and not on interactions with the resin or other proteins.
Troubleshooting Guide for SEC with OPC
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Protein elutes earlier than expected (in the void volume) | Protein aggregation. | This is a common issue where the protein forms large aggregates that are excluded from the pores of the resin and elute in the void volume.[1] Increase the OPC concentration or add other stabilizing agents like glycerol or arginine to the buffer to prevent aggregation.[7] |
| Protein elutes later than expected | Non-specific interactions with the resin. | Some SEC resins can have minor hydrophobic or ionic interactions with proteins, causing them to elute later than their size would predict. Increasing the ionic strength of the buffer (e.g., with 150-500 mM NaCl) can help to minimize these interactions.[8] |
| Broad peaks or poor resolution | Suboptimal flow rate. | A lower flow rate generally provides better resolution in SEC. Try reducing the flow rate to allow for more efficient partitioning of the molecules into the resin pores. |
| Sample viscosity. | High protein concentration or the presence of other viscous components can lead to poor peak shape. Dilute the sample if necessary. |
Experimental Workflow: SEC with OPC
Caption: A typical workflow for size-exclusion chromatography using OPC.
Affinity Chromatography (AC)
Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction between the protein and an immobilized ligand.
Core Principle of OPC in AC
OPC is generally compatible with many affinity chromatography resins, including those used for His-tagged and GST-tagged proteins. Its primary role is to maintain the target protein in a soluble and functional state, allowing it to bind to the affinity ligand.
Troubleshooting Guide for AC with OPC
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or no binding of His-tagged protein to Ni-NTA resin | His-tag is inaccessible. | The His-tag may be buried within the protein's structure. Consider adding a denaturant like urea or guanidine-HCl to your lysis and binding buffers to unfold the protein and expose the tag. |
| Presence of chelating agents. | EDTA or other chelating agents in your buffers will strip the nickel ions from the resin, preventing your protein from binding. Ensure your buffers are free of these agents. | |
| High imidazole concentration in the lysis/binding buffer. | Imidazole is used to elute the His-tagged protein. If the concentration is too high in your binding buffer, it will compete with the His-tag for binding to the resin. Keep the imidazole concentration low (e.g., 10-20 mM) in the binding buffer to reduce non-specific binding without preventing target protein binding.[9] | |
| Non-specific binding of other proteins to Ni-NTA resin | Hydrophobic or ionic interactions. | Contaminating proteins can bind non-specifically to the resin. Increasing the salt concentration (e.g., to 300-500 mM NaCl) in your wash buffer can help to disrupt these interactions. Adding a low concentration of a non-ionic detergent can also be beneficial.[10] |
| Low yield of GST-tagged protein | Slow binding kinetics. | The interaction between GST and glutathione can be slow. Reduce the flow rate during sample application to allow more time for binding.[11] |
| GST-tag is conformationally hindered. | The fusion of the target protein may have altered the structure of the GST tag, reducing its affinity for glutathione. Try optimizing expression conditions (e.g., lower temperature) to improve protein folding.[11] |
Decision Tree for Troubleshooting AC with OPC
Caption: A decision-making guide for troubleshooting affinity chromatography.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. Proteins bind to the hydrophobic resin at high salt concentrations and are eluted by decreasing the salt gradient.
Core Principle of OPC in HIC
The use of detergents like OPC in HIC is generally counter-intuitive, as the detergent's hydrophobic tail can compete with the protein for binding to the resin. However, in some specific cases, a low concentration of a mild detergent might be used to maintain the solubility of a very hydrophobic protein, but this requires careful optimization.
General Recommendations for HIC
-
Avoid detergents if possible: The primary mechanism of HIC relies on exposed hydrophobic patches on the protein surface. Detergents can mask these patches, preventing binding to the resin.
-
If a detergent is necessary: Use the lowest possible concentration of a non-ionic or zwitterionic detergent that maintains protein solubility. Be aware that this will likely reduce the binding capacity of the resin.
-
Optimize salt concentration: The type and concentration of salt in the binding buffer are critical for modulating the hydrophobic interactions.[12] Ammonium sulfate is commonly used to promote binding.
Post-Chromatography: OPC Removal
For many downstream applications, it is necessary to remove the detergent from the purified protein sample.
Dialysis for OPC Removal
Dialysis is a common method for removing small molecules like detergent monomers from protein solutions.[13][14]
Protocol for OPC Removal by Dialysis
-
Select a dialysis membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis buffer: This is the buffer you want your protein to be in after detergent removal. It should not contain any OPC.
-
Perform dialysis:
-
Place your protein sample in the dialysis tubing or cassette.
-
Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume).[13]
-
Stir the buffer gently at 4°C.
-
Change the buffer several times over a period of 24-48 hours to ensure complete removal of the detergent. The first few buffer changes should be more frequent (e.g., every 2-4 hours).[14]
-
Resin Compatibility Summary
| Resin Type | General Compatibility with OPC | Key Considerations |
| Ion-Exchange (e.g., Sepharose Q/SP, Toyopearl DEAE/SP) | Good | OPC's zwitterionic nature minimizes interference. Monitor ionic strength and pH carefully. |
| Size-Exclusion (e.g., Sephacryl, Superdex, Toyopearl HW) | Excellent | Ideal for maintaining protein solubility and preventing aggregation. |
| Affinity (e.g., Ni-NTA Agarose, Glutathione Sepharose) | Good | Generally compatible, but optimization of buffer components (e.g., imidazole) is crucial. |
| Hydrophobic Interaction (e.g., Phenyl Sepharose, Toyopearl Phenyl) | Limited | Use with caution, as OPC can interfere with the binding mechanism. |
Disclaimer: The information provided in this guide is for general guidance. Optimal conditions for your specific protein and application should always be determined empirically.
References
- Detection and prevention of protein aggregation before, during, and after purific
- Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. (2021). Frontiers in Molecular Biosciences.
- A Mini Literature Review on Current Advancements in Protein Purification Techniques. (2022).
- Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. (2021). Journal of Colloid and Interface Science.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
- Hydrophobic Interaction Chromatography. (n.d.). The Wolfson Centre for Applied Structural Biology.
- Troubleshooting Strategies in GST-tagged Protein Purific
- Deformulating Size Exclusion Chromatography for LNP Payload Quantitation. (n.d.).
- The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. (2004). Chemistry and Physics of Lipids.
- Biochem Lab Protein Dialysis Protocol F21. (2021). University of San Diego.
- Case Studies. (n.d.). Peak Proteins.
- Affinity chromatography of acetylcholinesterase. The importance of hydrophobic interactions. (1976). Biochimica et Biophysica Acta (BBA) - Enzymology.
- Dialysis in Protein Purification. (n.d.).
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences.
- Purification of the nicotinic acetylcholine receptor protein by affinity chromatography using a regioselectively modified and reversibly immobilized alpha-toxin from Naja nigricollis. (1987). European Journal of Biochemistry.
- Protein Purification by Affinity Chromatography. (2022).
- TOYOPEARL & TSKgel. (n.d.). INTERCHIM.
- Affinity membrane chromatography for the analysis and purification of proteins. (2001). Journal of Biochemical and Biophysical Methods.
- Critical micelle concentr
- Hydrophobic Interaction Chromatography Introduction: Specific
- Troubleshooting Purific
- Compatibility of reagents with Ni-NTA. (2008).
- Affinity Chrom
- Effect of chromatographic conditions on resolution in high-performance ion-exchange chromatography of proteins on macroporous anion-exchange resin. (2003).
- Tips for successful ion exchange chrom
- Phospholipid capture combined with non-linear chromatographic correction for improved serum metabolite profiling. (2006).
- Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (n.d.). Interchim – Blog.
- Interference due to non-specific adsorption in ion exchange chromatography of proteins: The role of initial salt concentration in the separation and analysis of lysozyme. (1996).
- Enhancing Selectivity of Protein Biopharmaceuticals in Ion Exchange Chromatography through Addition of Organic Modifiers. (2023).
- High-throughput screening of chromatographic separations: IV. Ion-exchange. (2008). Biotechnology and Bioengineering.
- Affinity Membranes and Monoliths for Protein Purific
- Protein clean-up technical handbook. (n.d.). Fisher Scientific.
- GST-tag protein not eluting from analytical gel filtration column? (2013).
- Why does my protein precipitate on Ni-NTA column during purification? (2023).
- Is there any maximum sample volume load (in ml) for ion exchange chromatography? (2015).
- Guide to Ion-Exchange Chromatography. (n.d.).
- Ni-NTA Affinity Chromatography to Characterize Protein-Protein Interactions During Fe-S Cluster Biogenesis. (2018). Methods in Molecular Biology.
- Ion Exchange Chrom
- PureCube Octyl Agarose - Hydrophobic Interaction. (n.d.). Cube Biotech.
- Tips for successful ion exchange chrom
- Unspecific interactions in different batch variations of agarose based base matrices at different NaCl concentr
- “Clickable” Agarose for Affinity Chromatography. (2006).
- Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. (2017). Methods in Molecular Biology.
- Investigations on Protein Adsorption to Agarose-Dextran Composite Media. (1999). Biotechnology and Bioengineering.
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- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 12. Purification of Membrane Proteins by Affinity Chromatography with On-Column Protease Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide for GPCR Stabilization: n-Octylphosphorylcholine vs. Lauryl Maltose Neopentyl Glycol (LMNG)
For researchers, scientists, and drug development professionals dedicated to the intricate world of G-protein coupled receptors (GPCRs), the choice of detergent is a critical decision that profoundly impacts experimental success. The ability to solubilize these transmembrane proteins from their native lipid environment while preserving their structural integrity and functional activity is paramount for downstream applications, including structural biology and drug discovery. This guide provides an in-depth, objective comparison of two detergents: the more traditional zwitterionic detergent, n-Octylphosphorylcholine (OPC), and the newer, highly regarded non-ionic detergent, Lauryl Maltose Neopentyl Glycol (LMNG).
This analysis moves beyond a simple cataloging of properties to delve into the mechanistic underpinnings of their performance, supported by experimental evidence and practical protocols. Our aim is to equip you with the knowledge to make informed decisions tailored to your specific GPCR target and experimental goals.
I. The Critical Role of Detergents in GPCR Research
GPCRs are embedded within the complex and dynamic environment of the cell membrane. To study them in isolation, they must be extracted and stabilized in a soluble form. Detergents, amphipathic molecules with both hydrophilic and hydrophobic properties, are essential for this process. They replace the native lipid bilayer, forming micelles around the hydrophobic transmembrane domains of the GPCR, thereby keeping it soluble in aqueous solutions.
The ideal detergent must strike a delicate balance: it needs to be strong enough to disrupt the cell membrane and solubilize the receptor, yet gentle enough to avoid denaturation and preserve the receptor's native conformation and function. The choice of detergent can significantly influence the stability, homogeneity, and ultimate success of structural and functional studies.
II. Physicochemical Properties: A Tale of Two Architectures
The fundamental differences in the molecular architecture of OPC and LMNG dictate their behavior in solution and their interaction with GPCRs.
| Property | This compound (OPC) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Name | n-Octylphosphocholine | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside |
| Molecular Formula | C13H30NO4P | C47H88O22 |
| Molecular Weight | ~295.36 g/mol | ~1005.19 g/mol [1] |
| Detergent Type | Zwitterionic | Non-ionic |
| Critical Micelle Concentration (CMC) | ~15 mM | ~0.01 mM (0.001%)[1] |
| Hydrophilic Group | Phosphocholine | Two Maltoside Groups |
| Hydrophobic Group | Single C8 Alkyl Chain | Two C12 Alkyl Chains |
This compound (OPC) is a zwitterionic detergent with a phosphocholine headgroup and a short C8 alkyl chain. Its relatively high Critical Micelle Concentration (CMC) means that a higher concentration of free detergent monomers is present in solution, which can sometimes be harsh on sensitive membrane proteins.
Lauryl Maltose Neopentyl Glycol (LMNG) , on the other hand, is a non-ionic detergent belonging to the maltose neopentyl glycol (MNG) family of amphiphiles. Its design, featuring two hydrophilic maltoside headgroups and two hydrophobic lauryl (C12) chains linked to a central quaternary carbon, is a key to its superior performance. This branched structure and larger size contribute to its exceptionally low CMC. A low CMC is highly desirable as it means that micelles form at very low detergent concentrations, minimizing the concentration of potentially destabilizing free monomers in solution and making it more difficult to remove during reconstitution into lipid environments.
Visualizing the Workflow: GPCR Solubilization and Purification
The following diagram illustrates a generalized workflow for the solubilization and purification of a His-tagged GPCR, a common procedure in many research labs.
Caption: Generalized workflow for GPCR solubilization and purification.
III. Comparative Performance: Stability, Function, and Structural Integrity
The superior performance of LMNG in stabilizing GPCRs, particularly for structural studies, is well-documented in the literature. While direct comparative studies with OPC are scarce, the available evidence and mechanistic understanding strongly favor LMNG for demanding applications.
Enhanced Stability with LMNG:
Molecular dynamics simulations have provided insights into why LMNG is a more effective stabilizer for GPCRs compared to traditional detergents like dodecyl maltoside (DDM), a detergent with properties more similar to LMNG than OPC. These studies suggest that LMNG's branched structure allows for more effective packing of its alkyl chains around the hydrophobic transmembrane regions of the receptor. This dense packing, combined with increased hydrogen bonding between the maltose headgroups, results in reduced motion of the detergent molecules within the micelle and enhanced interaction energies between the detergent and the receptor. This effectively "cages" the GPCR, preventing the subtle unfolding and aggregation that can occur in harsher or less structured detergent environments.
While specific data for OPC's effect on GPCR thermostability is limited in publicly available literature, its shorter alkyl chain and higher CMC generally classify it as a harsher detergent than the maltoside-based detergents. This suggests a higher propensity to delipidate and destabilize sensitive GPCRs.
Impact on Functional Integrity:
The ultimate goal of GPCR purification is to study its function. This can include ligand binding assays, G-protein coupling assays, or other functional readouts. The choice of detergent can significantly impact these assays.
-
LMNG: Due to its mild nature, LMNG is often associated with better preservation of the native, functional state of GPCRs. However, the very stability it imparts can sometimes lead to reduced receptor dynamics. This may, in some cases, slightly alter ligand binding affinities or slow down conformational changes required for activation.
-
OPC: The zwitterionic nature of OPC can be advantageous in some contexts, as it can disrupt protein-protein interactions more effectively than non-ionic detergents. However, for maintaining the delicate conformational equilibrium of a GPCR, its higher monomer concentration can be detrimental.
Application in Structural Biology:
The advent of cryo-electron microscopy (cryo-EM) has revolutionized GPCR structural biology, and LMNG has emerged as a detergent of choice for this application. Its ability to form stable, homogenous receptor-micelle complexes is crucial for obtaining high-resolution structures. The well-defined micelles formed by LMNG provide a consistent environment for the embedded GPCR, which is essential for particle alignment and image reconstruction in cryo-EM. The use of LMNG, often in combination with cholesteryl hemisuccinate (CHS), has been instrumental in determining the structures of numerous GPCRs, including those in complex with their signaling partners.
The use of OPC in high-resolution GPCR structural studies is not as prevalent, likely due to the challenges in obtaining stable, monodisperse samples of these sensitive proteins in this detergent.
Visualizing the Mechanism: Detergent Micelle Formation
The following diagram illustrates the process of detergent micelle formation around a GPCR during solubilization.
Caption: Detergent-mediated solubilization of a GPCR from the cell membrane.
IV. Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the solubilization and purification of a His-tagged GPCR using either LMNG or OPC. It is crucial to note that these are generalized protocols and will likely require optimization for each specific GPCR.
Protocol 1: GPCR Solubilization and Purification with LMNG
This protocol is adapted from established methods for GPCR purification for structural and functional studies.
Materials:
-
Cell pellet expressing the target His-tagged GPCR
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) LMNG and 0.1% (w/v) Cholesteryl Hemisuccinate (CHS)
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.01% (w/v) LMNG, 0.001% (w/v) CHS
-
Elution Buffer: Wash Buffer containing 250 mM imidazole
-
Ni-NTA affinity resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer or sonication on ice.
-
Membrane Preparation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membranes at 100,000 x g for 1 hour at 4°C to remove any insoluble material.
-
Affinity Binding: Incubate the supernatant containing the solubilized GPCR with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified GPCR with Elution Buffer.
-
Quality Control: Analyze the purified protein by SDS-PAGE for purity and quantify the concentration. Further characterization can be performed using size-exclusion chromatography and functional assays.
Protocol 2: GPCR Solubilization and Purification with this compound (OPC)
This protocol is a generalized starting point, as specific, optimized protocols for GPCRs using OPC are less common in recent literature. Optimization of the OPC concentration will be critical.
Materials:
-
Cell pellet expressing the target His-tagged GPCR
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound (start with a concentration well above the CMC of ~15 mM)
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and a concentration of OPC at or slightly above its CMC (e.g., 20 mM)
-
Elution Buffer: Wash Buffer containing 250 mM imidazole
-
Ni-NTA affinity resin
Procedure:
-
Cell Lysis: Follow the same procedure as in Protocol 1.
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Due to the higher CMC of OPC, a higher concentration is needed. Incubate with gentle stirring for 1 hour at 4°C.
-
Clarification: Follow the same procedure as in Protocol 1.
-
Affinity Binding: Follow the same procedure as in Protocol 1.
-
Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer.
-
Elution: Elute the purified GPCR with Elution Buffer.
-
Quality Control: Analyze the purified protein by SDS-PAGE and other methods as described in Protocol 1. Pay close attention to signs of aggregation or degradation.
V. Conclusion and Future Perspectives
The choice between this compound and Lauryl Maltose Neopentyl Glycol for GPCR research is largely dictated by the specific requirements of the experiment. For demanding applications such as high-resolution structural studies by cryo-EM and for the stabilization of particularly sensitive GPCRs, the evidence strongly supports the use of LMNG . Its unique molecular architecture and resulting physicochemical properties provide a milder and more stabilizing environment, leading to higher quality, more homogeneous, and functionally intact receptor preparations.
This compound may still have a role in specific applications, perhaps for more robust GPCRs or where its zwitterionic nature is advantageous. However, for researchers embarking on the challenging journey of GPCR purification and characterization, particularly for novel or unstable targets, LMNG represents the current state-of-the-art and a more reliable choice for achieving high-quality results.
The field of detergent development is continually evolving, with new amphiphiles being designed to further improve the stability and functional integrity of membrane proteins. As our understanding of the intricate interplay between detergents, lipids, and GPCRs deepens, we can expect even more sophisticated tools to become available to unravel the complexities of this vital class of drug targets.
References
Sources
A Senior Application Scientist's Guide: The Advantages of n-Octylphosphorylcholine (OPC) over Triton X-100 for High-Stakes Protein Research
For decades, the life sciences community has relied on a handful of workhorse reagents to navigate the complexities of the cell. Among these, the detergent Triton X-100 became a laboratory staple for its potent ability to lyse cells and solubilize membrane-associated proteins.[1] However, as our analytical techniques have grown more sensitive and our research questions more nuanced, the very properties that made Triton X-100 a powerful tool for bulk extraction have revealed themselves as significant liabilities for high-resolution structural and functional studies.
This guide provides a direct comparison between the traditional non-ionic detergent, Triton X-100, and a more modern zwitterionic alternative, n-Octylphosphorylcholine (OPC). We will delve into the physicochemical properties that dictate their performance and present the causality behind choosing a well-defined, gentle, and removable detergent like OPC for applications where protein integrity and downstream compatibility are paramount.
Understanding the Contenders: A Tale of Two Detergents
Detergents are amphiphilic molecules essential for extracting membrane proteins from their native lipid bilayer environment.[2] They form micelles that shield the protein's hydrophobic transmembrane domains from the aqueous buffer, creating soluble protein-detergent complexes.[2] The ideal detergent accomplishes this feat without disrupting the protein's native three-dimensional structure or function.
Triton X-100: The Powerful, but Blunt Instrument
Triton X-100 is a non-ionic detergent widely used for its effectiveness in disrupting cell membranes and solubilizing proteins.[3] However, its chemical nature presents several challenges for researchers:
-
Structural Heterogeneity: Triton X-100 is not a single molecular entity but a polymer. It consists of a hydrophobic octylphenol group attached to a polyethylene oxide chain that varies in length, with an average of 9.5 ethylene oxide units.[4][5] This heterogeneity results in micelles that are large and polydisperse in size.[6]
-
Low Critical Micelle Concentration (CMC): Its CMC is very low, typically in the range of 0.2-0.9 mM.[7] While this means it forms micelles at low concentrations, it also makes it notoriously difficult to remove from a protein sample via dialysis or other buffer exchange methods.[5]
-
Analytical Interference: The phenyl group in its structure causes strong absorbance in the UV range (around 280 nm), which directly interferes with common methods of protein quantification.[6] Furthermore, its polymeric nature leads to significant signal suppression and the appearance of characteristic peak clusters in mass spectrometry, complicating data analysis.[8][9][10]
This compound (OPC): The Gentle, Precise Alternative
OPC is a zwitterionic detergent belonging to the phosphocholine family. Its structure is well-defined, featuring a polar headgroup with both a positive quaternary ammonium ion and a negative phosphate group, and a short, eight-carbon hydrophobic tail.[8] This specific architecture confers several distinct advantages.
Zwitterionic detergents occupy a valuable middle ground between the harsh, denaturing properties of ionic detergents (like SDS) and the milder, but sometimes less effective, non-ionic detergents.[5] They are highly effective at breaking protein-protein interactions while being gentle enough to maintain the native state and charge of the individual proteins.
Head-to-Head Comparison: Performance in the Real World
The choice between Triton X-100 and OPC often comes down to the ultimate goal of the experiment. While Triton X-100 may be sufficient for simple lysis for a Western blot, OPC excels in applications that demand high purity, activity, and structural integrity.
Table 1: Physicochemical Properties of Triton X-100 vs. This compound
| Property | Triton X-100 | This compound (OPC) | Advantage of OPC |
| Type | Non-ionic, Polymeric | Zwitterionic, Monomeric | Zwitterionic nature offers a balance of solubilization power and gentleness. |
| Molecular Weight (MW) | ~625 g/mol (Average)[7] | 295.36 g/mol (Exact)[8] | Chemically defined, leading to uniform micelles and predictable behavior. |
| Structure | Heterogeneous polymer[4] | Homogeneous, single molecule[8] | Creates small, uniform micelles ideal for structural studies. |
| Critical Micelle Concentration (CMC) | 0.2 - 0.9 mM[7] | ~15 mM (estimated for class) | High CMC. Monomers and small micelles are easily removed by dialysis. |
| Aggregation Number | 100 - 155[11] | ~50-80 (estimated for class) | Smaller micelles are less likely to interfere with protein-protein interactions or crystallization. |
| UV Absorbance (280nm) | High, Interferes[6] | Negligible | Allows for accurate protein quantification using standard spectrophotometry. |
Core Advantage 1: Superior Gentleness and Preservation of Function
While Triton X-100 is considered non-denaturing, its large micellar structures and potent solubilizing action can sometimes lead to the loss of protein activity or the dissociation of multi-protein complexes. Some studies show that even at sub-micellar concentrations, Triton X-100 can alter the conformational equilibrium of enzymes.[3]
OPC, with its biomimetic phosphocholine headgroup (the same group found in phosphatidylcholine in cell membranes), is notably gentler. Its smaller, more uniform micelles are less likely to impose conformational stress on a solubilized protein. This is critical for:
-
Enzyme Activity Assays: Preserving the native fold is essential for measuring true enzymatic kinetics.
-
Protein-Protein Interaction Studies: Maintaining the integrity of protein complexes during extraction is key for co-immunoprecipitation (Co-IP) and pull-down assays.
-
Receptor Binding Studies: The native conformation of a receptor is required for accurate ligand binding analysis.
Core Advantage 2: Downstream Compatibility – The Decisive Factor
The most significant advantages of OPC become apparent in downstream applications that are highly sensitive to contaminants. The inability to effectively remove Triton X-100 renders it unsuitable for many modern analytical techniques.
Dialyzability: Reclaiming Your Protein
The high CMC of OPC is arguably its greatest asset. Above the CMC, detergent molecules exist in equilibrium between monomers and micelles.[9] Dialysis membranes, with a defined molecular weight cut-off, allow small detergent monomers to pass through while retaining the larger protein-detergent complex.
Because Triton X-100 has a very low CMC, the concentration of free monomers in solution is minimal, making its removal by dialysis extremely inefficient.[5] The protein remains trapped in large detergent micelles. In contrast, OPC's high CMC ensures a significant concentration of monomers that can be rapidly dialyzed away, allowing for the transfer of the purified protein into a detergent-free buffer or a different detergent system for functional or structural studies.
Mass Spectrometry: Achieving a Clean Signal
Triton X-100 is a notorious inhibitor of mass spectrometry analysis. It suppresses the ionization of peptides and proteins, and its polymeric nature creates a forest of peaks across the spectrum, obscuring the true signals from the sample.[8][10] Extensive and often harsh cleanup procedures are required, which can lead to sample loss.[9]
OPC, being a well-defined small molecule, does not produce this complex spectral interference. Its high CMC also means it can be easily removed prior to analysis, leading to cleaner spectra, better signal-to-noise ratios, and more reliable data in proteomics and protein characterization studies.
Structural Biology (Crystallography & NMR): Enabling High-Resolution Insights
Obtaining high-resolution structures of membrane proteins is a formidable challenge. The detergent used to solubilize and stabilize the protein plays a critical role in the success of crystallization or NMR studies.[2]
-
Crystallography: The large, heterogeneous micelles of Triton X-100 can create a "fuzzy" coat around the protein, sterically hindering the formation of the well-ordered protein-protein contacts necessary for a crystal lattice.[6] In contrast, the small, discrete, and uniform micelles formed by OPC create a much smaller "belt" around the protein's transmembrane region, leaving hydrophilic surfaces more accessible for crystal packing.[6]
-
NMR Spectroscopy: While Triton X-100 has been used to improve the stability of samples for solid-state NMR,[12] the large size of the resulting protein-detergent complex can be a significant issue for solution NMR, leading to slow tumbling rates and poor spectral quality. The smaller complexes formed with OPC are much more amenable to high-resolution solution NMR studies.
Experimental Workflow: A Comparative Protocol for Membrane Protein Extraction
This protocol provides a framework for comparing the efficacy of Triton X-100 and OPC for the solubilization of a target membrane protein from cultured mammalian cells.
Protocol Steps:
-
Cell Harvest and Membrane Preparation:
-
Harvest cultured cells (e.g., 1x10⁸ cells) by centrifugation (500 x g, 5 min, 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 5 mL of ice-cold Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors).
-
Homogenize the cells on ice using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction). The resulting pellet contains your membrane fraction.
-
-
Comparative Solubilization:
-
Resuspend the membrane pellet in a small volume of Lysis Buffer. Determine the total protein concentration using a BCA assay.
-
Aliquot the membrane suspension into two tubes.
-
For Triton X-100: Dilute the membranes to a final protein concentration of 2 mg/mL in Lysis Buffer containing 1.0% (w/v) Triton X-100 . Causality: A high detergent-to-protein ratio is typically required for efficient solubilization with Triton X-100.
-
For OPC: Dilute the membranes to a final protein concentration of 2 mg/mL in Lysis Buffer containing 30 mM this compound . Causality: Working at concentrations around 1.5-2x the CMC is often sufficient and minimizes excess detergent.
-
Incubate both samples for 1 hour at 4°C with gentle rotation.
-
-
Clarification and Analysis:
-
Centrifuge both samples at 100,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatants, which now contain the solubilized membrane proteins.
-
Analyze the yield and integrity of the target protein in both supernatants using SDS-PAGE and Western blotting.
-
Proceed with downstream applications, such as activity assays or purification, noting any differences in protein stability or function.
-
Conclusion and Expert Recommendation
The choice of detergent is a critical experimental parameter that can dictate the success or failure of a research project. While Triton X-100 remains a useful tool for routine cell lysis, its inherent properties make it a high-risk choice for applications that are sensitive to impurities or require the preservation of a protein's delicate native state.
This compound (OPC) represents a superior alternative for modern protein science. Its well-defined structure, gentle zwitterionic nature, and, most importantly, its high CMC make it the detergent of choice for:
-
Maintaining the functional integrity of enzymes, receptors, and protein complexes.
-
Preparing high-purity samples for mass spectrometry.
-
Improving the probability of success in high-resolution structural biology techniques like X-ray crystallography and NMR.
As a Senior Application Scientist, my recommendation is to critically evaluate your experimental endpoint. If the goal is simply to detect a protein's presence, a legacy detergent may suffice. However, if the goal is to characterize its function, structure, or interactions, investing in a high-purity, well-defined, and dialyzable detergent like this compound is not just an advantage—it is essential for generating reproducible, high-quality data.
References
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Opella, S. J., & Marassi, F. M. (2014). Triton X-100 as the 'short chain lipid' improves the magnetic alignment and stability of membrane proteins in phosphatidylcholine bilayers for oriented sample (OS) solid-state NMR Spectroscopy. PMC, NIH. [Link]
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Patsnap. (2026). Comparative Study of Triton X-100 and DMSO in Protein Solubilization. Patsnap Eureka. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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Norgen Biotek Corp. (n.d.). Efficient Removal of Triton X-100 Prior to MALDI-TOF and Digestion Using the ProteoSpin™ Detergent Clean-Up Kit. [Link]
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Waters. (n.d.). Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). [Link]
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Caffrey, M. (2003). Biomolecular membrane protein crystallization. PMC, NIH. [Link]
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Creative Biostructure. (n.d.). Membrane Protein Crystallization. [Link]
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Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). [Link]
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Kalisz, O., et al. (2018). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
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Cherezov, V. (2011). Membrane Protein Structure Determination Using Crystallography and Lipidic Mesophases - Recent Advances and Successes. PMC, NIH. [Link]
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Wikipedia. (n.d.). Triton X-100. [Link]
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Palomo, J. M., et al. (2016). Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose. PMC, NIH. [Link]
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A Senior Application Scientist's Guide to Validating Protein Structural Integrity in n-Octylphosphorylcholine
Introduction: The Challenge of Capturing Membrane Protein Structure
Membrane proteins are central figures in cellular communication, transport, and signaling, making them high-value targets for drug development. However, their inherent hydrophobicity presents a significant hurdle for structural and functional studies. To investigate these proteins in vitro, they must be extracted from their native lipid bilayer and stabilized in an aqueous environment. This is achieved through the use of detergents, amphipathic molecules that form micelles around the protein's hydrophobic transmembrane domains, creating a soluble protein-detergent complex (PDC).[1][2]
The choice of detergent is a critical decision that can dictate the success or failure of downstream applications. A good detergent must effectively solubilize the protein while preserving its native three-dimensional structure and biological activity.[1][3] n-Octylphosphorylcholine (OPC), a zwitterionic detergent, is often considered for its unique properties. This guide provides an in-depth comparison of key analytical techniques for validating the structural integrity of membrane proteins solubilized in OPC, offering field-proven insights into experimental design and data interpretation.
Understanding this compound (OPC)
OPC is a non-denaturing zwitterionic detergent belonging to the phosphocholine family. Its structure consists of an 8-carbon alkyl chain and a phosphocholine headgroup, mimicking the structure of phosphatidylcholine lipids. This mimicry is thought to contribute to its relatively gentle action.
Key Physicochemical Properties of OPC:
-
Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to form micelles. For OPC, this value is relatively high, which can be advantageous for removal by dialysis but may require higher concentrations for effective solubilization.
-
Aggregation Number: The average number of detergent monomers in a single micelle. OPC forms relatively small micelles.
-
Micelle Molecular Weight: The total mass of the micelle. The small size of OPC micelles can be beneficial for certain structural biology techniques like NMR and crystallography.
While OPC can be an effective solubilizing agent, it is crucial to recognize that no single detergent is universally optimal.[4] The interaction between a detergent and a membrane protein is highly specific. Therefore, rigorous biophysical validation is not just recommended; it is an essential, self-validating step in any research workflow.
Workflow for Structural Integrity Validation
A robust validation strategy employs a multi-pronged approach, using orthogonal techniques to build a comprehensive picture of the protein's structural state. Each method provides a different piece of the puzzle, from secondary structure content to oligomeric state and thermal stability.
Caption: Integrated workflow for validating membrane protein structural integrity.
Comparison of Core Analytical Techniques
The selection of an analytical method depends on the specific question being asked. Here, we compare three indispensable techniques for assessing the quality of an OPC-solubilized membrane protein.
| Technique | Information Provided | Key Strengths | Considerations with OPC |
| SEC-MALS | Oligomeric state, homogeneity, aggregation, mass of protein and bound detergent. | Provides an absolute measurement of the molar mass of the protein-detergent complex (PDC).[5][6] Essential for identifying monodisperse samples. | OPC's refractive index increment (dn/dc) must be accurately known. Requires careful separation of the PDC peak from the empty OPC micelle peak. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). | Highly sensitive to conformational changes. Excellent for comparing the fold of the protein in different detergents or conditions. | OPC itself does not have a significant CD signal in the far-UV region. However, light scattering from large aggregates can be a source of artifacts. |
| Differential Scanning Fluorimetry (DSF) | Thermal stability (Melting Temperature, Tₘ). | High-throughput method for screening optimal buffer and detergent conditions. Can be performed with very small sample quantities. | Conventional DSF using extrinsic dyes can be problematic, as dyes may interact with OPC micelles. Intrinsic DSF (nanoDSF), which measures changes in tryptophan fluorescence, is the preferred method.[7] |
Experimental Protocols & Causality
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Why this is a critical first step: SEC-MALS is the gold standard for assessing the homogeneity and oligomeric state of a protein-detergent complex.[8] It physically separates the PDC from aggregates and empty detergent micelles while simultaneously measuring the absolute molar mass of each species eluting from the column.[5][6][9] This allows you to confirm that your protein is in a single, well-defined oligomeric state and to quantify the amount of OPC bound to it—a critical parameter for structural studies.
Caption: Conceptual workflow of a SEC-MALS experiment.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the entire HPLC system, including the SEC column (e.g., a Superdex 200 Increase) and all detectors (UV, MALS, RI), with a running buffer containing OPC at a concentration above its CMC (e.g., Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM OPC).
-
Blank Injection: Before analyzing the protein, inject a sample of the running buffer to establish the baseline and identify the elution position of empty OPC micelles on the refractive index detector.[5] This is a crucial self-validating step.
-
Sample Preparation: Concentrate the purified OPC-solubilized protein to 1-3 mg/mL. Ensure the final sample buffer is identical to the running buffer. Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any large aggregates immediately before injection.
-
Data Acquisition: Inject 50-100 µL of the prepared sample onto the equilibrated column.[5] Monitor the elution profile using all three detectors.
-
Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data. Determine the molar mass across the elution peak corresponding to your protein. A flat molar mass trace across the peak indicates a monodisperse, homogenous sample. The analysis will yield the molar mass of the protein component and the detergent component separately.[6]
Far-UV Circular Dichroism (CD) Spectroscopy
Why this provides structural insight: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (190-250 nm), the peptide backbone of a protein dominates the CD signal, providing a distinct spectral signature for different types of secondary structures (α-helices, β-sheets). By acquiring a CD spectrum, you can quickly assess whether your protein has adopted a defined secondary structure in the OPC micelle, a prerequisite for proper folding.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the OPC-solubilized protein in a CD-compatible buffer (low absorbance in the far-UV). Phosphate buffers are often problematic; Tris or HEPES are better choices. A typical protein concentration is 0.1-0.2 mg/mL.
-
Buffer Blank: Acquire a spectrum of the buffer, including the same concentration of OPC used for the protein sample. This spectrum will be subtracted from the protein spectrum to correct for any background signal.
-
Instrument Setup: Use a quartz cuvette with a short pathlength (e.g., 1 mm) to minimize buffer absorbance. Set the instrument to scan from ~260 nm to 190 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min. Set the bandwidth to 1 nm.
-
Data Acquisition: Acquire 3-5 scans of the protein sample and the buffer blank. Averaging multiple scans improves the signal-to-noise ratio.
-
Data Processing & Analysis: Subtract the averaged buffer blank spectrum from the averaged protein spectrum. Convert the resulting signal from ellipticity (mdeg) to Mean Residue Ellipticity ([θ]). The resulting spectrum can be visually inspected for features characteristic of folded proteins (e.g., minima at ~222 nm and ~208 nm for α-helical proteins) and can be further analyzed using deconvolution algorithms to estimate the percentage of secondary structure content.
Causality and Trustworthiness: Comparing the CD spectrum of your protein in OPC to its spectrum in a different detergent known to maintain its structure (like DDM) provides a powerful validation.[10] If the spectra are highly similar, it builds confidence that OPC is also maintaining the native fold. Significant differences may indicate that OPC is inducing a conformational change.
Intrinsic Differential Scanning Fluorimetry (nanoDSF)
Why this is essential for stability: A protein's thermal stability is a direct proxy for its structural integrity. A well-folded, stable protein will require more thermal energy to unfold. DSF measures this by monitoring changes in protein fluorescence while gradually increasing the temperature.[11] The midpoint of this unfolding transition is the melting temperature (Tₘ). Intrinsic DSF is superior for detergent-solubilized samples because it monitors the natural fluorescence of tryptophan and tyrosine residues, avoiding artifacts from extrinsic dyes that can bind to detergent micelles.[7][12] A higher Tₘ in OPC compared to other detergents suggests OPC is a better stabilizing agent for your specific protein.
Step-by-Step Protocol:
-
Sample Preparation: Prepare samples of your protein (typically at 0.5-1.0 mg/mL) in the buffer containing OPC. Prepare parallel samples in other detergents (e.g., DDM, LDAO) for comparison.
-
Capillary Loading: Load ~10 µL of each sample into individual glass capillaries. This low volume requirement is a key advantage.
-
Instrument Setup: Place the capillaries into the instrument (e.g., a Prometheus NT.48). Set a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/min.
-
Data Acquisition: The instrument will monitor the ratio of tryptophan fluorescence emission at 350 nm and 330 nm as a function of temperature. The unfolding of the protein exposes tryptophan residues to the aqueous environment, causing a shift in their fluorescence emission.[11]
-
Data Analysis: The software automatically calculates the first derivative of the fluorescence ratio curve. The peak of this derivative corresponds to the Tₘ. Compare the Tₘ values obtained in OPC with those from other detergents.
Conclusion: An Integrated Approach to Confidence
Validating the structural integrity of a membrane protein solubilized in this compound is not a single experiment but a logical, multi-step process. By starting with SEC-MALS to confirm sample homogeneity and oligomeric state, followed by Circular Dichroism to verify secondary structure, and finally using nanoDSF to quantify thermal stability, researchers can build a robust, evidence-based case for the structural integrity of their protein. This integrated approach, grounded in the causality of each technique, ensures that downstream functional and structural studies are built on a foundation of trustworthiness and scientific rigor.
References
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Title: Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC Source: National Institutes of Health URL: [Link]
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Title: Characterising protein/detergent complexes by triple-detection size-exclusion chromatography Source: PubMed URL: [Link]
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Title: Protein characterization using size exclusion chromatography Source: Cytiva URL: [Link]
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Title: (PDF) HPLC-SEC Characterization of Membrane Protein-Detergent Complexes Source: ResearchGate URL: [Link]
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Title: Investigating the Relationship Between Physical Properties of Detergents and Membrane Protein Structure Determination Source: R Discovery URL: [Link]
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Title: Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies Source: ACS Omega URL: [Link]
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Title: Selection of Biophysical Methods for Characterisation of Membrane Proteins - PMC Source: National Institutes of Health URL: [Link]
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Title: Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC Source: National Institutes of Health URL: [Link]
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Title: High-throughput stability screening for detergent-solubilized membrane proteins Source: National Institutes of Health URL: [Link]
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Title: Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins Source: PubMed Central URL: [Link]
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Title: Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification Source: Labcompare URL: [Link]
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Title: Biophysical Methods for the Studies of Protein-Lipid/Surfactant Interactions Source: ResearchGate URL: [Link]
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Title: Protein unfolding in detergents: effect of micelle structure, ionic strength, pH, and temperature - PMC Source: National Institutes of Health URL: [Link]
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Title: Circular dichroism spectroscopy of membrane proteins Source: CASSS URL: [Link]
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Title: Non-Ionic Detergents in Membrane Protein Research Source: YouTube URL: [Link]
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Title: Differential Scanning Fluorimetry (DSF) Source: Unchained Labs URL: [Link]
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Title: Membrane Protein Solubilization Protocol with Copolymers or Detergents Source: Cube Biotech URL: [Link]
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Title: Detergents Applications in Membrane Proteins Research Source: CUSABIO URL: [Link]
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Title: Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins Source: PLOS One URL: [Link]
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Title: From bottom-up to cell surface proteomics: detergents or no detergents, that is the question Source: National Institutes of Health URL: [Link]
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Title: Membrane Protein Solubilization Protocol with Polymers Source: Cube Biotech URL: [Link]
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Title: Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC Source: PubMed Central URL: [Link]
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Title: Theory and applications of differential scanning fluorimetry in early-stage drug discovery Source: SpringerLink URL: [Link]
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Title: Circular dichroism spectroscopy of membrane proteins Source: Royal Society of Chemistry URL: [Link]
-
Title: Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates Source: mediaTUM URL: [Link]
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Title: Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers Source: PubMed URL: [Link]
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Title: Protein-adaptive differential scanning fluorimetry using conformationally responsive dyes Source: Nature Biotechnology URL: [Link]
-
Title: paDSF-Protein-Adaptive Differential Scanning Fluorimetry and the Aurora Dye Library Source: Technology Networks URL: [Link]
-
Title: Analyses of circular dichroism spectra of membrane proteins Source: PubMed URL: [Link]
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Title: Analyses of circular dichroism spectra of membrane proteins - PMC Source: National Institutes of Health URL: [Link]
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Title: An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization Source: MDPI URL: [Link]
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Title: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC Source: National Institutes of Health URL: [Link]
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Title: Insights into outer membrane protein crystallisation - PMC Source: National Institutes of Health URL: [Link]
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Preserving Peak Performance: A Functional Comparison of Proteins in n-Octylphosphorylcholine and Native Membranes
For researchers, scientists, and drug development professionals dedicated to the intricate study of membrane proteins, the choice of solubilization and reconstitution environment is a critical determinant of experimental success. The ability to maintain the native structure and, consequently, the full functional capacity of these complex proteins is paramount. This guide provides an in-depth, objective comparison of protein function in the commonly used zwitterionic detergent, n-Octylphosphorylcholine (OPC), versus the gold standard of a native-like lipid bilayer. By understanding the inherent differences and their functional consequences, researchers can make more informed decisions to ensure the physiological relevance of their findings.
The Central Challenge: Mimicking the Native Milieu
Membrane proteins are intricately woven into the fabric of the lipid bilayer, a dynamic and complex environment that dictates their structure, stability, and function.[1] Extracting these proteins from their native habitat using detergents is a necessary step for purification and subsequent biochemical and structural analysis.[2] However, this process invariably perturbs the delicate interplay between the protein and its surrounding lipids, potentially leading to conformational changes and functional inactivation.[2] The ideal membrane mimetic should therefore not only solubilize the protein but also preserve its native, functionally active state.
This guide will dissect the functional implications of using this compound, a member of the alkyl phosphocholine detergent family, and compare it to the more biologically representative environment of a native or reconstituted lipid bilayer.
This compound (OPC): A Widely Used Tool with Caveats
OPC is a zwitterionic detergent frequently employed for the solubilization and purification of membrane proteins. Its utility stems from its ability to efficiently disrupt biological membranes and form micelles that encapsulate the hydrophobic transmembrane domains of proteins.[3] Like other zwitterionic detergents, OPC possesses no net charge, which minimizes interference with ion-exchange chromatography.[3]
However, the very properties that make detergents effective solubilizing agents can also be their downfall. The micellar environment created by OPC is a stark departure from the ordered and complex structure of a native membrane. This can lead to significant alterations in protein structure and function. A growing body of evidence points to the destabilizing and even denaturing properties of alkyl phosphocholines, particularly for α-helical membrane proteins.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₃H₃₀NO₄P | [1] |
| Molecular Weight | 295.4 g/mol | [5] |
| Critical Micelle Concentration (CMC) | ~114 mM | [5] |
| Aggregation Number | Not definitively reported; likely < 54 | Inferred |
The Native Membrane Environment: The Benchmark for Functionality
The native cell membrane is a complex and crowded environment composed of a diverse array of lipids and proteins.[7] This intricate organization provides the necessary context for proper protein folding, stability, and function. To approximate this environment in vitro, researchers often reconstitute purified membrane proteins into artificial lipid bilayers, such as liposomes or nanodiscs.[7][8]
Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They provide a more native-like environment than detergent micelles and allow for the study of transport processes across a membrane.[9]
Nanodiscs are small, discoidal patches of lipid bilayer encircled by a "belt" of scaffold proteins.[8] They offer the advantage of presenting the membrane protein in a soluble, monodisperse form, with both sides of the membrane accessible for functional studies.[8]
Functional Comparison: Experimental Evidence
The choice between a detergent-based system and a more native-like lipid environment can have profound consequences on the measured functional parameters of a membrane protein. The following case studies highlight these differences.
Case Study 1: Lactose Permease (LacY)
Lactose permease from Escherichia coli is a well-studied transporter that couples the uptake of lactose to the proton motive force. Studies on LacY reconstituted into proteoliposomes have demonstrated that the lipid composition of the bilayer is crucial for its transport activity.[10][11] For instance, the presence of phosphatidylethanolamine (PE) is critical for the proper folding and function of LacY.[11] In detergent solutions, while the protein can be solubilized, its transport activity is often compromised or lost, and it may adopt non-native conformations.[10] This underscores the importance of the lipid bilayer in maintaining the dynamic conformational changes required for transport.[10]
Case Study 2: Cytochrome c Oxidase
Cytochrome c oxidase is the terminal enzyme of the electron transport chain and plays a vital role in cellular respiration.[12][13] Its catalytic activity, which involves electron transfer and proton pumping, is highly dependent on its integration within a lipid membrane.[8][13] Studies comparing the activity of cytochrome c oxidase in detergent micelles versus reconstituted in liposomes have shown that the lipid bilayer environment is essential for efficient proton pumping.[8] While the enzyme may retain some electron transfer activity in detergent, the coupling to proton translocation is often lost or significantly reduced.[14]
Case Study 3: Ion Channels
The function of ion channels, which mediate the passage of ions across cell membranes, is exquisitely sensitive to the surrounding lipid environment.[15][16] The physical properties of the bilayer, such as thickness and curvature, can influence the channel's gating properties and conductance.[15] When solubilized in detergents, the lateral pressure profile of the membrane is lost, which can lead to altered channel kinetics or even complete inactivation. Reconstitution into lipid bilayers of defined composition allows for the systematic investigation of how specific lipids modulate channel function.[16]
Methodologies for Functional Comparison
To objectively compare the function of a membrane protein in OPC versus a native-like membrane, a series of well-controlled experiments are required. The general workflow involves solubilizing the protein in OPC, purifying it, and then either characterizing its function directly in the detergent or reconstituting it into a lipid bilayer (e.g., liposomes or nanodiscs) for functional analysis.
Caption: Workflow for comparing protein function in OPC and native-like membranes.
Experimental Protocol: Reconstitution of a Membrane Protein from OPC into Liposomes
This protocol describes a general method for reconstituting a purified membrane protein from an OPC-solubilized state into pre-formed liposomes.
Materials:
-
Purified membrane protein in a buffer containing OPC.
-
Pre-formed liposomes of desired lipid composition.
-
Detergent removal system (e.g., dialysis tubing, spin column with desalting resin, or Bio-Beads).
-
Assay-specific buffers and reagents.
Procedure:
-
Preparation of Proteoliposomes:
-
Mix the purified membrane protein (in OPC) with the pre-formed liposomes at a desired protein-to-lipid ratio. The final OPC concentration should be above its CMC to ensure the protein remains soluble.
-
Incubate the mixture on ice for 30-60 minutes to allow for the insertion of the protein into the liposomes.
-
-
Detergent Removal:
-
Remove the OPC from the proteoliposome mixture using one of the following methods:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography: Pass the mixture through a spin column packed with a desalting resin to separate the proteoliposomes from the smaller detergent micelles.
-
Adsorption: Add Bio-Beads to the mixture and incubate with gentle agitation at 4°C. The Bio-Beads will adsorb the detergent molecules.
-
-
-
Functional Assay:
-
Perform the appropriate functional assay on the reconstituted proteoliposomes. This could include transport assays, enzyme activity assays, or ligand binding studies.
-
As a control, perform the same functional assay on the protein in the OPC-containing buffer prior to reconstitution.
-
-
Data Analysis:
-
Compare the functional parameters (e.g., Vmax, Km, Kd) of the protein in the proteoliposomes to those obtained in the OPC micelles.
-
Logical Relationships in Membrane Protein Solubilization and Reconstitution
The process of moving a membrane protein from its native environment to a detergent-solubilized state and then into a reconstituted lipid bilayer involves a series of transitions between different states. The following diagram illustrates these relationships.
Caption: States of a membrane protein during solubilization and reconstitution.
Conclusion: Prioritizing Physiological Relevance
While this compound is a valuable tool for the initial solubilization and purification of membrane proteins, it is crucial to recognize that the micellar environment it creates is an artificial one that can significantly impact protein function. For studies aiming to elucidate the physiological mechanisms of membrane proteins, reconstitution into a native-like lipid bilayer is strongly recommended. The experimental evidence clearly demonstrates that the lipid environment is not merely a passive solvent but an active participant in modulating protein structure and function. By carefully selecting the appropriate membrane mimetic and rigorously comparing functional data, researchers can ensure the biological relevance and integrity of their findings, ultimately advancing our understanding of these vital cellular components.
References
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Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
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Calbiochem. (n.d.). Detergents. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023, December 27). Aggregation number. Retrieved from [Link]
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Almeida, J. A. S., & Marani, M. M. (2014). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. ResearchGate. Retrieved from [Link]
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Laguerre, A., et al. (2018). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews, 118(9), 4485-4524. Retrieved from [Link]
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A Researcher's Guide to Navigating the Detergent Landscape: Alternatives to n-Octylphosphorylcholine for High-Resolution Structural and Functional Studies of Membrane Proteins
For researchers, scientists, and drug development professionals dedicated to the intricate world of membrane proteins, the choice of a solubilizing agent is a critical decision that profoundly impacts experimental success. The ideal detergent must gently extract the protein from its native lipid bilayer while preserving its structural integrity and biological function. For years, n-Octylphosphorylcholine (OPC) has been a widely used zwitterionic detergent. However, the quest for enhanced protein stability and suitability for advanced analytical techniques like cryo-electron microscopy (cryo-EM) has driven the exploration of a diverse array of alternatives. This guide provides an in-depth, objective comparison of these alternatives, grounded in experimental data, to empower you in selecting the optimal solubilization strategy for your specific membrane protein class and downstream application.
The Foundation: Understanding Detergent Physicochemical Properties
The efficacy of a detergent is dictated by its physicochemical properties. A grasp of these parameters is essential for making informed decisions.
-
Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers self-assemble into micelles. Effective solubilization occurs at concentrations well above the CMC. A low CMC is often desirable for purification, as it minimizes the concentration of free detergent monomers.[1]
-
Micelle Size (Aggregation Number): The size of the detergent micelle can influence the resolution of structural studies. Smaller, uniform micelles are often preferred for crystallography and cryo-EM.[2][3]
-
Hydrophilic-Lipophilic Balance (HLB): While not always explicitly stated in datasheets for these specialized detergents, the HLB number is a measure of the balance between the hydrophilic headgroup and the hydrophobic tail. This balance determines the detergent's solubilization power and mildness.
-
Chemical Nature: Detergents are broadly classified as non-ionic, zwitterionic, or ionic. Non-ionic detergents are generally considered the mildest and are excellent for preserving protein-protein interactions.[3][4][5] Zwitterionic detergents, like OPC and the Fos-Choline series, carry both a positive and a negative charge and can be very effective solubilizers, though sometimes at the cost of being harsher than their non-ionic counterparts.[4][6] Ionic detergents are typically denaturing and are seldom used for functional or structural studies of native proteins.[7]
Table 1: Physicochemical Properties of this compound and Key Alternatives
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| This compound | OPC | Zwitterionic | ~14-16 | ~8-10 | Not explicitly found |
| n-dodecyl-β-D-maltoside | DDM | Non-ionic (Alkyl Maltoside) | ~0.17 | ~50 | Widely used, gentle, good for a range of proteins.[1][8] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic (Maltose Neopentyl Glycol) | ~0.01 | ~40 | Excellent for stabilizing sensitive proteins, especially GPCRs.[1][8] |
| Glyco-diosgenin | GDN | Non-ionic (Steroidal Glycoside) | ~0.018 | ~70-75 | Synthetic, highly effective for cryo-EM, good for diverse protein classes.[9][10][11] |
| Fos-Choline-12 | FC-12 | Zwitterionic | ~1.1 | ~12 | Effective solubilizer, can be destabilizing for some proteins.[6] |
| Digitonin | - | Non-ionic (Steroidal Saponin) | ~0.5 | Not specified | Very mild, but a natural product with batch-to-batch variability and toxicity.[1][10][11] |
Navigating the Alternatives: A Class-by-Class Comparison
The optimal detergent is highly dependent on the specific protein being studied. Below, we compare the performance of OPC alternatives for major classes of membrane proteins.
G-Protein Coupled Receptors (GPCRs): A Quest for Stability
GPCRs are notoriously unstable once removed from their native membrane environment. The choice of detergent is paramount for preserving their intricate seven-transmembrane helical structure and ligand-binding capabilities.
While OPC has been used for GPCRs, newer detergents often provide superior stability. Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a leading choice for GPCR stabilization.[12][13][14] Its branched structure is thought to create a more stable micelle that better mimics the lipid bilayer, preventing the protein from unfolding.[1][12] Molecular dynamics simulations have shown that LMNG exhibits less motion than DDM, leading to a denser packing of its aliphatic chains around the hydrophobic regions of the receptor.[13][14]
Glyco-diosgenin (GDN) , a synthetic alternative to the traditionally used digitonin, has also proven highly effective for a wide range of membrane proteins, including GPCRs.[9] Its rigid steroidal structure is believed to contribute to its mildness.[15] The use of GDN in structural biology has surged, particularly in cryo-EM, where it has been instrumental in determining numerous high-resolution structures.[9][11]
Table 2: Comparative Performance of Detergents for GPCR Stabilization
| Detergent | Protein Example | Metric | Observation | Reference |
| LMNG | Adenosine A2A Receptor (A2AR), β2-Adrenoceptor (β2AR) | Stability (MD Simulations) | LMNG provides enhanced stability compared to DDM due to more effective packing of its alkyl chains. | [12][13][14] |
| LMNG | Neurotensin Receptor 1 (NTS1) | Thermostability | Apo-NTS1 is progressively more stable in DM, DDM, and LMNG, with LMNG being the most stabilizing. | [16] |
| GDN | Various GPCRs | Structural Studies (Cryo-EM) | GDN has been successfully used to determine the structures of numerous GPCRs. | [9][11] |
| DDM/CHS | Various GPCRs | Stability | The addition of cholesteryl hemisuccinate (CHS) to DDM often improves the stability of GPCRs. | [1][17] |
Ion Channels: Preserving Oligomeric State and Function
For ion channels, maintaining the correct oligomeric assembly and functional state (e.g., open, closed, inactivated) is crucial. The detergent must be able to solubilize the entire complex without disrupting subunit interactions.
Digitonin and its synthetic counterpart GDN are frequently used for ion channel structural studies due to their mild nature.[2][11] GDN has been successfully employed in the cryo-EM structure determination of the mechanically activated ion channel Piezo1.[11] The choice of detergent can significantly impact the oligomeric state of ion channels, as demonstrated in studies of the mechanosensitive channel of large conductance (MscL).[18]
Membrane Transporters: Maintaining Activity
The primary challenge when working with membrane transporters is to preserve their transport activity, which often requires a more lipid-like environment. The choice of detergent can significantly impact the functional integrity of these proteins.
n-dodecyl-β-D-maltoside (DDM) is a common starting point for the solubilization and purification of transporters like the MexB multidrug resistance protein.[19] For more sensitive transporters, LMNG has shown promise.[20] In some cases, zwitterionic detergents like the Fos-Choline series can be effective, but their performance must be carefully evaluated for each specific transporter.[21][22]
Table 3: Detergent Performance for Membrane Transporter Solubilization and Function
| Detergent | Protein Example | Metric | Observation | Reference |
| DDM | MexB Multidrug Resistance Protein | Solubilization & Purification | DDM at 2% was effective for solubilizing and purifying the protein-detergent complex. | [19] |
| LMNG | Nucleoside Transporter | Stability | LMNG was found to be a highly stabilizing detergent for this transporter. | [20] |
| Fos-Choline-12 | ABC Transporter ModBC | Integrity of Complex | Lyso-Fos-Choline-12 was one of the detergents that maintained the intact ModBC complex. | [21] |
| Various | Na+/tyrosine transporter (Tyt1) | Functional Activity | The activity of Tyt1 was found to be highly dependent on the detergent used. | [4][22] |
Beyond Micelles: The Rise of Detergent-Free Technologies
In recent years, several innovative detergent-free methods have been developed to study membrane proteins in a near-native lipid environment.[23][24] These approaches are particularly advantageous for cryo-EM and functional studies that are sensitive to the presence of detergents.
-
Amphipols: These are amphipathic polymers that wrap around the hydrophobic transmembrane surface of a protein, keeping it soluble in aqueous solutions.[23][25][26]
-
Nanodiscs (including SMALPs): Nanodiscs are small patches of a lipid bilayer encircled by a "belt" of scaffold proteins or polymers.[23][24][27] Styrene-maleic acid (SMA) copolymers can directly extract "discs" of the native membrane containing the protein of interest, known as SMALPs.[23][24]
-
Salipro (Saposin-Lipoprotein) System: This technology uses saposin proteins to form stable lipid nanoparticles around the membrane protein, preserving its structure and function.[23][28]
Table 4: Overview of Detergent-Free Technologies
| Technology | Principle | Key Advantages | Best Suited For |
| Amphipols | Amphipathic polymers coat the hydrophobic surface of the protein. | Detergent-free, can improve stability. | Cryo-EM, NMR, functional assays. |
| Nanodiscs/SMALPs | Protein is embedded in a small patch of lipid bilayer. | Near-native lipid environment, defined stoichiometry. | Cryo-EM, functional studies, single-molecule analysis. |
| Salipro System | Saposin proteins form a stable lipid particle around the protein. | High stability, long half-life, suitable for challenging proteins. | Drug discovery, functional assays (e.g., SPR), NMR. |
Visualizing the Path to Success: A Detergent Selection Workflow
The process of selecting the right solubilization agent can be systematic. The following flowchart illustrates a logical decision-making process.
Caption: A workflow for selecting an appropriate solubilization agent.
Experimental Protocols: A Practical Approach
Protocol 1: Small-Scale Detergent Screening for a Novel Membrane Protein
This protocol outlines a general procedure to quickly assess the ability of different detergents to solubilize a target membrane protein from a crude membrane preparation.
Materials:
-
Crude cell membranes expressing the target protein.
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.
-
Detergent stock solutions (e.g., 10% w/v stocks of DDM, LMNG, GDN, FC-12 in water).
-
Ultracentrifuge and appropriate rotors.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Prepare Membrane Suspension: Thaw the crude membrane pellet on ice and resuspend in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Aliquot the membrane suspension into separate microcentrifuge tubes (e.g., 100 µL per tube). Add each detergent from the stock solution to a final concentration of 1% (w/v). For a negative control, add an equal volume of water.
-
Solubilization: Incubate the tubes with gentle rotation at 4°C for 1-2 hours.
-
Clarification: Centrifuge the samples at 100,000 x g for 30-45 minutes at 4°C to pellet the unsolubilized membrane material.
-
Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze a small aliquot of the supernatant from each condition by SDS-PAGE and Western blotting (using an antibody against your protein of interest or a purification tag) to determine the relative solubilization efficiency of each detergent.
Protocol 2: Thermostability Assessment using Fluorescence-Detection Size-Exclusion Chromatography (FSEC)
FSEC is a powerful technique to assess both the stability and monodispersity of a GFP-tagged membrane protein in different detergents.
Materials:
-
Solubilized protein samples from Protocol 1 (using GFP-tagged protein).
-
Size-Exclusion Chromatography (SEC) system with a fluorescence detector.
-
SEC column (e.g., Superose 6 Increase 10/300 GL).
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, and the detergent being tested at a concentration just above its CMC (e.g., 0.02% DDM or 0.001% LMNG).
Methodology:
-
Heat Challenge: Take aliquots of the solubilized protein in each detergent and incubate them at a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C) for 10-20 minutes.
-
Centrifugation: After the heat challenge, centrifuge the samples at ~20,000 x g for 20 minutes at 4°C to pellet any aggregated protein.
-
SEC Analysis: Inject the supernatant from each temperature point onto the SEC column equilibrated with the corresponding SEC Buffer.
-
Data Interpretation: Monitor the GFP fluorescence signal. A stable protein will show a sharp, monodisperse peak at the expected elution volume. As the protein denatures and aggregates with increasing temperature, the height of this peak will decrease. The detergent that preserves the monodisperse peak at the highest temperature is considered the most stabilizing.
Conclusion and Future Outlook
The field of membrane protein structural biology is in a constant state of evolution, with the development of novel detergents and detergent-free technologies continuing to push the boundaries of what is possible. While this compound remains a useful tool in the researcher's arsenal, alternatives like LMNG and GDN have demonstrated superior performance for stabilizing challenging targets, particularly for high-resolution structural determination by cryo-EM.[9][12][13][14]
The key to success lies in empirical testing. The optimal conditions are always protein-dependent, and a systematic screening approach, as outlined in this guide, is the most reliable path to identifying the ideal solubilization strategy. By carefully considering the specific demands of the membrane protein class and the intended downstream application, researchers can navigate the complex detergent landscape and unlock the secrets of these vital cellular machines.
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A Researcher's Guide to the Biophysical Characterization of Protein-n-Octylphosphorylcholine Complexes
For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is paramount for maintaining protein stability and function in vitro. n-Octylphosphorylcholine (OPC), a zwitterionic detergent, is often favored for its gentle solubilizing properties and its ability to mimic the phospholipid bilayer. However, the true test of a successful solubilization lies in the rigorous biophysical characterization of the resulting protein-detergent complexes. This guide provides a comparative overview of key techniques, offering insights into their principles, practical applications, and the critical data they yield.
The Critical Role of Biophysical Characterization
The primary goal of biophysical characterization is to assess the homogeneity, stability, and oligomeric state of the protein-n-Octylphosphorylcholine complex. This information is crucial for downstream applications such as structural studies (X-ray crystallography, cryo-EM), functional assays, and drug screening. Without a thorough biophysical assessment, one might unknowingly work with aggregated or denatured protein, leading to irreproducible results and wasted resources.
Comparative Analysis of Key Biophysical Techniques
The selection of a biophysical technique should be driven by the specific question being asked. Here, we compare several workhorse methods for characterizing protein-OPC complexes.
| Technique | Primary Information Gained | Strengths | Limitations | Typical Sample Requirement |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius, homogeneity, and presence of aggregates. | High resolution, readily available, can be coupled to other detectors (e.g., MALS). | Can be influenced by protein shape, potential for protein-column interactions. | 50-500 µL at 0.5-5 mg/mL |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution, and detection of aggregates. | Rapid, low sample consumption, non-invasive. | Sensitive to dust and large aggregates, provides an intensity-weighted average. | 10-50 µL at >0.1 mg/mL |
| Analytical Ultracentrifugation (AUC) | Sedimentation coefficient, molecular weight, and oligomeric state. | High accuracy for molecular weight, can resolve complex mixtures. | Requires specialized equipment, longer experiment time. | ~400 µL at 0.1-1 mg/mL |
| Small-Angle X-ray Scattering (SAXS) | Radius of gyration, molecular shape, and oligomeric state. | Provides low-resolution structural information in solution. | Requires access to a synchrotron source, can be complex to analyze. | 30-50 µL at 1-10 mg/mL |
Experimental Protocols and Workflows
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. For protein-OPC complexes, it is essential to include OPC in the running buffer to maintain the integrity of the complex.
Workflow for SEC Analysis of a Protein-OPC Complex
Caption: Workflow for Size Exclusion Chromatography.
Step-by-Step Protocol for SEC:
-
Buffer Preparation: Prepare a running buffer that is compatible with your protein and contains this compound at a concentration above its critical micelle concentration (CMC), which is approximately 0.015% (w/v) or 15 mM. A common practice is to use a concentration of 1-2 times the CMC.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 Increase or similar) with at least two column volumes of the prepared running buffer.
-
Sample Preparation: Solubilize your membrane protein in a buffer containing OPC. Centrifuge the sample at high speed (e.g., >16,000 x g for 10 minutes at 4°C) to remove any large aggregates or insoluble material.
-
Injection and Elution: Inject the clarified sample onto the equilibrated column.
-
Data Analysis: Monitor the elution profile using a UV detector at 280 nm. A homogenous, monodisperse sample will ideally result in a single, symmetrical peak. The presence of peaks in the void volume or multiple peaks can indicate aggregation or heterogeneity, respectively.
Dynamic Light Scattering (DLS)
DLS measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of particles in solution. From this, the hydrodynamic radius (Rh) can be calculated.
Step-by-Step Protocol for DLS:
-
Sample Preparation: Prepare your protein-OPC sample in a buffer that has been filtered through a 0.22 µm filter to remove dust. A typical concentration range is 0.1 to 1 mg/mL.
-
Instrument Setup: Set the instrument parameters, including the viscosity and refractive index of the buffer.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature. Acquire data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: The instrument software will calculate the size distribution. A narrow peak indicates a monodisperse sample. The presence of multiple peaks or a high polydispersity index (PDI > 0.2) suggests heterogeneity or aggregation.
Logical Flow for DLS Data Interpretation
Caption: Interpreting Dynamic Light Scattering data.
Analytical Ultracentrifugation (AUC)
AUC provides a first-principles-based determination of the molecular weight of macromolecules in solution. The sedimentation velocity experiment is particularly useful for assessing the homogeneity of protein-OPC complexes.
Step-by-Step Protocol for Sedimentation Velocity AUC:
-
Sample Preparation: Prepare samples at a concentration range of 0.1-1.0 mg/mL in the same OPC-containing buffer as the reference solution.
-
Cell Assembly: Assemble the AUC cells, loading the sample and reference solutions.
-
Centrifugation: Place the cells in the rotor and centrifuge at a high speed (e.g., 40,000-50,000 rpm).
-
Data Acquisition: Collect sedimentation data over several hours using an optical detection system (e.g., absorbance or interference).
-
Data Analysis: Analyze the data using software such as SEDFIT to obtain a distribution of sedimentation coefficients, c(s). A single, sharp peak in the c(s) distribution is indicative of a homogenous species.
Trustworthiness: A Self-Validating System
The strength of this biophysical characterization workflow lies in the orthogonal nature of the techniques. For instance, a symmetrical peak in SEC should be corroborated by a low PDI in DLS and a single species in AUC. Discrepancies between the results of different techniques can provide valuable insights into the behavior of the protein-OPC complex, such as its shape or potential for interactions.
Conclusion
The biophysical characterization of protein-n-Octylphosphorylcholine complexes is a critical step in any research pipeline involving membrane proteins. By employing a combination of techniques such as SEC, DLS, and AUC, researchers can gain a comprehensive understanding of their sample's quality, ensuring the reliability and reproducibility of subsequent experiments. The choice of technique should be guided by the specific information required, and the results should be interpreted in a holistic manner to build a complete picture of the protein-detergent complex.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of n-Octylphosphorylcholine
Navigating the lifecycle of laboratory reagents extends beyond their application in experiments; it culminates in their safe and compliant disposal. n-Octylphosphorylcholine (NOPC), a non-ionic detergent crucial for membrane protein solubilization, requires meticulous handling from bench to disposal. This guide provides an in-depth, procedural framework for the responsible management of NOPC waste, ensuring the safety of laboratory personnel and environmental integrity. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.
Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the Procedure
Understanding the inherent hazards of this compound is the first principle of its safe disposal. According to its Safety Data Sheet (SDS), NOPC presents several key risks that dictate our handling and disposal protocols.
-
Health Hazards:
-
H302: Harmful if swallowed: This necessitates preventing ingestion through contaminated hands or surfaces.
-
H314: Causes severe skin burns and eye damage: This is a primary driver for our Personal Protective Equipment (PPE) selection. Direct contact can cause significant corrosive injury.
-
H373: May cause damage to organs (Kidney, Bone) through prolonged or repeated exposure if swallowed: This highlights the risk of chronic toxicity, reinforcing the need for stringent containment.
-
These classifications, established under the OSHA Hazard Communication Standard, define NOPC as a hazardous material requiring a formal waste management strategy.[1][2] The disposal process is therefore not merely a suggestion but a regulatory mandate governed by bodies such as the Environmental Protection Agency (EPA).[3][4]
Summary of this compound Disposal Parameters
| Parameter | Specification | Rationale & Source |
| Hazard Classification | Acute toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1); Specific target organ toxicity - repeated exposure (Category 2) | To inform handling procedures and risk assessment. |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or face shield, lab coat. | To prevent skin and eye contact with the corrosive material.[5] |
| Waste Container | Original or clearly labeled, chemically compatible, sealed container. Must be leak-proof. | To prevent spills and ensure clear identification of hazardous contents.[5][6] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company. | Ensures compliance with national and local regulations for hazardous chemical waste.[3] |
| Spill Containment | Use inert absorbent material. Do not flush to drains. Ventilate the area. | To prevent environmental release and exposure to personnel. |
Part 2: Procedural Guide to NOPC Waste Management
This section outlines the step-by-step methodology for disposing of NOPC, from the point of generation to final collection.
Step 1: Waste Characterization and Segregation
The foundational step in hazardous waste management is proper identification.[3]
-
Identify the Waste Stream: Any solution, unused solid, or contaminated labware (e.g., pipette tips, tubes) containing NOPC must be considered hazardous waste.
-
Do Not Mix Wastes: Never combine NOPC waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, creating a more significant hazard.[6] Keep NOPC waste separate from non-hazardous and biological waste.
Step 2: Donning Appropriate Personal Protective Equipment (PPE)
Given NOPC's corrosive nature, protecting yourself is paramount.
-
Eye and Face Protection: Wear chemical safety goggles at all times. If there is a splash risk, use a full-face shield over the goggles.
-
Skin Protection: Wear a lab coat and ensure it is fully buttoned. Use chemical-resistant gloves appropriate for NOPC. Check your institution's glove compatibility chart or the SDS for specific recommendations.
-
Handling Precautions: Do not eat, drink, or smoke in areas where NOPC is handled or stored. Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]
Step 3: Containment and Labeling
Proper containment is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[4]
-
Select an Appropriate Container:
-
Use the original NOPC container if possible.
-
If using a different container, ensure it is made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and has a secure, leak-proof lid.
-
The container must be in good condition, free from cracks or degradation.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" (avoiding abbreviations).
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Corrosive," "Toxic").
-
Note the accumulation start date.
-
Step 4: Storage and Final Disposal
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central storage area, as defined by your facility's procedures and EPA guidelines.[6] This area should be secure, well-ventilated, and away from incompatible materials.[7]
-
Professional Collection: Arrange for pickup through your institution's EHS department or a contracted, licensed hazardous waste disposal company.[3] These professionals are trained to transport and dispose of the material in compliance with all federal, state, and local regulations. Under no circumstances should NOPC be disposed of down the drain or in regular trash. [8]
Part 3: Emergency Procedures for NOPC Spills
In the event of an accidental release, a swift and correct response is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Consult the SDS: The Safety Data Sheet provides specific emergency procedures.
-
Contain the Spill:
-
For small spills of solid NOPC, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[9]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels.
-
-
Clean the Area: Once the material is collected, decontaminate the area according to your lab's specific protocols.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste in a sealed and labeled container.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office, regardless of its size.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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- 7. ushazmatstorage.com [ushazmatstorage.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to Personal Protective Equipment for Handling n-Octylphosphorylcholine
As a Senior Application Scientist, I understand that meticulous preparation is the cornerstone of reproducible and, most importantly, safe research. When working with detergents like n-Octylphosphorylcholine, which are invaluable for membrane protein research, a comprehensive understanding of the necessary personal protective equipment (PPE) is not just a matter of following rules—it's about building a culture of safety that protects you, your colleagues, and the integrity of your work. This guide will provide you with the essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the reasoning behind each recommendation.
Understanding the Risks: Why PPE is Non-Negotiable
This compound, while a powerful tool in the lab, presents several potential hazards that necessitate careful handling. The primary risks are associated with direct contact and include:
-
Serious Eye Irritation/Damage: Direct contact with the eyes can cause significant irritation and potential damage.[1][2][3]
-
Skin Irritation: Prolonged or repeated contact with the skin can lead to irritation.[4]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory system.[1][3]
While this compound is not classified as a highly toxic substance, these irritant properties demand a proactive approach to safety. The goal of a robust PPE protocol is to create a reliable barrier between you and the chemical, mitigating the risk of accidental exposure.
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is an exercise in risk assessment. The level of protection required will vary depending on the scale of the work, the physical form of the chemical (solid or in solution), and the specific procedures being performed.
Levels of Protection
For the majority of laboratory applications involving this compound, a standard level of PPE, often referred to as Level D protection, provides a sufficient barrier.[5] However, for procedures with a higher risk of aerosol generation or splashing, elements of Level C protection may be warranted.
| Level of Protection | Key Features | When to Use |
| Level D | Basic work uniform including a lab coat, safety glasses, and gloves. | Standard laboratory operations such as weighing, preparing solutions, and routine handling. |
| Level C | Includes all elements of Level D with the addition of enhanced respiratory and skin protection. | Procedures with a high risk of aerosol or dust generation, or when handling large quantities. |
Essential Personal Protective Equipment for Handling this compound
Here, we break down the essential PPE for handling this compound, explaining the rationale behind each component.
Eye and Face Protection: Your First Line of Defense
-
Minimum Requirement: CSA-certified safety glasses with side shields are the absolute minimum for any work with this compound.[1][3]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as when transferring solutions or working with larger volumes, chemical splash goggles are recommended.[6] A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection for the entire face.
The "Why": The mucous membranes of the eyes are particularly susceptible to irritation from chemical splashes. Safety glasses protect from direct impacts, while goggles provide a seal around the eyes to prevent splashes from entering from the sides, top, or bottom.
Hand Protection: Choosing the Right Gloves
-
Recommended Material: Nitrile gloves are the standard choice for handling this compound. They offer good chemical resistance and are a suitable alternative for individuals with latex allergies.[6]
-
Proper Use: Always inspect gloves for any signs of damage before use. When you are finished with your work, remove your gloves using the proper technique to avoid contaminating your skin.
dot
Caption: PPE Selection Workflow for this compound.
Body Protection: The Unsung Hero
-
Standard Attire: A knee-length lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage.
-
Material Matters: Choose a lab coat made of a material appropriate for the chemicals you are working with. Standard cotton or polyester/cotton blends are generally sufficient for handling this compound.
The "Why": A lab coat protects your personal clothing and underlying skin from minor splashes and spills. It also serves as a removable barrier in the event of a larger contamination, preventing the spread of the chemical outside of the laboratory.
Respiratory Protection: When is it Necessary?
For most benchtop applications involving small quantities of this compound, respiratory protection is not required, provided you are working in a well-ventilated area.[1] However, if you are handling large quantities of the solid material that could generate dust, or if you are working in a situation with inadequate ventilation, a NIOSH-approved respirator may be necessary.[7]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of your PPE is only as good as your procedure for using it. Following a strict protocol for putting on and taking off your PPE is crucial to prevent cross-contamination.
Donning PPE: A Step-by-Step Guide
-
Lab Coat: Put on your lab coat and fasten all of the buttons.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: The Critical Removal Process
-
Gloves: Remove your gloves using the glove-in-glove or beak method to avoid touching the outer contaminated surface with your bare hands.
-
Lab Coat: Remove your lab coat by folding it in on itself, ensuring the outer contaminated surface is contained.
-
Eye Protection: Remove your eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][4]
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the appropriate laboratory waste container.
-
Chemical Waste: Dispose of this compound waste according to your institution's hazardous waste guidelines.[1] Do not pour it down the drain.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1][4] If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1][3]
-
Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.
By understanding the risks associated with this compound and diligently applying the appropriate PPE and handling procedures, you can confidently and safely utilize this valuable research tool. Remember, a commitment to safety is a commitment to scientific excellence.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, April 1). Safety Data Sheet: Tri-n-octylphosphine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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CPAChem. (2023, February 17). Safety data sheet. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Electronic Code of Federal Regulations. Retrieved from [Link]
-
BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?. Retrieved from [Link]
-
International Labour Organization. (2000, May 19). Occupational Hazard Datasheets - Laboratory Worker. Retrieved from [Link]
-
Kexue Tongbao/Chinese Science Bulletin. (2024, September 9). Review Of Occupational Hazards Facing Laboratory Technicians. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
